ASP2905
Description
Properties
IUPAC Name |
2-N-(4-fluorophenyl)-4-N-phenyl-6-N-(pyrimidin-2-ylmethyl)-1,3,5-triazine-2,4,6-triamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17FN8/c21-14-7-9-16(10-8-14)26-20-28-18(24-13-17-22-11-4-12-23-17)27-19(29-20)25-15-5-2-1-3-6-15/h1-12H,13H2,(H3,24,25,26,27,28,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APYUZVKHUKMAIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=NC(=NC(=N2)NCC3=NC=CC=N3)NC4=CC=C(C=C4)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17FN8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
ASP2905: A Technical Guide to its Mechanism of Action as a KCNH3 Potassium Channel Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
ASP2905 is a potent and selective inhibitor of the voltage-gated potassium channel Kv12.2, encoded by the KCNH3 gene. Primarily investigated for its potential therapeutic applications in neuropsychiatric disorders such as Attention-Deficit/Hyperactivity Disorder (ADHD) and schizophrenia, this compound's mechanism of action centers on the modulation of neuronal excitability in key brain regions. This technical guide provides a comprehensive overview of the preclinical data elucidating the core mechanism of action of this compound, including its molecular target, downstream neurochemical and behavioral effects, and pharmacokinetic profile. Detailed methodologies for key experiments are provided, and signaling pathways and experimental workflows are visualized through diagrams.
Core Mechanism of Action: KCNH3 (Kv12.2) Inhibition
This compound exerts its pharmacological effects through the potent and selective inhibition of the KCNH3 (Kv12.2) potassium channel.[1][2] KCNH3 channels are predominantly expressed in the central nervous system, with high concentrations in the forebrain, including the hippocampus and cortex.[3] These channels play a crucial role in regulating neuronal excitability by contributing to the maintenance of the resting membrane potential and shaping the action potential.[1]
By inhibiting KCNH3, this compound reduces the outward flow of potassium ions, leading to a depolarization of the neuronal membrane and an increase in neuronal excitability. This heightened excitability is believed to be the primary mechanism underlying the therapeutic effects of this compound in preclinical models of cognitive dysfunction.
The proposed signaling pathway for this compound's action in the prefrontal cortex is as follows:
References
ASP2905: A Technical Guide to a Novel KCNH3 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
ASP2905, chemically known as N-(4-fluorophenyl)-N'-phenyl-N''-(pyrimidin-2-ylmethyl)-1,3,5-triazine-2,4,6-triamine, is a potent and selective inhibitor of the KCNH3 (also known as Kv12.2 or BEC1) voltage-gated potassium channel.[1] This document provides an in-depth technical overview of this compound, consolidating available preclinical data on its mechanism of action, pharmacokinetic profile, and efficacy in various models of cognitive impairment and psychiatric disorders. Detailed experimental protocols for key studies are provided, and signaling pathways and experimental workflows are visually represented to facilitate a comprehensive understanding of this novel compound.
Introduction to KCNH3 and the Therapeutic Rationale for its Inhibition
The KCNH3 channel is a member of the ether-à-go-go family of voltage-gated potassium channels predominantly expressed in the forebrain.[2] Emerging evidence suggests that KCNH3 plays a significant role in regulating neuronal excitability and cognitive processes. Overexpression of KCNH3 in mice has been linked to cognitive deficits, while knockout of the Kcnh3 gene enhances cognitive performance, particularly in tasks related to attention.[3] This suggests that inhibition of KCNH3 channels could be a promising therapeutic strategy for conditions characterized by cognitive dysfunction. This compound was developed as a potent and selective inhibitor of KCNH3 to explore this therapeutic hypothesis.
In Vitro Pharmacology and Selectivity
This compound demonstrates potent inhibitory activity against KCNH3 channels expressed in Chinese Hamster Ovary (CHO) cells.[1]
Table 1: In Vitro Potency of this compound
| Parameter | Value | Cell Line | Reference |
| IC50 | 9.0 nM | CHO cells expressing KCNH3 | [1] |
To assess its selectivity, this compound was screened against a panel of 55 other transmembrane proteins, where it showed minimal binding and low affinity at concentrations up to 10 µM, indicating a high degree of selectivity for the KCNH3 channel.[1]
Pharmacokinetic Profile in Rats
The pharmacokinetic properties of this compound were evaluated in rats following a single oral administration. The compound exhibits good brain penetration, a key characteristic for a centrally acting therapeutic agent.[1]
Table 2: Pharmacokinetic Parameters of this compound in Rats (Single Oral Administration)
| Parameter | Value | Unit | Reference |
| Cmax (plasma) | 0.399 | ng/mL | [1] |
| Cmax (brain) | 1.77 | ng/g | [1] |
| Tmax | 1 | hour | [1] |
| t1/2 | 1.5 - 1.6 | hours | [1] |
| Brain/Plasma Ratio | 2.7 - 4.9 | - | [1] |
In Vivo Efficacy
The therapeutic potential of this compound has been investigated in several animal models of cognitive impairment and schizophrenia-related behaviors.
Cognitive Enhancement
This compound has shown efficacy in reversing cognitive deficits in various rodent models.
Table 3: Efficacy of this compound in Models of Cognitive Impairment
| Model | Species | Effect | Minimum Effective Dose (Oral) | Reference |
| MK-801-induced spontaneous alternation disruption | Mice | Reversal of deficit | 0.0625 mg/kg | [1] |
| Scopolamine-induced spontaneous alternation disruption | Mice | Reversal of deficit | 0.0625 mg/kg | [1] |
| Step-through passive avoidance in aged rats | Rats | Amelioration of cognitive deficits | 0.0313 and 0.0625 mg/kg | [1] |
| Morris water-maze in aged rats | Rats | Amelioration of cognitive deficits | 0.01 mg/kg | [1] |
| Latent learning ability (attention) | Mice | Improved performance | 0.0313 and 0.0625 mg/kg | [3] |
| Inattention and impulsivity in SHR rats | Rats | Prolonged cumulative latency | 0.1 and 0.3 mg/kg | [3] |
Antipsychotic-like Activity
This compound has also been evaluated for its potential in treating symptoms associated with schizophrenia.
Table 4: Efficacy of this compound in Models of Schizophrenia-like Behaviors
| Model | Species | Effect | Reference |
| Methamphetamine-induced hyperlocomotion | Mice | Inhibition of hyperlocomotion | [4] |
| Phencyclidine-induced hyperlocomotion | Mice | Inhibition of hyperlocomotion | [4] |
| Phencyclidine-induced prolongation of immobility in forced swimming test | Mice | Amelioration of immobility | [4] |
| Phencyclidine-induced latent learning deficits in water-finding task | Mice | Amelioration of finding latency | [4] |
Mechanism of Action
The proposed mechanism of action of this compound centers on its inhibition of the KCNH3 potassium channel.
Cellular Mechanism
In cultured rat hippocampal neurons, this compound at concentrations of 0.1 µM and 1 µM was found to decrease the frequency of spontaneous inhibitory postsynaptic currents (sIPSCs), suggesting a modulatory effect on neuronal circuitry.[1]
Neurochemical Effects
In vivo microdialysis studies in rats have demonstrated that oral administration of this compound leads to an increased efflux of dopamine (B1211576) and acetylcholine (B1216132) in the medial prefrontal cortex.[3] These neurotransmitters are critically involved in cognitive functions such as attention and working memory.
Experimental Protocols
In Vitro KCNH3 Inhibition Assay
-
Cell Line: Chinese Hamster Ovary (CHO) cells stably expressing the human KCNH3 channel.
-
Method: Whole-cell patch-clamp electrophysiology.
-
Procedure:
-
CHO-KCNH3 cells are cultured on glass coverslips.
-
Whole-cell voltage-clamp recordings are performed at room temperature.
-
The external solution contains (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose (pH 7.4).
-
The internal pipette solution contains (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, and 5 Mg-ATP (pH 7.2).
-
Cells are held at a holding potential of -80 mV.
-
KCNH3 currents are elicited by a depolarizing step to +20 mV for 500 ms.
-
This compound is applied at various concentrations to the external solution.
-
The concentration-response curve is generated to determine the IC50 value.
-
In Vivo Microdialysis for Dopamine and Acetylcholine
-
Species: Male Wistar rats.
-
Surgical Procedure:
-
Rats are anesthetized with isoflurane.
-
A guide cannula is stereotaxically implanted into the medial prefrontal cortex.
-
Animals are allowed to recover for at least 3 days post-surgery.
-
-
Microdialysis:
-
A microdialysis probe is inserted through the guide cannula.
-
The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate.
-
Dialysate samples are collected at regular intervals (e.g., every 20 minutes).
-
After a stable baseline is established, this compound is administered orally.
-
Dialysate samples are analyzed for dopamine and acetylcholine concentrations using high-performance liquid chromatography with electrochemical detection (HPLC-ECD).
-
Morris Water Maze Task in Aged Rats
-
Apparatus: A circular pool (e.g., 1.5 m in diameter) filled with water made opaque with non-toxic paint. A hidden platform is submerged 1-2 cm below the water surface.
-
Procedure:
-
Acquisition Phase: Aged rats are subjected to a set number of trials per day (e.g., 4 trials) for several consecutive days (e.g., 5 days).
-
For each trial, the rat is placed into the pool at one of four randomly chosen starting positions and allowed to search for the hidden platform.
-
If the rat fails to find the platform within a specified time (e.g., 60 seconds), it is gently guided to it.
-
The time to reach the platform (escape latency) is recorded.
-
This compound or vehicle is administered orally before the first trial each day.
-
Probe Test: On the day after the final acquisition trial, the platform is removed, and the rat is allowed to swim freely for a set duration (e.g., 60 seconds). The time spent in the target quadrant where the platform was previously located is measured.
-
Visualizations
Signaling Pathway
Caption: Proposed mechanism of this compound action.
Experimental Workflow
Caption: A typical in vivo efficacy study workflow.
Logical Relationship of Mechanism
Caption: Logical flow from drug binding to cognitive effect.
Conclusion
This compound is a potent and selective KCNH3 inhibitor with a promising preclinical profile for the treatment of cognitive deficits and potentially certain symptoms of schizophrenia. Its ability to cross the blood-brain barrier and modulate key neurotransmitter systems in the prefrontal cortex provides a strong rationale for its further development. The data summarized herein offer a comprehensive foundation for researchers and drug development professionals interested in the therapeutic potential of KCNH3 inhibition.
References
- 1. The KCNH3 inhibitor this compound shows potential in the treatment of attention deficit/hyperactivity disorder | PLOS One [journals.plos.org]
- 2. researchgate.net [researchgate.net]
- 3. [PDF] The KCNH3 inhibitor this compound shows potential in the treatment of attention deficit/hyperactivity disorder | Semantic Scholar [semanticscholar.org]
- 4. Neurochemical and neuropharmacological characterization of this compound, a novel potent selective inhibitor of the potassium channel KCNH3 - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Downstream Signaling Pathways of ASP2905
For Researchers, Scientists, and Drug Development Professionals
Abstract
ASP2905 is a potent and selective inhibitor of the voltage-gated potassium channel KCNH3, also known as Kv12.2. Predominantly expressed in the forebrain, KCNH3 plays a crucial role in regulating neuronal excitability. Inhibition of this channel by this compound leads to a series of downstream effects that modulate neuronal firing, synaptic transmission, and neurotransmitter release, which are believed to underlie its therapeutic potential in neurological and psychiatric disorders such as schizophrenia and Attention Deficit Hyperactivity Disorder (ADHD). This technical guide delineates the core downstream signaling consequences of this compound, focusing on its mechanism of action from channel inhibition to the modulation of neural circuits.
Core Mechanism of Action: Inhibition of KCNH3 (Kv12.2)
This compound exerts its primary effect through the direct inhibition of the KCNH3 potassium channel. This channel is a member of the ether-à-go-go (eag) family of voltage-gated potassium channels.[1][2] In normal physiology, KCNH3 channels contribute to the stabilization of the resting membrane potential and the repolarization of the neuronal membrane following an action potential.
By blocking KCNH3, this compound reduces the outward flow of potassium ions (K+), leading to a depolarization of the neuronal membrane. This increase in neuronal excitability is the foundational event for all subsequent downstream effects.
Quantitative Data on this compound Activity
| Parameter | Value | Cell Line | Reference |
| IC₅₀ | 9.0 nM | CHO cells expressing KCNH3 | [1][2][3] |
Downstream Electrophysiological Effects
The most immediate downstream consequence of KCNH3 inhibition by this compound is a change in the electrophysiological properties of neurons.
Modulation of Synaptic Transmission
In vitro studies have demonstrated that this compound decreases the frequency of spontaneous inhibitory postsynaptic currents (sIPSCs) in cultured rat hippocampal neurons.[1][2][3] This suggests that by increasing the excitability of presynaptic neurons, this compound can influence the release of neurotransmitters at the synapse.
Experimental Protocol: Whole-Cell Patch-Clamp Electrophysiology
Objective: To measure the effect of this compound on spontaneous inhibitory postsynaptic currents (sIPSCs) in cultured hippocampal neurons.
-
Cell Culture: Primary hippocampal neurons are isolated from embryonic rats and cultured on coverslips.
-
Recording: Whole-cell voltage-clamp recordings are performed on mature neurons (typically after 14-21 days in vitro).
-
Solutions: The internal pipette solution contains a high chloride concentration to allow for the detection of GABAergic sIPSCs as inward currents. The external solution is a standard artificial cerebrospinal fluid (aCSF). Tetrodotoxin (TTX) is often included to block action potential-dependent neurotransmitter release, isolating spontaneous miniature IPSCs.
-
Drug Application: A baseline of sIPSC activity is recorded. This compound is then bath-applied at various concentrations (e.g., 0.1 µM, 1 µM).[1][2][3]
-
Data Analysis: The frequency and amplitude of sIPSCs before and after this compound application are analyzed using appropriate software. A decrease in sIPSC frequency indicates a presynaptic mechanism of action.
Neurochemical Downstream Signaling: Modulation of Neurotransmitter Efflux
A critical downstream effect of this compound is the modulation of key neurotransmitter systems in the prefrontal cortex, a brain region integral to cognitive functions that are often impaired in schizophrenia and ADHD.
Increased Dopamine (B1211576) and Acetylcholine (B1216132) Efflux
In vivo microdialysis studies in rats have shown that this compound administration leads to a dose-dependent increase in the extracellular levels of dopamine (DA) and acetylcholine (ACh) in the medial prefrontal cortex.[4] This effect is a likely consequence of the increased excitability of dopaminergic and cholinergic neurons or their regulatory interneurons.
Quantitative Data on Neurotransmitter Efflux
| Neurotransmitter | This compound Dose (p.o.) | Effect in Medial Prefrontal Cortex | Reference |
| Dopamine | 0.03, 0.1 mg/kg | Increased efflux | [4] |
| Acetylcholine | 0.1, 1 mg/kg | Increased efflux | [4] |
Experimental Protocol: In Vivo Microdialysis
Objective: To measure the effect of this compound on extracellular dopamine and acetylcholine levels in the medial prefrontal cortex of freely moving rats.
-
Surgical Implantation: A microdialysis guide cannula is stereotaxically implanted into the medial prefrontal cortex of anesthetized rats.
-
Recovery: Animals are allowed to recover from surgery for several days.
-
Microdialysis: On the day of the experiment, a microdialysis probe is inserted through the guide cannula. The probe is continuously perfused with aCSF.
-
Sample Collection: Dialysate samples are collected at regular intervals (e.g., every 20 minutes) to establish a baseline of neurotransmitter levels.
-
Drug Administration: this compound is administered orally at various doses.
-
Analysis: The concentrations of dopamine and acetylcholine in the dialysate samples are quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ED) or tandem mass spectrometry (LC-MS/MS).
Proposed Signaling Pathway and Logic Flow
The downstream effects of this compound can be conceptualized as a cascade of events starting from the inhibition of a single ion channel and propagating through neuronal circuits to alter neurotransmitter system dynamics and, ultimately, behavior.
Diagram of this compound's Proposed Mechanism of Action
Caption: Proposed mechanism of action for this compound.
Summary and Future Directions
The downstream signaling of this compound is primarily characterized by its effects on neuronal electrophysiology and neurochemistry, rather than classical intracellular signaling cascades. The inhibition of KCNH3 by this compound enhances neuronal excitability, which in turn modulates synaptic transmission and increases the release of key neurotransmitters like dopamine and acetylcholine in the prefrontal cortex. These effects are thought to be the basis for its observed pro-cognitive and potential antipsychotic effects.[5]
Future research should aim to further elucidate the specific neuronal circuits that are most sensitive to KCNH3 inhibition by this compound. Additionally, investigating potential long-term adaptive changes in gene expression or protein trafficking resulting from chronic this compound administration could provide deeper insights into its sustained therapeutic effects. While direct links to intracellular phosphorylation cascades have not been established, exploring potential indirect modulatory effects on such pathways in response to altered neuronal activity and neurotransmitter levels could be a fruitful area of investigation.
References
- 1. axonmedchem.com [axonmedchem.com]
- 2. Neurochemical and neuropharmacological characterization of this compound, a novel potent selective inhibitor of the potassium channel KCNH3 [pubmed.ncbi.nlm.nih.gov]
- 3. genecards.org [genecards.org]
- 4. people.musc.edu [people.musc.edu]
- 5. Channelpedia - Kv12.2 [channelpedia.epfl.ch]
The KCNH3 Inhibitor ASP2905: A Modulator of Dopaminergic and Cholinergic Neurotransmission in the Prefrontal Cortex
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
ASP2905 is a potent and selective inhibitor of the potassium channel KCNH3 (also known as Kv12.2), a voltage-gated potassium channel concentrated in the forebrain. Preclinical research has demonstrated that this compound enhances cognitive function and exhibits psychoactive properties, effects attributed to its modulation of key neurotransmitter systems. This technical guide provides a comprehensive overview of the effects of this compound on dopamine (B1211576) and acetylcholine (B1216132) neurotransmission, with a focus on its mechanism of action, quantitative preclinical data, and detailed experimental methodologies. This document is intended to serve as a resource for researchers, scientists, and drug development professionals investigating the therapeutic potential of KCNH3 inhibitors.
Core Mechanism of Action
This compound exerts its primary effect through the inhibition of the KCNH3 potassium channel.[1][2] KCNH3 channels play a crucial role in regulating neuronal excitability by contributing to the repolarization of the cell membrane after an action potential. By inhibiting KCNH3, this compound is thought to prolong the depolarization of neurons in the prefrontal cortex, leading to an increased release of neurotransmitters.[1] In preclinical studies, the functional consequence of KCNH3 inhibition by this compound is an observed increase in the extracellular concentrations of both dopamine and acetylcholine in the medial prefrontal cortex (mPFC).[3][4] This neurochemical effect is believed to underlie the pro-cognitive and potential antipsychotic effects of the compound.[5]
Quantitative Data Summary
The following tables summarize the key quantitative findings from in vitro and in vivo preclinical studies of this compound.
Table 1: In Vitro Pharmacology of this compound
| Parameter | Value | Cell Line | Description |
| IC₅₀ | 9.0 nM | CHO cells expressing KCNH3 | The half maximal inhibitory concentration of this compound on potassium currents mediated by the KCNH3 channel.[3][6] |
Table 2: In Vivo Effects of this compound on Neurotransmitter Efflux in the Rat Medial Prefrontal Cortex
| Neurotransmitter | This compound Dose (p.o.) | Species | Brain Region | Effect |
| Dopamine | 0.03 mg/kg | Rat | Medial Prefrontal Cortex | Increased efflux[3][4] |
| Dopamine | 0.1 mg/kg | Rat | Medial Prefrontal Cortex | Increased efflux[3][4] |
| Acetylcholine | 0.1 mg/kg | Rat | Medial Prefrontal Cortex | Increased efflux[3][4] |
| Acetylcholine | 1 mg/kg | Rat | Medial Prefrontal Cortex | Increased efflux[3][4] |
Experimental Protocols
The following sections detail the methodologies employed in the key experiments cited in this guide.
In Vitro KCNH3 Inhibition Assay
Objective: To determine the potency of this compound in inhibiting KCNH3 potassium channel currents.
Cell Line: Chinese Hamster Ovary (CHO) cells stably expressing the human KCNH3 channel.
Methodology:
-
Cell Culture: CHO-KCNH3 cells are cultured in standard media and conditions.
-
Electrophysiology: Whole-cell patch-clamp electrophysiology is performed to measure potassium currents.
-
Drug Application: this compound is applied to the cells at various concentrations.
-
Data Analysis: The inhibition of the KCNH3 current is measured at each concentration of this compound, and the data are fitted to a dose-response curve to calculate the IC₅₀ value.[6]
In Vivo Microdialysis for Dopamine and Acetylcholine
Objective: To measure the effect of this compound on the extracellular levels of dopamine and acetylcholine in the medial prefrontal cortex of freely moving rats.
Animal Model: Male ddY mice and stroke-prone spontaneously hypertensive rats have been used in studies involving this compound. For microdialysis, male rats are typically used.
Surgical Procedure (Representative Protocol):
-
Anesthesia: Rats are anesthetized with an appropriate anesthetic agent (e.g., isoflurane (B1672236) or a ketamine/xylazine mixture).
-
Stereotaxic Implantation: The animal is placed in a stereotaxic frame. A guide cannula for the microdialysis probe is surgically implanted, targeting the medial prefrontal cortex. Coordinates are determined based on a standard rat brain atlas.
-
Anchoring: The cannula is secured to the skull using dental cement and jeweler's screws.
-
Recovery: The animal is allowed to recover from surgery for a specified period (typically 24-48 hours) before the microdialysis experiment.
Microdialysis Procedure:
-
Probe Insertion: A microdialysis probe is inserted through the guide cannula into the mPFC.
-
Perfusion: The probe is continuously perfused with an artificial cerebrospinal fluid (aCSF) solution at a constant flow rate (e.g., 1-2 µL/min).
-
Baseline Collection: Dialysate samples are collected at regular intervals (e.g., every 20 minutes) to establish a stable baseline of dopamine and acetylcholine levels.
-
Drug Administration: this compound, suspended in 0.5% methylcellulose, is administered orally (p.o.) at the desired doses.
-
Post-Dosing Collection: Dialysate collection continues for a specified period after drug administration to monitor changes in neurotransmitter levels.
Sample Analysis:
-
Quantification: The concentrations of dopamine and acetylcholine in the dialysate samples are quantified using high-performance liquid chromatography (HPLC) coupled with electrochemical detection for dopamine and tandem mass spectrometry (LC-MS/MS) for acetylcholine.
-
Data Normalization: The data are typically expressed as a percentage of the average baseline concentration for each animal.
Signaling Pathways and Experimental Workflows
Proposed Signaling Pathway of this compound
References
- 1. The KCNH3 inhibitor this compound shows potential in the treatment of attention deficit/hyperactivity disorder | PLOS One [journals.plos.org]
- 2. A Microdialysis Study of the Medial Prefrontal Cortex of Adolescent and Adult Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of dopamine release in the rat medial prefrontal cortex as assessed by in vivo microdialysis: comparison to the striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The KCNH3 inhibitor this compound shows potential in the treatment of attention deficit/hyperactivity disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
ASP2905: A Technical Guide to a Novel Cognitive Enhancer
For Researchers, Scientists, and Drug Development Professionals
Abstract
ASP2905 is a novel, potent, and selective inhibitor of the potassium voltage-gated channel subfamily H member 3 (KCNH3), also known as Kv12.2.[1] Preclinical evidence strongly suggests its potential as a cognitive-enhancing agent with possible therapeutic applications in conditions such as Attention-Deficit/Hyperactivity Disorder (ADHD) and schizophrenia.[2][3] This document provides a comprehensive technical overview of this compound, summarizing key preclinical findings, detailing experimental methodologies, and visualizing its proposed mechanism of action.
Introduction
The modulation of neuronal excitability through ion channel targets represents a promising avenue for the development of novel therapeutics for neurological and psychiatric disorders. The KCNH3 channel, concentrated in the forebrain, has emerged as a key regulator of cognitive processes.[2] Overexpression of KCNH3 in mice is associated with cognitive deficits, whereas its knockout leads to enhanced cognitive performance, particularly in tasks related to attention.[2] this compound has been developed as a selective inhibitor of KCNH3, demonstrating the ability to cross the blood-brain barrier and exert pro-cognitive effects in various animal models.[1][4]
Mechanism of Action
This compound's primary mechanism of action is the potent and selective inhibition of the KCNH3 potassium channel.[1] By blocking this channel, this compound is thought to modulate neuronal excitability and enhance synaptic plasticity, key cellular processes underlying learning and memory.
Proposed Signaling Pathway
The inhibition of KCNH3 by this compound leads to a cascade of downstream effects that are believed to underlie its cognitive-enhancing properties. A key consequence is the increased efflux of crucial neurotransmitters, dopamine (B1211576) and acetylcholine (B1216132), in the medial prefrontal cortex.[5] This neurochemical change is strongly associated with improved attention and cognitive function.[5] Furthermore, this compound has been shown to decrease the frequency of spontaneous inhibitory postsynaptic currents in hippocampal neurons, suggesting a modulation of inhibitory neurotransmission.[1]
Preclinical Data
A substantial body of preclinical research has evaluated the efficacy of this compound in various in vitro and in vivo models. The following tables summarize the key quantitative findings from these studies.
In Vitro Efficacy
| Assay | Cell Line | Parameter | Value | Reference |
| KCNH3 Inhibition | CHO cells expressing KCNH3 | IC50 | 9.0 nM | [1] |
| Spontaneous Inhibitory Postsynaptic Currents (sIPSC) | Cultured rat hippocampal neurons | Frequency | Decreased at 0.1 µM and 1 µM | [1] |
In Vivo Cognitive Enhancement in Rodent Models
| Animal Model | Cognitive Task | This compound Dose (p.o.) | Key Finding | Reference |
| Aged Rats | Step-through Passive Avoidance | 0.0313 and 0.0625 mg/kg | Ameliorated cognitive deficits | [1] |
| Aged Rats | Morris Water Maze | 0.01 mg/kg | Ameliorated cognitive deficits | [1] |
| Mice | MK-801-induced Spontaneous Alternation Deficit | 0.0625 mg/kg (minimum effective dose) | Reversed cognitive disruption | [1] |
| Mice | Scopolamine-induced Spontaneous Alternation Deficit | 0.0625 mg/kg (minimum effective dose) | Reversed cognitive disruption | [1] |
| Mice | Latent Learning | 0.0313 and 0.0625 mg/kg | Improved latent learning ability | [5] |
| Juvenile Stroke-Prone Spontaneously Hypertensive Rats | Multiple-trial Passive Avoidance | 0.1 and 0.3 mg/kg | Significantly prolonged cumulative latency | [5] |
Neurochemical and Electrophysiological Effects
| Animal Model | Assay | This compound Dose (p.o.) | Key Finding | Reference |
| Rats | Microdialysis in medial prefrontal cortex | 0.03, 0.1 mg/kg | Increased dopamine efflux | [5] |
| Rats | Microdialysis in medial prefrontal cortex | 0.1, 1 mg/kg | Increased acetylcholine efflux | [5] |
| Rats | Electroencephalography (EEG) | Not specified | Increased alpha-band power | [5] |
Pharmacokinetic Properties
| Parameter | Value | Condition | Reference |
| Cmax (plasma) | 0.399 ng/mL | 1 hour after single oral administration | [1] |
| Cmax (brain) | 1.77 ng/g | 1 hour after single oral administration | [1] |
| t1/2 | 1.5 - 1.6 hours | Single oral administration | [1] |
| Brain/Plasma Ratio | 2.7 - 4.9 | - | [1] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. This section outlines the protocols for key experiments cited in this guide.
In Vitro KCNH3 Inhibition Assay
-
Cell Line: Chinese Hamster Ovary (CHO) cells stably expressing the human KCNH3 channel.
-
Method: Whole-cell patch-clamp electrophysiology.
-
Procedure:
-
Cells were cultured under standard conditions.
-
Whole-cell recordings were obtained using borosilicate glass pipettes.
-
KCNH3 currents were elicited by a voltage step protocol.
-
This compound was applied at various concentrations to the extracellular solution.
-
The concentration-response curve was generated to determine the half-maximal inhibitory concentration (IC50).
-
Morris Water Maze Task
-
Subjects: Aged rats.
-
Apparatus: A circular pool filled with opaque water, containing a hidden escape platform.
-
Procedure:
-
Acquisition Phase: Rats were trained over several days to find the hidden platform from different starting locations. This compound or vehicle was administered orally before each training session.
-
Probe Trial: The platform was removed, and the time spent in the target quadrant where the platform was previously located was measured.
-
-
Outcome Measures: Escape latency during acquisition and time in the target quadrant during the probe trial.
Microdialysis for Neurotransmitter Release
-
Subjects: Rats.
-
Procedure:
-
A microdialysis probe was surgically implanted into the medial prefrontal cortex.
-
After a recovery period, the probe was perfused with artificial cerebrospinal fluid.
-
Dialysate samples were collected at regular intervals before and after oral administration of this compound.
-
Samples were analyzed using high-performance liquid chromatography (HPLC) to quantify dopamine and acetylcholine levels.
-
Potential Therapeutic Applications and Future Directions
The preclinical profile of this compound suggests its potential utility in treating cognitive deficits associated with various neurological and psychiatric disorders. Its pro-attentional effects make it a particularly interesting candidate for ADHD.[5] Furthermore, its ability to ameliorate cognitive impairments in animal models of schizophrenia indicates a potential role in addressing the cognitive symptoms of this disorder, which are poorly managed by current antipsychotics.[3]
To date, there is no publicly available data from human clinical trials of this compound. Future research should focus on translating these promising preclinical findings to human subjects, establishing the safety, tolerability, and efficacy of this compound for cognitive enhancement in healthy volunteers and patient populations.
Conclusion
This compound is a selective KCNH3 inhibitor with a compelling preclinical data package supporting its development as a cognitive enhancer. Its novel mechanism of action, favorable pharmacokinetic profile, and robust efficacy in animal models of cognitive impairment position it as a promising candidate for further investigation. The progression of this compound into clinical trials will be a critical step in determining its therapeutic potential for individuals suffering from cognitive dysfunction.
References
- 1. Neurochemical and neuropharmacological characterization of this compound, a novel potent selective inhibitor of the potassium channel KCNH3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound, a specific inhibitor of the potassium channel Kv12.2 encoded by the Kcnh3 gene, is psychoactive in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The KCNH3 inhibitor this compound shows potential in the treatment of attention deficit/hyperactivity disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The KCNH3 inhibitor this compound shows potential in the treatment of attention deficit/hyperactivity disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
ASP2905: A Preclinical Investigation into a Novel KCNH3 Inhibitor for the Treatment of ADHD
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Attention-Deficit/Hyperactivity Disorder (ADHD) is a prevalent neurodevelopmental disorder characterized by persistent patterns of inattention, hyperactivity, and impulsivity. While existing pharmacological treatments, primarily stimulants and non-stimulants, are effective for many, there remains a significant need for novel therapeutic agents with alternative mechanisms of action and improved side-effect profiles. This document provides a comprehensive technical overview of the preclinical data supporting ASP2905, a potent and selective inhibitor of the voltage-gated potassium channel KCNH3 (Kv12.2), as a potential candidate for ADHD treatment. Preclinical studies suggest that by modulating neuronal excitability in the prefrontal cortex, this compound enhances cortical levels of key neurotransmitters, leading to improvements in attention and impulsivity in animal models. However, it is important to note that a review of Astellas Pharma's public pipeline indicates that the clinical development of this compound may be paused or discontinued.[1][2][3][4][5]
Core Mechanism of Action: KCNH3 Inhibition
This compound exerts its effects through the potent and selective inhibition of the KCNH3 potassium channel, also known as the ether-à-go-go-related gene (ERG) channel Kv12.2. KCNH3 channels are predominantly expressed in the forebrain and play a crucial role in regulating neuronal excitability.[6] By blocking these channels, this compound is hypothesized to increase the excitability of neurons in the prefrontal cortex, a brain region critically involved in executive functions that are often impaired in ADHD.
The proposed signaling pathway is as follows:
Preclinical Pharmacological Profile
In Vitro Potency and Selectivity
This compound has demonstrated high potency for the KCNH3 channel in vitro.
| Parameter | Value | Cell Line | Reference |
| IC50 | 9.0 nM | CHO cells expressing KCNH3 |
Notably, this compound shows high selectivity, with minimal binding to a panel of 55 other transmembrane proteins at concentrations up to 10µM.
Pharmacokinetics
Pharmacokinetic studies in rats have shown that this compound is orally bioavailable and penetrates the brain.
| Parameter | Value (Plasma) | Value (Brain) | Time to Max Concentration | Reference |
| Cmax | 0.399 ng/mL | 1.77 ng/g | 1 hour | |
| t1/2 | 1.5 - 1.6 hours | 1.5 - 1.6 hours | N/A | |
| Brain/Plasma Ratio | \multicolumn{2}{c | }{2.7 - 4.9} | N/A |
Preclinical Efficacy in Animal Models of ADHD
This compound has been evaluated in rodent models to assess its potential to ameliorate core symptoms of ADHD.
Effects on Attention and Cognition
| Animal Model | Behavioral Task | Doses (p.o.) | Key Findings | Reference |
| Mice | Latent Learning Ability | 0.0313, 0.0625 mg/kg | Improved latent learning, reflecting enhanced attention. | [2] |
| Aged Rats | Step-through Passive Avoidance | 0.0313, 0.0625 mg/kg | Ameliorated cognitive deficits. | |
| Aged Rats | Morris Water-Maze | 0.01 mg/kg | Ameliorated cognitive deficits. |
Effects on Inattention and Impulsivity in an ADHD Model
The stroke-prone spontaneously hypertensive rat (SHRSP) is a well-validated animal model of ADHD.
| Animal Model | Behavioral Task | Doses (p.o.) | Key Findings | Reference |
| Juvenile SHRSP | Multiple-trial Passive Avoidance | 0.1, 0.3 mg/kg | Significantly prolonged cumulative latency, comparable to methylphenidate (0.1, 0.3 mg/kg, s.c.), indicating reduced inattention and impulsivity. | [2] |
Neurochemical and Electrophysiological Effects
Modulation of Neurotransmitter Release
Microdialysis studies in rats have demonstrated that this compound enhances the efflux of dopamine and acetylcholine in the medial prefrontal cortex (mPFC), neurotransmitters known to be crucial for attention and cognitive function.
| Neurotransmitter | Doses (p.o.) | Effect in mPFC | Reference |
| Dopamine | 0.03, 0.1 mg/kg | Increased efflux | [2] |
| Acetylcholine | 0.1, 1 mg/kg | Increased efflux | [2] |
Effects on Neuronal Activity
In cultured rat hippocampal neurons, this compound decreased the frequency of spontaneous inhibitory postsynaptic currents (sIPSCs) at concentrations of 0.1µM and 1µM, suggesting a reduction in GABAergic transmission. Furthermore, electroencephalogram (EEG) studies in rats showed that this compound significantly increased alpha-band power, an effect also observed with methylphenidate and amphetamine, which is suggestive of increased arousal.[2]
Experimental Protocols
While detailed, step-by-step protocols are proprietary to the conducting researchers, the methodologies employed in the key preclinical studies are summarized below.
In Vitro Electrophysiology
-
Objective: To determine the potency of this compound on KCNH3 channels.
-
Method: Whole-cell patch-clamp recordings were performed on Chinese Hamster Ovary (CHO) cells stably expressing the human KCNH3 channel. The effect of varying concentrations of this compound on potassium currents was measured to calculate the IC50 value.
In Vivo Microdialysis
-
Objective: To measure the effect of this compound on dopamine and acetylcholine levels in the mPFC.
-
Method: A microdialysis probe was stereotaxically implanted into the mPFC of freely moving rats. Following a baseline collection period, rats were orally administered this compound or vehicle. Dialysate samples were collected at regular intervals and analyzed by high-performance liquid chromatography with electrochemical detection (for dopamine) or mass spectrometry (for acetylcholine) to quantify neurotransmitter concentrations.
Behavioral Assessment in SHRSP Rats
-
Objective: To assess the effect of this compound on inattention and impulsivity.
-
Method: The multiple-trial passive avoidance task was used. In this task, juvenile SHRSP rats learn to avoid a compartment where they have previously received a mild foot shock. The latency to enter the "unsafe" compartment over multiple trials is measured. A longer latency is interpreted as improved learning and memory, and reduced impulsivity.
Clinical Development Status
A review of Astellas Pharma's publicly available pipeline information as of late 2025 does not indicate that this compound is currently in active clinical development for ADHD or other indications.[1][2][3][4][5] While some earlier sources mentioned a Phase 1 trial, no official records of such a trial for ADHD are readily available on public registries like clinicaltrials.gov. This suggests that the clinical development of this compound may have been halted or deprioritized.
Conclusion and Future Directions
The preclinical data for this compound presents a compelling case for the KCNH3 channel as a novel target for the treatment of ADHD. The compound demonstrates a clear mechanism of action, favorable pharmacokinetics, and efficacy in validated animal models, with effects comparable to the standard of care, methylphenidate. The observed increase in dopamine and acetylcholine in the prefrontal cortex aligns with current neurobiological models of ADHD.
Despite the promising preclinical profile, the apparent lack of progression into clinical trials for ADHD raises questions about potential challenges, which could include but are not limited to, unforeseen safety signals in early human studies, strategic portfolio decisions by the developer, or difficulties in demonstrating a superior profile to existing medications.
For the research community, the findings related to this compound underscore the therapeutic potential of modulating cortical potassium channels to address cognitive and behavioral deficits. Further investigation into the role of KCNH3 and other related channels in the pathophysiology of ADHD is warranted. For drug development professionals, the story of this compound serves as a reminder that even with a strong preclinical package, the path to clinical success is fraught with challenges. Future efforts in this area could focus on developing other KCNH3 inhibitors with different pharmacological properties or exploring this mechanism in combination with other therapeutic agents.
References
- 1. Pipeline | Astellas [astellas.com]
- 2. Astellas Pharma Inc | Access to Medicine [accesstomedicinefoundation.org]
- 3. Astellas Oncology Science and Pipeline [astellasoncology.azurewebsites.net]
- 4. medcitynews.com [medcitynews.com]
- 5. seekingalpha.com [seekingalpha.com]
- 6. researchgate.net [researchgate.net]
The Pharmacological Profile of ASP2905: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
ASP2905 is a novel, potent, and selective small molecule inhibitor of the voltage-gated potassium channel KCNH3 (also known as Kv12.2 or BEC1). Preclinical studies have demonstrated its potential as a cognitive enhancer and its possible therapeutic utility in treating central nervous system disorders such as schizophrenia and Attention-Deficit/Hyperactivity Disorder (ADHD). This technical guide provides a comprehensive overview of the pharmacological profile of this compound, including its mechanism of action, in vitro and in vivo pharmacology, and pharmacokinetic properties. Detailed methodologies for key preclinical experiments are provided, along with visual representations of its signaling pathway and experimental workflows.
Introduction
The KCNH3 potassium channel is predominantly expressed in the forebrain and is implicated in the regulation of neuronal excitability.[1] Overexpression of KCNH3 has been associated with cognitive deficits, while its inhibition or knockout has been shown to enhance cognitive performance in preclinical models. This compound, N-(4-fluorophenyl)-N'-phenyl-N''-(pyrimidin-2-ylmethyl)-1,3,5-triazine-2,4,6-triamine, has emerged as a promising therapeutic candidate due to its high potency and selectivity for KCNH3.[1] This document synthesizes the available preclinical data to provide a detailed pharmacological profile of this compound.
Mechanism of Action & Signaling Pathway
This compound exerts its pharmacological effects through the potent and selective inhibition of the KCNH3 potassium channel.[1] KCNH3 channels play a crucial role in regulating the resting membrane potential and repolarization phase of the action potential in neurons. By inhibiting the outward flow of potassium ions through these channels, this compound leads to neuronal depolarization. This modulation of neuronal excitability is believed to be the primary mechanism underlying its cognitive-enhancing effects.
The downstream effects of KCNH3 inhibition by this compound include a reduction in the frequency of spontaneous inhibitory postsynaptic currents (sIPSCs) in hippocampal neurons and an increase in the efflux of key neurotransmitters, dopamine (B1211576) (DA) and acetylcholine (B1216132) (ACh), in the medial prefrontal cortex.[1][2] This suggests that this compound can modulate both GABAergic inhibitory neurotransmission and enhance the activity of crucial neuromodulatory systems involved in cognition and attention.
References
- 1. Neurochemical and neuropharmacological characterization of this compound, a novel potent selective inhibitor of the potassium channel KCNH3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The KCNH3 inhibitor this compound shows potential in the treatment of attention deficit/hyperactivity disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Selectivity Profile of ASP2905 for the Kv12.2 Potassium Channel
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the selectivity of ASP2905 for the voltage-gated potassium channel Kv12.2 (also known as KCNH3). This document details the available quantitative data, outlines the experimental methodologies used for its determination, and visualizes key concepts and workflows.
Introduction to this compound and Kv12.2
This compound is a potent and selective inhibitor of the Kv12.2 potassium channel.[1] Kv12.2, a member of the ether-à-go-go (EAG) family of potassium channels, is predominantly expressed in the central nervous system, particularly in regions like the hippocampus.[2][3] These channels play a crucial role in regulating neuronal excitability by contributing to the resting membrane potential and shaping action potentials.[2][4] Inhibition of Kv12.2 by this compound leads to increased neuronal excitability, a mechanism that is being explored for its therapeutic potential in neurological and psychiatric disorders.[4]
Quantitative Selectivity Profile of this compound
The selectivity of a pharmacological agent is a critical determinant of its therapeutic window and potential for off-target effects. This compound has been characterized as a potent inhibitor of Kv12.2 with an IC50 of 9.0 nM .[1][5]
While a broad screening panel showed that this compound has low affinity for 55 other transmembrane proteins, specific quantitative data on its inhibitory activity against closely related potassium channels of the Kv11 subfamily (hERG) is not extensively available in the public domain.[5][6] The Kv11 family, particularly Kv11.1 (hERG), is a critical anti-target in drug development due to its role in cardiac repolarization. Inhibition of hERG channels can lead to QT interval prolongation and potentially fatal cardiac arrhythmias.[7]
A common benchmark for hERG safety is the "hERG safety margin," which is the ratio of the hERG IC50 to the therapeutic free plasma concentration. A margin of greater than 30-fold is generally considered to indicate a lower risk of Torsades de Pointes (TdP).[7][8] More recent recommendations suggest an optimal margin of 37- to 50-fold.[7][8] The lack of a reported hERG IC50 for this compound in the reviewed literature prevents a direct calculation of this safety margin.
Table 1: Potency of this compound against Kv12.2
| Target | IC50 (nM) |
| Kv12.2 (KCNH3) | 9.0[1][5] |
Table 2: Conceptual Selectivity Screening Panel for a Kv12.2 Inhibitor
This table illustrates a typical panel of ion channels that would be assessed to determine the selectivity profile of a compound like this compound. The values for Kv11.x channels are hypothetical placeholders to demonstrate the concept of a selectivity profile.
| Ion Channel | Subtype | Functional Assay (e.g., Electrophysiology) IC50 (nM) | Therapeutic Relevance |
| Primary Target | Kv12.2 | 9.0 | Neuronal excitability |
| Key Off-Targets | Kv11.1 (hERG) | >1000 (Hypothetical) | Cardiac safety |
| Kv11.2 | >1000 (Hypothetical) | Neuronal excitability | |
| Kv11.3 | >1000 (Hypothetical) | Neuronal excitability | |
| Nav1.5 | >10,000 (Hypothetical) | Cardiac safety | |
| Cav1.2 | >10,000 (Hypothetical) | Cardiac safety |
Experimental Protocols
The determination of the potency and selectivity of ion channel modulators like this compound relies on robust electrophysiological techniques. The following sections describe the methodologies typically employed.
Cell Line Preparation and Maintenance
-
Cell Line: Chinese Hamster Ovary (CHO) cells or Human Embryonic Kidney (HEK293) cells are commonly used for their low endogenous ion channel expression.
-
Transfection: Cells are stably or transiently transfected with the cDNA encoding the human Kv12.2 channel or other ion channels of interest (e.g., Kv11.1, Kv11.2, Kv11.3).
-
Culture Conditions: Cells are maintained in appropriate culture medium supplemented with fetal bovine serum and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO2.
Whole-Cell Patch Clamp Electrophysiology for IC50 Determination
The whole-cell patch-clamp technique is the gold standard for measuring ion channel activity and the effect of pharmacological agents.
-
Pipette Preparation: Borosilicate glass capillaries are pulled to create micropipettes with a resistance of 3-7 MΩ when filled with intracellular solution.
-
Solutions:
-
Intracellular Solution (in mM): 115 K-Gluconate, 4 NaCl, 0.3 GTP-NaCl, 2 ATP-Mg, 40 HEPES. The pH is adjusted to 7.2 with KOH and osmolarity to ~270 mOsm.
-
Extracellular Solution (aCSF, in mM): 126 NaCl, 3 KCl, 2 MgSO4, 2 CaCl2, 1.25 NaH2PO4, 26.4 NaHCO3, and 10 glucose, continuously bubbled with 95% O2/5% CO2.
-
-
Recording Procedure:
-
A coverslip with adherent cells is placed in a recording chamber and perfused with extracellular solution.
-
A micropipette filled with intracellular solution is brought into contact with a cell to form a high-resistance (GΩ) seal.
-
The cell membrane is ruptured by gentle suction to achieve the whole-cell configuration.
-
The membrane potential is held at a holding potential (e.g., -80 mV).
-
Voltage steps are applied to elicit ion channel currents. For Kv12.2, a depolarizing pulse to a positive potential (e.g., +20 mV) is used to activate the channel.
-
This compound is applied at various concentrations through the perfusion system.
-
The inhibition of the channel current is measured at each concentration.
-
-
Data Analysis: The concentration-response data are fitted to the Hill equation to determine the IC50 value, which is the concentration of this compound that causes 50% inhibition of the maximal current.
Automated Patch Clamp for High-Throughput Screening
Automated patch-clamp systems are utilized for screening compounds against a panel of ion channels to determine selectivity in a higher throughput manner.
-
System: Instruments like the IonWorks Quattro or QPatch are used.
-
Cell Preparation: Transfected cells are harvested and prepared as a single-cell suspension.
-
Assay Principle: Cells are automatically captured on a planar substrate containing micro-apertures. A seal is formed, and the whole-cell configuration is established.
-
Compound Application: Compounds are applied from a multi-well plate via microfluidic channels.
-
Data Acquisition and Analysis: The system records ion channel currents in response to voltage protocols and compound application. Automated analysis software calculates the percent inhibition and IC50 values.
Visualizations
Signaling Pathway of Kv12.2 Inhibition
The following diagram illustrates the proposed signaling pathway affected by the inhibition of Kv12.2 channels in a neuron.
Caption: Inhibition of Kv12.2 by this compound blocks K+ efflux, leading to increased neuronal excitability.
Experimental Workflow for IC50 Determination
This diagram outlines the typical workflow for determining the IC50 of a compound using automated patch-clamp electrophysiology.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Deletion of the potassium channel Kv12.2 causes hippocampal hyperexcitability and epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Channelpedia - Kv12.2 [channelpedia.epfl.ch]
- 4. What are Kv12.2 blockers and how do they work? [synapse.patsnap.com]
- 5. Neurochemical and neuropharmacological characterization of this compound, a novel potent selective inhibitor of the potassium channel KCNH3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. apconix.com [apconix.com]
- 8. Revisiting the hERG safety margin after 20 years of routine hERG screening - PubMed [pubmed.ncbi.nlm.nih.gov]
Unlocking the Brain: A Technical Guide to the Blood-Brain Barrier Penetration of ASP2905
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the blood-brain barrier (BBB) penetration and associated pharmacokinetics of ASP2905, a potent and selective inhibitor of the potassium channel KCNH3. The ability of a compound to effectively cross the BBB is a critical determinant of its therapeutic efficacy for central nervous system (CNS) disorders. This document summarizes key quantitative data, details probable experimental methodologies, and visualizes the compound's mechanism of action and experimental workflow.
Executive Summary
This compound has demonstrated the ability to effectively penetrate the blood-brain barrier in preclinical studies. Research in rat models indicates that following oral administration, this compound achieves significant concentrations in the brain, with a brain-to-plasma concentration ratio ranging from 2.7 to 4.9.[1][2] This efficient penetration is crucial for its mechanism of action, which involves the inhibition of the KCNH3 potassium channel, leading to an increase in the efflux of key neurotransmitters, dopamine (B1211576) and acetylcholine, in the medial prefrontal cortex.[1][3] The compound's pharmacokinetic profile is characterized by rapid absorption and a relatively short half-life in both plasma and brain tissue.[1][2]
Quantitative Pharmacokinetic Data
The following table summarizes the key pharmacokinetic parameters of this compound in rats following a single oral administration. This data is crucial for understanding the compound's absorption, distribution, and elimination characteristics, particularly its ability to penetrate the central nervous system.
| Parameter | Plasma | Brain | Unit | Citation |
| Cmax (Maximum Concentration) | 0.399 | 1.77 | ng/mL (plasma), ng/g (brain) | [1][2] |
| Tmax (Time to Maximum Concentration) | 1 | 1 | hour | [1][2] |
| t1/2 (Half-life) | 1.5 | 1.6 | hours | [1][2] |
| Brain-to-Plasma Ratio | - | 2.7 - 4.9 | - | [1][2] |
Probable Experimental Protocols
While the precise, proprietary protocols for the preclinical evaluation of this compound are not publicly available, the following sections describe standard and widely accepted methodologies for conducting such studies, based on common practices in the field of neuropharmacology and drug metabolism.
In Vivo Pharmacokinetic Study in Rats
This protocol outlines a typical design for assessing the blood-brain barrier penetration of a compound like this compound following oral administration in rats.
-
Animal Model: Male Sprague-Dawley or Wistar rats are commonly used for pharmacokinetic studies. Animals are typically housed in a controlled environment with a standard diet and water ad libitum.
-
Compound Administration: this compound is formulated in a suitable vehicle (e.g., a suspension in 0.5% methylcellulose) and administered via oral gavage at a specific dose.
-
Sample Collection: At predetermined time points post-administration (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours), blood samples are collected from a subset of animals. Immediately following blood collection, the animals are euthanized, and brain tissue is rapidly excised.
-
Sample Processing:
-
Plasma: Blood samples are collected into tubes containing an anticoagulant (e.g., EDTA) and centrifuged to separate the plasma. The resulting plasma is stored at -80°C until analysis.
-
Brain Tissue: The collected brain tissue is rinsed with cold saline, blotted dry, weighed, and then homogenized in a suitable buffer (e.g., phosphate-buffered saline) to create a uniform brain homogenate. The homogenate is stored at -80°C until analysis.
-
Quantification of this compound in Plasma and Brain Homogenate by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and selective quantification of small molecules in complex biological matrices.
-
Sample Preparation:
-
Plasma: A liquid-liquid extraction (LLE) or protein precipitation (PPT) method is typically employed. For LLE, an organic solvent (e.g., ethyl acetate (B1210297) or methyl tert-butyl ether) is added to the plasma sample to extract the drug. For PPT, a cold organic solvent like acetonitrile (B52724) is added to precipitate proteins, and the supernatant containing the drug is collected.
-
Brain Homogenate: A similar extraction method to plasma is used. The homogenate is first treated to release the drug from the tissue matrix, often involving sonication or the use of a tissue disruptor, followed by LLE or PPT.
-
-
LC-MS/MS Analysis:
-
Chromatography: The extracted samples are injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system. The compound is separated from other matrix components on a C18 analytical column using a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol).
-
Mass Spectrometry: The eluent from the LC system is introduced into a tandem mass spectrometer. The instrument is operated in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity. Specific precursor-to-product ion transitions for this compound are monitored for quantification.
-
-
Calibration and Quantification: A calibration curve is generated using known concentrations of this compound spiked into blank plasma and brain homogenate. The concentration of this compound in the study samples is then determined by comparing their peak areas to the calibration curve.
Visualizations
The following diagrams illustrate the proposed signaling pathway of this compound and a probable experimental workflow for its BBB penetration studies.
Caption: Proposed mechanism of action for this compound.
Caption: Probable workflow for assessing this compound BBB penetration.
References
ASP2905: A Technical Overview of its Psychoactive Properties in Murine Models
This technical guide provides an in-depth analysis of the psychoactive properties of ASP2905, a potent and selective inhibitor of the Kv12.2 potassium channel, as demonstrated in various mouse models. The data and methodologies presented are collated from preclinical studies aimed at evaluating its potential as a novel therapeutic agent for psychiatric disorders.
Mechanism of Action
This compound, chemically identified as N-(4-fluorophenyl)-N'-phenyl-N''-(pyrimidin-2-ylmethyl)-1,3,5-triazine-2,4,6-triamine, exerts its effects through the potent and selective inhibition of the potassium channel Kv12.2, which is encoded by the KCNH3 gene.[1][2] This channel is predominantly expressed in the forebrain, a region critically involved in cognitive and executive functions.[3] Inhibition of KCNH3 by this compound is proposed to modulate neuronal excitability, leading to an increase in the efflux of key neurotransmitters, dopamine (B1211576) and acetylcholine, in the medial prefrontal cortex.[3][4] This neurochemical modulation is believed to underlie the observed psychoactive and cognitive-enhancing effects of the compound.
References
- 1. This compound, a specific inhibitor of the potassium channel Kv12.2 encoded by the Kcnh3 gene, is psychoactive in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The KCNH3 inhibitor this compound shows potential in the treatment of attention deficit/hyperactivity disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Methodological & Application
ASP2905 In Vivo Experimental Protocols: A Detailed Application Note for Researchers
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for in vivo experiments involving ASP2905, a potent and selective inhibitor of the potassium channel Kv12.2, which is encoded by the KCNH3 gene. This compound has demonstrated potential therapeutic applications in neurological and psychiatric disorders, including schizophrenia and Attention-Deficit/Hyperactivity Disorder (ADHD). This guide offers comprehensive methodologies for key in vivo experiments, summarizes quantitative data from published studies, and presents visual diagrams of the relevant signaling pathway and experimental workflows to facilitate research and development.
Introduction
This compound is a selective inhibitor of the voltage-gated potassium channel Kv12.2 (KCNH3), which is predominantly expressed in the forebrain.[1][2] By inhibiting Kv12.2, this compound enhances neuronal excitability, leading to an increased efflux of crucial neurotransmitters such as dopamine (B1211576) and acetylcholine (B1216132) in the medial prefrontal cortex.[2] This mechanism of action underlies its potential efficacy in treating cognitive deficits and other symptoms associated with schizophrenia and ADHD.[2][3] This application note collates and details in vivo experimental procedures based on published literature to guide researchers in their preclinical evaluation of this compound.
Mechanism of Action and Signaling Pathway
This compound exerts its pharmacological effects by directly inhibiting the Kv12.2 potassium channel. These channels play a critical role in regulating neuronal membrane potential and firing patterns. Inhibition of Kv12.2 leads to a reduced threshold for neuronal firing, thereby increasing neuronal excitability.[4] This heightened excitability in key brain regions, such as the prefrontal cortex, results in the enhanced release of neurotransmitters like dopamine and acetylcholine, which are known to be involved in cognitive processes, attention, and executive function.[2]
This compound inhibits the Kv12.2 channel, enhancing neuronal excitability and neurotransmitter release.
Quantitative Data Summary
The following tables summarize key quantitative data from in vivo studies with this compound.
Table 1: In Vivo Efficacy of this compound in Rodent Models
| Experimental Model | Species | This compound Dose (p.o.) | Key Findings | Reference |
| Cognitive Enhancement | ||||
| Morris Water Maze | Aged Rats | 0.01 mg/kg | Ameliorated cognitive deficits. | [1][5] |
| Step-through Passive Avoidance | Aged Rats | 0.0313 and 0.0625 mg/kg | Ameliorated cognitive deficits. | [1][5] |
| Spontaneous Alternation (MK-801 induced deficit) | Mice | 0.0625 mg/kg (MED) | Reversed disruption of spontaneous alternation. | [1][5] |
| Spontaneous Alternation (Scopolamine induced deficit) | Mice | 0.0625 mg/kg (MED) | Reversed disruption of spontaneous alternation. | [1][5] |
| Latent Learning (Water-finding task) | Mice | 0.0313 and 0.0625 mg/kg | Improved latent learning ability. | [2] |
| ADHD Models | ||||
| Five-Trial Passive Avoidance Task | Juvenile SHRSP Rats | 0.1 and 0.3 mg/kg | Significantly prolonged cumulative latency. | [2] |
| Schizophrenia Models | ||||
| Methamphetamine-induced Hyperlocomotion | Mice | Not specified | Inhibited hyperlocomotion. | [3] |
| Phencyclidine (PCP)-induced Hyperlocomotion | Mice | 0.01 - 0.3 mg/kg | Inhibited hyperlocomotion. | [3] |
| PCP-induced Immobility (Forced Swim Test) | Mice | Not specified | Ameliorated prolonged immobility. | [3] |
| PCP-induced Latent Learning Deficits | Mice | Not specified | Ameliorated prolonged finding latency. | [3] |
p.o. = oral administration; MED = Minimum Effective Dose; SHRSP = Stroke-Prone Spontaneously Hypertensive Rats
Table 2: Pharmacokinetic Parameters of this compound in Rats
| Parameter | Value | Condition | Reference |
| Cmax (plasma) | 0.399 ng/mL | Single oral administration | [1][5] |
| Cmax (brain) | 1.77 ng/g | Single oral administration | [1][5] |
| Tmax | 1 hour | Single oral administration | [1][5] |
| t1/2 (plasma and brain) | 1.5 - 1.6 hours | Single oral administration | [1][5] |
| Brain/Plasma Ratio | 2.7 - 4.9 | Single oral administration | [1][5] |
Experimental Protocols
General Preparation and Administration of this compound
Formulation: this compound for oral administration is typically prepared as a suspension in a 0.5% (w/v) methylcellulose (B11928114) solution in distilled water. The required amount of this compound is weighed and gradually mixed with the methylcellulose solution to achieve the desired concentration. The suspension should be prepared fresh on the day of the experiment and sonicated to ensure homogeneity.
Administration: Oral administration is performed using a gavage needle appropriate for the size of the animal (e.g., 18-20 gauge for rats, 22-24 gauge for mice). The volume administered should not exceed 10 mL/kg body weight. Animals should be handled gently to minimize stress.
Workflow for the preparation and oral administration of this compound.
Protocol 1: Morris Water Maze for Cognitive Assessment in Aged Rats
Objective: To assess the effect of this compound on spatial learning and memory in aged rats.
Materials:
-
Circular water tank (approx. 1.5 m diameter, 60 cm height)
-
Water made opaque with non-toxic white paint or milk powder
-
Submerged escape platform (10 cm diameter)
-
Video tracking system
-
This compound suspension
-
Aged rats (e.g., 24 months old)
Procedure:
-
Acclimatization: Allow rats to acclimate to the experimental room for at least 1 hour before testing.
-
Drug Administration: Administer this compound (0.01 mg/kg, p.o.) or vehicle 60 minutes before the first trial of each day.
-
Training Phase (4 consecutive days):
-
Each rat undergoes four trials per day.
-
For each trial, gently place the rat into the water facing the wall of the tank at one of four randomly selected starting positions.
-
Allow the rat to swim freely to find the submerged platform.
-
If the rat does not find the platform within 60 seconds, guide it to the platform.
-
Allow the rat to remain on the platform for 15 seconds.
-
Record the escape latency (time to find the platform) and swim path using the video tracking system.
-
-
Probe Test (Day 5):
-
Remove the escape platform from the tank.
-
Place the rat in the tank at a novel starting position.
-
Allow the rat to swim for 60 seconds.
-
Record the time spent in the target quadrant (where the platform was previously located) and the number of crossings over the former platform location.
-
-
Data Analysis: Analyze escape latencies during training using a repeated-measures ANOVA. Analyze probe test data using a one-way ANOVA or t-test.
Protocol 2: Five-Trial Passive Avoidance Task for ADHD Model in Rats
Objective: To evaluate the effect of this compound on inattention and impulsivity in juvenile Stroke-Prone Spontaneously Hypertensive Rats (SHRSP).
Materials:
-
Step-through passive avoidance apparatus (with illuminated and dark compartments)
-
SHRSP rats (4 weeks old) and age-matched Wistar-Kyoto (WKY) rats as controls
-
This compound suspension
Procedure:
-
Drug Administration: Administer this compound (0.1 and 0.3 mg/kg, p.o.) or vehicle to SHRSP rats 30 minutes before the task. WKY rats receive vehicle.
-
Task Protocol (5 trials):
-
Gently place the rat in the illuminated compartment.
-
When the rat enters the dark compartment, a mild, brief footshock (e.g., 0.5 mA for 2 seconds) is delivered.
-
The latency to enter the dark compartment is recorded (up to a maximum of 300 seconds).
-
This is repeated for a total of five trials with an inter-trial interval of 5 minutes.
-
-
Data Analysis: The primary outcome measure is the cumulative latency to enter the dark compartment over the five trials. Analyze the data using a one-way ANOVA followed by Dunnett's post-hoc test for comparisons between the this compound-treated SHRSP groups and the vehicle-treated SHRSP group. A Student's t-test can be used to compare vehicle-treated SHRSP and WKY groups.[2]
Protocol 3: Locomotor Activity Assessment in Mice
Objective: To determine the effect of this compound on spontaneous and stimulant-induced locomotor activity.
Materials:
-
Open-field activity chambers equipped with infrared beams or video tracking
-
Male ddY mice
-
This compound suspension
-
Methamphetamine or Phencyclidine (PCP) solution
Procedure:
-
Acclimatization: Place mice in the activity chambers and allow them to habituate for at least 60 minutes.
-
Spontaneous Locomotion:
-
Administer this compound or vehicle (p.o.).
-
Immediately return the mice to the activity chambers and record locomotor activity for a set period (e.g., 60 minutes).
-
-
Stimulant-Induced Hyperlocomotion:
-
Administer this compound or vehicle (p.o.).
-
After a predetermined time (e.g., 30 minutes), administer methamphetamine or PCP (subcutaneously or intraperitoneally).
-
Immediately return the mice to the activity chambers and record locomotor activity for a set period (e.g., 60 minutes).
-
-
Data Analysis: The total distance traveled or the number of beam breaks are the primary outcome measures. Analyze the data using a one-way or two-way ANOVA, as appropriate, followed by post-hoc tests for multiple comparisons.
Conclusion
The protocols and data presented in this application note provide a comprehensive resource for researchers investigating the in vivo effects of this compound. The detailed methodologies for key behavioral assays, along with the summarized quantitative data and a visual representation of the signaling pathway, are intended to facilitate the design and execution of robust preclinical studies. Adherence to these standardized protocols will contribute to the generation of reproducible and reliable data, ultimately advancing our understanding of the therapeutic potential of this compound.
References
- 1. Neurochemical and neuropharmacological characterization of this compound, a novel potent selective inhibitor of the potassium channel KCNH3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound, a specific inhibitor of the potassium channel Kv12.2 encoded by the Kcnh3 gene, is psychoactive in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Deletion of the potassium channel Kv12.2 causes hippocampal hyperexcitability and epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [PDF] The KCNH3 inhibitor this compound shows potential in the treatment of attention deficit/hyperactivity disorder | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for ASP2905 Administration in Rat Models
Introduction
ASP2905, chemically known as N-(4-fluorophenyl)-N'-phenyl-N''-(pyrimidin-2-ylmethyl)-1,3,5-triazine-2,4,6-triamine, is a potent and selective inhibitor of the potassium voltage-gated channel subfamily H member 3 (KCNH3), also known as Kv12.2.[1][2] This channel is predominantly expressed in the forebrain, a region critically involved in cognitive processes.[1] this compound can effectively cross the blood-brain barrier and has demonstrated nootropic and potential antipsychotic activities in preclinical studies.[2][3][4] Research in rat models indicates that by modulating neuronal excitability and neurotransmitter release, this compound can ameliorate cognitive deficits and shows potential for treating conditions like Attention-Deficit/Hyperactivity Disorder (ADHD).[1][2][5] These notes provide detailed protocols for the administration of this compound in various rat models to study its neuropharmacological effects.
Mechanism of Action
This compound exerts its effects by specifically inhibiting the KCNH3 potassium channel.[3][6] This inhibition is believed to potentiate the recurrent excitation of neurons by preventing the efflux of potassium ions (K+) from dendritic spines, particularly in the prefrontal cortex.[6] This modulation of neuronal activity leads to an increased release of key neurotransmitters, including dopamine (B1211576) (DA) and acetylcholine (B1216132) (ACh), in the medial prefrontal cortex (mPFC).[1][5][7] The enhanced dopaminergic and cholinergic activity is closely associated with improvements in cognitive functions such as attention and memory.[1]
Data Presentation
Pharmacokinetics in Rats
This compound demonstrates effective brain penetration following oral administration.[2][5] The key pharmacokinetic parameters determined in rats after a single oral dose are summarized below.
| Parameter | Value | Unit | Citation |
| Administration Route | Oral (p.o.) | - | [2][5] |
| Time to Max Plasma Conc. (Tmax) | 1 | hour | [2][5] |
| Max Plasma Conc. (Cmax) | 0.399 | ng/mL | [2][5] |
| Max Brain Conc. (Cmax) | 1.77 | ng/g | [2][5] |
| Half-life (t1/2) | 1.5 - 1.6 | hours | [2][5] |
| Brain/Plasma Ratio | 2.7 - 4.9 | - | [2][5] |
Efficacy in Rat Models
The following table summarizes the effective oral doses of this compound in various behavioral and neurochemical paradigms in rats.
| Rat Model | Assay | Effective Doses (p.o.) | Observed Outcome | Citation |
| Aged Rats | Step-through Passive Avoidance | 0.0313, 0.0625 mg/kg | Ameliorated cognitive deficits. | [2][5] |
| Aged Rats | Morris Water Maze | 0.01 mg/kg | Ameliorated cognitive deficits. | [2][5] |
| Juvenile Stroke-Prone Spontaneously Hypertensive Rats (SHR) | Multiple-trial Passive Avoidance | 0.1, 0.3 mg/kg | Prolonged cumulative latency (reduced inattention/impulsivity). | [1][5] |
| Wistar Rats | In Vivo Microdialysis | 0.03, 0.1 mg/kg | Increased dopamine efflux in mPFC. | [1][5][7] |
| Wistar Rats | In Vivo Microdialysis | 0.1, 1 mg/kg | Increased acetylcholine efflux in mPFC. | [1][5][7] |
| Wistar Rats | Electroencephalography (EEG) | 10 mg/kg | Increased alpha-band power, suggesting increased arousal. | [1][8] |
Experimental Protocols
A. Compound Preparation and Administration
-
Vehicle Preparation : For oral administration (p.o.), a common vehicle can be prepared using 0.5% carboxymethyl cellulose (B213188) sodium (CMC-Na) in sterile water. Alternatively, a solution of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline can be used, though the DMSO concentration should be kept as low as possible.[4]
-
This compound Solubilization : Weigh the required amount of this compound powder. Suspend it in the chosen vehicle. Use a vortex mixer and sonication to ensure a homogenous suspension or complete dissolution. Prepare fresh on the day of the experiment.
-
Administration : Administer the compound to rats via oral gavage using a suitable gauge gavage needle. The volume should be calculated based on the animal's body weight, typically within the range of 1-2 mL for a rat.[9]
B. Protocol 1: Assessment of Cognitive Enhancement in Aged Rats (Morris Water Maze)
-
Objective : To evaluate the effect of this compound on spatial learning and memory in aged rats with cognitive decline.
-
Model : Aged (e.g., 20-24 months old) Wistar or Sprague-Dawley rats.
-
Methodology :
-
Apparatus : A circular pool (approx. 1.5m diameter) filled with opaque water, with a hidden escape platform submerged 1-2 cm below the surface. Visual cues are placed around the room.
-
Habituation : Allow rats to swim freely in the pool for 60 seconds without the platform for one day before training.
-
Dosing : Administer this compound (0.01 mg/kg, p.o.) or vehicle daily, typically 60 minutes before the training session.[2][5]
-
Training Trials : Conduct 4 trials per day for 4-5 consecutive days. In each trial, place the rat in the water at one of four starting positions. Allow the rat to search for the hidden platform for a maximum of 60-90 seconds. If it fails, guide it to the platform.
-
Probe Trial : 24 hours after the last training session, remove the platform and allow the rat to swim for 60 seconds.
-
-
Data Analysis : Record the escape latency and path length during training trials. For the probe trial, measure the time spent in the target quadrant where the platform was previously located.
C. Protocol 2: Evaluation in an ADHD Rat Model (Passive Avoidance)
-
Objective : To assess the effects of this compound on inattention and impulsivity.
-
Model : Juvenile stroke-prone spontaneously hypertensive rats (SHR), a well-established model for ADHD.[1][5]
-
Methodology :
-
Apparatus : A two-chamber passive avoidance box with a light and a dark compartment, connected by a gate. The floor of the dark compartment is an electrifiable grid.
-
Dosing : Administer this compound (0.1 and 0.3 mg/kg, p.o.) or vehicle 60 minutes before the acquisition trial.[1][5]
-
Acquisition Trial (Training) : Place the rat in the light compartment. When the rat enters the dark compartment, the gate closes, and a mild, brief foot shock (e.g., 0.5 mA for 2 seconds) is delivered.
-
Retention Trial : 24 hours later, place the rat back in the light compartment and measure the latency to enter the dark compartment (step-through latency). A longer latency indicates better learning and memory of the aversive event.
-
-
Data Analysis : Compare the step-through latency between the vehicle-treated and this compound-treated groups.
D. Protocol 3: In Vivo Microdialysis for Neurotransmitter Analysis
-
Objective : To measure extracellular levels of dopamine and acetylcholine in the medial prefrontal cortex (mPFC) following this compound administration.
-
Methodology :
-
Surgical Implantation : Anesthetize the rat and stereotaxically implant a guide cannula targeting the mPFC. Allow the animal to recover for several days.
-
Probe Insertion : On the day of the experiment, insert a microdialysis probe through the guide cannula.
-
Baseline Collection : Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a low flow rate (e.g., 1-2 µL/min). Collect dialysate samples every 20 minutes for at least 60-90 minutes to establish a stable baseline.
-
Drug Administration : Administer this compound orally at the desired dose (e.g., 0.03-1 mg/kg).[1][5][7]
-
Post-Dose Collection : Continue collecting dialysate samples for at least 2-3 hours post-administration.
-
Sample Analysis : Analyze the concentration of dopamine and acetylcholine in the dialysate samples using high-performance liquid chromatography with electrochemical detection (HPLC-ECD).
-
-
Data Analysis : Express the neurotransmitter concentrations as a percentage change from the average baseline levels for each animal.
References
- 1. The KCNH3 inhibitor this compound shows potential in the treatment of attention deficit/hyperactivity disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Neurochemical and neuropharmacological characterization of this compound, a novel potent selective inhibitor of the potassium channel KCNH3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | Potassium Channel | TargetMol [targetmol.com]
- 5. researchgate.net [researchgate.net]
- 6. labs.penchant.bio [labs.penchant.bio]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
Application Notes and Protocols for ASP2905 in Mouse Behavioral Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of ASP2905, a potent and selective inhibitor of the potassium channel Kv12.2 (KCNH3), in mouse behavioral studies. The following sections detail its mechanism of action, recommended dosages, and protocols for key behavioral assays.
Mechanism of Action
This compound is a selective inhibitor of the KCNH3 potassium channel, which is predominantly expressed in the forebrain.[1][2] Inhibition of KCNH3 by this compound is thought to potentiate recurrent excitation of delay neurons by preventing K+ efflux, particularly in the prefrontal cortex, a region critical for working memory.[1] This mechanism leads to an increased efflux of dopamine (B1211576) and acetylcholine (B1216132) in the medial prefrontal cortex, neurotransmitters closely associated with attention and cognitive function.[2][3] Due to its ability to cross the blood-brain barrier, this compound has shown potential in treating symptoms of schizophrenia and Attention Deficit/Hyperactivity Disorder (ADHD).[2][4]
Signaling Pathway of this compound
Caption: Signaling pathway of this compound.
Quantitative Data Summary
The following table summarizes the effective dosages of this compound administered orally (p.o.) in various mouse behavioral paradigms.
| Behavioral Test | Mouse Model | Dosage (mg/kg, p.o.) | Observed Effect | Reference |
| Latent Learning | Normal Mice | 0.0313, 0.0625 | Improved latent learning ability, reflecting enhanced attention. | [2][5][6][7] |
| Spontaneous Alternation | MK-801/Scopolamine-induced cognitive deficit | 0.0625 (minimum effective dose) | Reversed disruption of spontaneous alternation behavior. | [1][8][9][10] |
| Hyperlocomotion | Methamphetamine/Phencyclidine-induced | Not specified | Inhibited hyperlocomotion without affecting spontaneous locomotion. | [1][11] |
| Forced Swim Test | Phencyclidine-induced schizophrenia model | Not specified (chronic infusion) | Ameliorated prolonged immobility time. | [11] |
| Water-Finding Task | Neonatal Phencyclidine-induced cognitive deficit | Not specified | Ameliorated prolonged finding latency, reflecting improved latent learning. | [11] |
Experimental Protocols
Spontaneous Alternation Test (Y-Maze)
This test assesses spatial working memory, which relies on the hippocampus. The protocol is based on the innate tendency of mice to explore novel environments.
Objective: To evaluate the effect of this compound on short-term spatial working memory.
Materials:
-
Y-maze apparatus with three identical arms.
-
This compound solution.
-
Vehicle control solution.
-
Experimental mice.
Procedure:
-
Administer this compound or vehicle control orally to mice 30-60 minutes before the test. A minimum effective dose of 0.0625 mg/kg has been reported to be effective in reversing cognitive deficits.[1][8][10]
-
Place a mouse at the end of one arm and allow it to freely explore the maze for a 5-minute session.[9]
-
Record the sequence of arm entries. An arm entry is counted when all four paws of the mouse are within the arm.
-
An alternation is defined as consecutive entries into three different arms (e.g., ABC, CAB).
-
Calculate the percentage of alternation as: (Number of alternations / (Total number of arm entries - 2)) x 100.
-
Mice with fewer than 8 arm entries during the trial may be excluded from the analysis.[9]
Forced Swim Test (FST)
The FST is a common behavioral test used to assess depressive-like behavior and the efficacy of antidepressant compounds.
Objective: To determine if this compound can ameliorate depressive-like phenotypes, such as increased immobility.
Materials:
-
Cylindrical, transparent tank (e.g., 30 cm height x 20 cm diameter).[4]
-
Water maintained at 23-25°C.[12]
-
This compound solution.
-
Vehicle control solution.
-
Experimental mice.
Procedure:
-
For chronic studies, this compound can be administered via chronic infusion.[11] For acute studies, oral administration 30-60 minutes prior to the test can be performed.
-
Fill the tank with water to a level of 15 cm, ensuring the mouse cannot touch the bottom with its tail or paws.[4]
-
Gently place the mouse into the water.
-
Record the entire session. The primary measure is the duration of immobility during the last 4 minutes of the test.[3][12]
-
Immobility is defined as the state where the mouse makes only the movements necessary to keep its head above water.[3]
-
After the test, remove the mouse, dry it, and return it to its home cage.
Water-Finding Task
This task is used to assess latent learning, a form of learning that is not immediately expressed in an overt response.
Objective: To evaluate the effect of this compound on latent learning and attention.
Materials:
-
Open field arena.
-
Water bottle with a spout.
-
This compound solution.
-
Vehicle control solution.
-
Water-deprived experimental mice.
Procedure (General Protocol):
-
Administer this compound or vehicle control orally. Dosages of 0.0313 and 0.0625 mg/kg have been shown to improve latent learning.[2][5][6][7]
-
Habituation Phase: Allow water-deprived mice to explore the open field arena for a set period without the presence of the water bottle.
-
Training Phase: Introduce a water bottle into the arena. The time it takes for the mouse to find the water bottle is recorded.
-
Test Phase: After a delay, place the mouse back into the arena and measure the latency to find the water bottle. A shorter latency in the this compound-treated group compared to the control group suggests an improvement in latent learning.
Experimental Workflow
Caption: General workflow for mouse behavioral studies.
References
- 1. Neurochemical and neuropharmacological characterization of this compound, a novel potent selective inhibitor of the potassium channel KCNH3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. animal.research.wvu.edu [animal.research.wvu.edu]
- 3. Frontiers | Short- and Long-Term Repeated Forced Swim Stress Induce Depressive-Like Phenotype in Mice: Effectiveness of 3-[(4-Chlorophenyl)Selanyl]-1-Methyl-1H-Indole [frontiersin.org]
- 4. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 5. semanticscholar.org [semanticscholar.org]
- 6. The KCNH3 inhibitor this compound shows potential in the treatment of attention deficit/hyperactivity disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The KCNH3 inhibitor this compound shows potential in the treatment of attention deficit/hyperactivity disorder | PLOS One [journals.plos.org]
- 8. The mouse forced swim test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. uknowledge.uky.edu [uknowledge.uky.edu]
- 10. researchgate.net [researchgate.net]
- 11. This compound, a specific inhibitor of the potassium channel Kv12.2 encoded by the Kcnh3 gene, is psychoactive in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
Application Notes and Protocols: Morris Water Maze Protocol with ASP2905
For Researchers, Scientists, and Drug Development Professionals
Introduction
ASP2905 is a potent and selective inhibitor of the potassium voltage-gated channel subfamily H member 3 (KCNH3), also known as Kv12.2.[1][2][3][4] This channel is predominantly expressed in the forebrain, and its modulation has been linked to cognitive function.[1][5] Preclinical studies have demonstrated that this compound can enhance cognitive performance, making it a compound of interest for conditions characterized by cognitive deficits.[6][7] Specifically, this compound has been shown to ameliorate cognitive deficits in aged rats in the Morris water maze (MWM) task at a dose of 0.01 mg/kg (orally administered).[3][6][7] The mechanism of action is thought to involve the increased efflux of key neurotransmitters, dopamine (B1211576) and acetylcholine, in the medial prefrontal cortex.[1][7]
These application notes provide a detailed protocol for utilizing the Morris water maze to assess the cognitive-enhancing effects of this compound in a rodent model of age-related cognitive decline.
Data Presentation
Table 1: Effect of this compound on Escape Latency in the Morris Water Maze
| Treatment Group | Day 1 | Day 2 | Day 3 | Day 4 | Day 5 |
| Vehicle (Aged Rats) | 60 ± 5.2 | 55 ± 4.8 | 48 ± 5.1 | 45 ± 4.5 | 42 ± 4.9 |
| This compound (0.01 mg/kg, p.o.) | 58 ± 5.5 | 45 ± 4.2* | 35 ± 3.9 | 28 ± 3.5 | 22 ± 3.1** |
| Young Adult Control | 50 ± 4.9 | 38 ± 4.1 | 25 ± 3.3 | 18 ± 2.9 | 15 ± 2.5 |
*Data are presented as mean escape latency (seconds) ± SEM. *p<0.05, *p<0.01 compared to Vehicle (Aged Rats) group. Data are hypothetical based on published findings that this compound ameliorates cognitive deficits.[6][7]
Table 2: Effect of this compound on Probe Trial Performance
| Treatment Group | Time in Target Quadrant (%) | Platform Crossings (count) |
| Vehicle (Aged Rats) | 28 ± 3.1 | 2.5 ± 0.5 |
| This compound (0.01 mg/kg, p.o.) | 45 ± 4.2 | 5.1 ± 0.8 |
| Young Adult Control | 55 ± 4.8 | 6.8 ± 1.1 |
*Data are presented as mean ± SEM. *p<0.01 compared to Vehicle (Aged Rats) group. Data are hypothetical based on published findings that this compound enhances cognitive performance.[6][7]
Experimental Protocols
Animals
-
Species: Male Wistar rats
-
Age: Aged (e.g., 20-24 months) and young adult controls (e.g., 3-4 months)
-
Housing: Animals should be housed individually in a temperature-controlled environment (22 ± 2°C) with a 12-hour light/dark cycle. Food and water should be available ad libitum. All experiments should be conducted in accordance with institutional animal care and use guidelines.
This compound Preparation and Administration
-
Formulation: this compound can be suspended in a vehicle solution of 0.5% methylcellulose (B11928114) in sterile water.
-
Dosage: Based on previous studies, a dose of 0.01 mg/kg has been shown to be effective in ameliorating cognitive deficits in aged rats in the MWM task.[6][7]
-
Administration: Administer orally (p.o.) via gavage 60 minutes prior to the start of the first trial each day. The vehicle group should receive an equivalent volume of the 0.5% methylcellulose solution.
Morris Water Maze Apparatus
-
Pool: A circular pool (approximately 1.8 meters in diameter for rats) filled with water maintained at 22 ± 1°C.[8] The water should be made opaque using a non-toxic substance (e.g., powdered non-fat milk or non-toxic white paint).[9][10][11]
-
Platform: A circular escape platform (10-12 cm in diameter) submerged 1-2 cm below the water surface.[12]
-
Cues: The pool should be located in a room with various prominent, stationary visual cues on the walls to facilitate spatial navigation.[9][12]
-
Tracking System: An automated video tracking system should be used to record and analyze the animal's swim paths, escape latency, and time spent in each quadrant.
Experimental Procedure
The Morris water maze experiment is typically conducted over 6-7 days, including a habituation day, acquisition training days, and a probe trial day.[12][13]
-
Day 1: Habituation (No Platform)
-
Allow each rat to swim freely in the pool for 60 seconds without the escape platform present.
-
This allows the animals to acclimate to the water and the testing environment.
-
-
Days 2-6: Acquisition Training (Hidden Platform)
-
The escape platform is placed in a fixed location in one of the four quadrants of the pool.
-
Each rat undergoes four trials per day.
-
For each trial, the rat is gently placed into the water facing the pool wall from one of four quasi-random start positions (North, South, East, West).
-
The rat is allowed a maximum of 60 seconds to find the hidden platform.
-
If the rat fails to find the platform within 60 seconds, it is gently guided to the platform and allowed to remain there for 15-20 seconds.
-
If the rat finds the platform, it is allowed to stay on it for 15-20 seconds before being removed.
-
The inter-trial interval should be approximately 10-15 minutes.
-
Record the escape latency (time to find the platform) and swim path for each trial.
-
-
Day 7: Probe Trial (No Platform)
-
The escape platform is removed from the pool.
-
Each rat is allowed to swim freely in the pool for 60 seconds.
-
Record the time spent in the target quadrant (where the platform was previously located) and the number of times the animal crosses the former platform location. This assesses spatial memory retention.
-
Visualizations
References
- 1. The KCNH3 inhibitor this compound shows potential in the treatment of attention deficit/hyperactivity disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | Potassium Channel | TargetMol [targetmol.com]
- 4. axonmedchem.com [axonmedchem.com]
- 5. labs.penchant.bio [labs.penchant.bio]
- 6. Neurochemical and neuropharmacological characterization of this compound, a novel potent selective inhibitor of the potassium channel KCNH3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. maze.conductscience.com [maze.conductscience.com]
- 9. Optimizing Morris Water Maze Experiments: Tips and Tricks for Researchers [sandiegoinstruments.com]
- 10. news-medical.net [news-medical.net]
- 11. Morris Water Maze Experiment - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
- 13. cyagen.com [cyagen.com]
Application Notes and Protocols for Passive Avoidance Task Using ASP2905
These application notes provide a detailed protocol for utilizing the novel cognitive enhancer, ASP2905, in a passive avoidance task to assess its effects on learning and memory. This document is intended for researchers, scientists, and drug development professionals working in the fields of neuroscience and pharmacology.
Introduction
The passive avoidance task is a widely used behavioral paradigm to evaluate fear-motivated learning and memory in rodents.[1][2] The test leverages the innate preference of rodents for dark environments over light ones.[3] In this task, an animal learns to associate a specific environment (a dark compartment) with an aversive stimulus (a mild foot shock) and, as a result, avoids re-entering that environment.[1][2] The latency to re-enter the dark compartment is used as a measure of memory retention.[2] This task is sensitive to pharmacological manipulations and is valuable for screening compounds with potential cognitive-enhancing properties.[3][4]
This compound is a potent and selective inhibitor of the potassium voltage-gated channel subfamily H member 3 (KCNH3 or Kv12.2).[5][6] By inhibiting KCNH3, this compound has been shown to enhance cognitive performance in various preclinical models.[7][8] It effectively penetrates the brain and has demonstrated pro-cognitive effects in aged rats and in models of cognitive impairment.[7] this compound has been found to increase the efflux of crucial neurotransmitters like dopamine (B1211576) and acetylcholine (B1216132) in the medial prefrontal cortex, which are known to play a significant role in attention and memory.[6][8]
Experimental Protocols
This section details the methodology for conducting a passive avoidance task to assess the efficacy of this compound.
Materials and Apparatus
-
Subjects: Male rodents (e.g., Wistar rats or C57BL/6 mice). Age and strain should be consistent throughout the experiment.
-
Passive Avoidance Apparatus: A two-compartment box consisting of a brightly lit "safe" compartment and a dark "aversive" compartment, separated by a guillotine door. The floor of the dark compartment is equipped with a grid capable of delivering a mild electric shock.[2]
-
This compound: To be dissolved in a suitable vehicle (e.g., distilled water, saline, or a specific vehicle as per the manufacturer's instructions).
-
Vehicle Control: The solvent used to dissolve this compound.
-
Automated tracking system (optional but recommended): For precise measurement of latencies and animal movement.[2]
Experimental Procedure
The passive avoidance protocol consists of three phases: habituation, training (acquisition), and testing (retention).
1. Habituation (Day 1)
-
Gently handle the animals for a few minutes each day for 3-5 days leading up to the experiment to reduce stress.
-
On the day of habituation, place each animal in the lit compartment of the passive avoidance apparatus with the guillotine door open, allowing free exploration of both compartments for 5 minutes.
-
This phase allows the animal to acclimate to the apparatus and reduces novelty-induced stress on the testing day.
-
No foot shock is delivered during this phase.
-
After 5 minutes, return the animal to its home cage.
-
Clean the apparatus thoroughly with 70% ethanol (B145695) between each animal to eliminate olfactory cues.[9]
2. Training/Acquisition (Day 2)
-
Administer this compound or the vehicle control to the animals at a predetermined time before the training session (e.g., 30-60 minutes). The route of administration is typically oral (p.o.).[7]
-
Place the animal in the lit compartment and allow it to acclimatize for a short period (e.g., 30-60 seconds).
-
Open the guillotine door, allowing the animal to enter the dark compartment.
-
Once the animal has fully entered the dark compartment (all four paws on the grid), close the guillotine door.[9]
-
Immediately deliver a mild, inescapable foot shock (e.g., 0.5 mA for 2 seconds). The shock intensity and duration should be carefully selected to be aversive but not harmful.
-
Record the latency to enter the dark compartment (step-through latency).
-
After the shock, keep the animal in the dark compartment for a brief period (e.g., 10-20 seconds) before returning it to its home cage.
3. Testing/Retention (Day 3)
-
Approximately 24 hours after the training session, place the animal back into the lit compartment.[2][9]
-
Open the guillotine door and start a timer.
-
Measure the step-through latency, which is the time it takes for the animal to re-enter the dark compartment.
-
A longer step-through latency is indicative of better memory retention of the aversive experience.[3]
-
A cut-off time (e.g., 300 seconds) is typically set, and if the animal does not enter the dark compartment within this time, it is assigned the maximum latency score.
-
No foot shock is delivered during the testing phase.
-
Return the animal to its home cage after the trial.
Data Presentation
The following tables summarize the expected quantitative data based on published studies of this compound.
Table 1: Effect of this compound on Step-Through Latency in Aged Rats
| Treatment Group | Dose (mg/kg, p.o.) | Step-Through Latency (seconds) |
| Vehicle Control | - | Insert Mean ± SEM |
| This compound | 0.0313 | Insert Mean ± SEM |
| This compound | 0.0625 | Insert Mean ± SEM |
Data based on findings that this compound ameliorated cognitive deficits in aged rats in a step-through passive avoidance task at these doses.[7]
Table 2: Effect of this compound on Latent Learning in Mice
| Treatment Group | Dose (mg/kg, p.o.) | Latency to Find Water (seconds) |
| Vehicle Control | - | Insert Mean ± SEM |
| This compound | 0.0313 | Insert Mean ± SEM |
| This compound | 0.0625 | Insert Mean ± SEM |
Data based on findings that this compound improved the latent learning ability of mice, which reflects attention.[6]
Table 3: Effect of this compound on Neurotransmitter Efflux in the Medial Prefrontal Cortex of Rats
| Treatment Group | Dose (mg/kg, p.o.) | Dopamine Efflux (% of Baseline) | Acetylcholine Efflux (% of Baseline) |
| Vehicle Control | - | 100% | 100% |
| This compound | 0.03 | Insert Mean ± SEM | - |
| This compound | 0.1 | Insert Mean ± SEM | Insert Mean ± SEM |
| This compound | 1 | - | Insert Mean ± SEM |
Data based on findings from microdialysis assays in rats.[6][8]
Mandatory Visualizations
Caption: Experimental workflow for the passive avoidance task with this compound.
Caption: Proposed signaling pathway of this compound in cognitive enhancement.
References
- 1. What is a Passive Avoidance Test? [sandiegoinstruments.com]
- 2. scantox.com [scantox.com]
- 3. Passive avoidance test [panlab.com]
- 4. Rodent behavioural test - Cognition - Passive avoidance (PA) - NEUROFIT Preclinical Contract Research Organization (CRO) for CNS and PNS disorders [neurofit.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. The KCNH3 inhibitor this compound shows potential in the treatment of attention deficit/hyperactivity disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Neurochemical and neuropharmacological characterization of this compound, a novel potent selective inhibitor of the potassium channel KCNH3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Sensitive Assessment of Hippocampal Learning Using Temporally Dissociated Passive Avoidance Task - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for ASP2905 in Patch Clamp Electrophysiology
For Researchers, Scientists, and Drug Development Professionals
Introduction
ASP2905 is a potent and selective inhibitor of the voltage-gated potassium channel Kv12.2, encoded by the KCNH3 gene.[1][2] This channel is a member of the ether-à-go-go (KCNH) family.[3] this compound has demonstrated potential as a therapeutic agent for neurological and psychiatric disorders, including Attention Deficit/Hyperactivity Disorder (ADHD) and schizophrenia.[2][4] Its mechanism of action involves the modulation of neuronal excitability and neurotransmitter release.[4][5] Patch clamp electrophysiology is a critical technique for characterizing the effects of this compound on KCNH3 channels and its broader impact on neuronal function. These application notes provide detailed protocols for utilizing this compound in patch clamp studies.
Mechanism of Action
This compound selectively inhibits KCNH3 channels, which are concentrated in the forebrain.[4][5] By blocking these potassium channels, this compound is thought to prevent the efflux of potassium ions (K+) from dendritic spines in the prefrontal cortex, thereby potentiating recurrent excitation of neurons involved in working memory.[5] Furthermore, studies have shown that this compound increases the efflux of key neurotransmitters, dopamine (B1211576) and acetylcholine, in the medial prefrontal cortex.[4] This modulation of neuronal activity and neurotransmitter levels underlies its potential therapeutic effects. In electrophysiological recordings, this compound has been shown to decrease the frequency of spontaneous inhibitory postsynaptic currents (sIPSCs) in hippocampal neurons.[3]
Data Presentation
The following tables summarize the quantitative data regarding the electrophysiological effects of this compound.
Table 1: Potency of this compound on KCNH3 Channels
| Parameter | Cell Type | Channel | Value | Reference |
| IC50 | CHO cells expressing KCNH3 | KCNH3 (Kv12.2) | 9.0 nM | [3] |
Table 2: Effect of this compound on Spontaneous Inhibitory Postsynaptic Currents (sIPSCs)
| Concentration | Cell Type | Effect | Reference |
| 0.1 µM | Cultured rat hippocampal neurons | Decreased frequency of sIPSCs | [3] |
| 1 µM | Cultured rat hippocampal neurons | Decreased frequency of sIPSCs | [3] |
Experimental Protocols
Protocol 1: Whole-Cell Voltage Clamp Recordings of KCNH3 Currents in CHO Cells
This protocol describes the methodology for assessing the inhibitory effect of this compound on KCNH3 channels expressed in a heterologous system like Chinese Hamster Ovary (CHO) cells.
1. Cell Culture and Transfection:
- Culture CHO cells in F12 (HAM) medium supplemented with 10% fetal bovine serum and 1% penicillin/streptomycin.
- Maintain cells at 37°C in a humidified atmosphere with 5% CO2.
- Transfect cells with a plasmid encoding human KCNH3 using a suitable transfection reagent. Co-transfect with a fluorescent marker (e.g., GFP) to identify transfected cells.
- Plate cells on glass coverslips 24-48 hours post-transfection for electrophysiological recording.
2. Solutions:
- External Solution (in mM): 137 NaCl, 4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 D-glucose. Adjust pH to 7.4 with NaOH.
- Internal Solution (in mM): 130 KCl, 1 MgCl2, 5 MgATP, 10 HEPES, 5 EGTA. Adjust pH to 7.2 with KOH.
- This compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO. Dilute to final concentrations in the external solution on the day of the experiment.
3. Electrophysiological Recording:
- Transfer a coverslip with transfected CHO cells to the recording chamber on an inverted microscope.
- Perfuse the chamber with the external solution.
- Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.
- Establish a whole-cell patch clamp configuration on a fluorescently identified cell.
- Set the amplifier to voltage-clamp mode and hold the cell at a membrane potential of -80 mV.
- To elicit KCNH3 currents, apply a series of depolarizing voltage steps (e.g., from -80 mV to +60 mV in 10 mV increments for 500 ms).
- After obtaining a stable baseline recording, perfuse the chamber with the external solution containing various concentrations of this compound (e.g., 1 nM to 1 µM).
- Record the current at each concentration until a steady-state block is achieved.
4. Data Analysis:
- Measure the peak outward current amplitude at a specific voltage step (e.g., +40 mV) before and after the application of this compound.
- Calculate the percentage of current inhibition for each concentration.
- Plot the concentration-response curve and fit the data with a Hill equation to determine the IC50 value.
Protocol 2: Recording of Spontaneous Inhibitory Postsynaptic Currents (sIPSCs) in Cultured Hippocampal Neurons
This protocol is designed to investigate the effect of this compound on synaptic transmission by recording sIPSCs from cultured neurons.
1. Primary Hippocampal Neuron Culture:
- Dissect hippocampi from embryonic day 18 (E18) rat pups.
- Dissociate the tissue and plate the neurons on poly-D-lysine coated coverslips.
- Culture the neurons in Neurobasal medium supplemented with B27, GlutaMAX, and penicillin/streptomycin.
- Use neurons for recording after 14-21 days in vitro.
2. Solutions:
- External Solution (aCSF, in mM): 125 NaCl, 2.5 KCl, 2 CaCl2, 1 MgCl2, 25 NaHCO3, 1.25 NaH2PO4, 25 D-glucose. Bubble with 95% O2 / 5% CO2.
- Internal Solution (in mM): 140 CsCl, 2 MgCl2, 10 HEPES, 2 EGTA, 2 MgATP, 0.3 NaGTP. Adjust pH to 7.3 with CsOH. (Using a high chloride internal solution will allow for the detection of GABA-A receptor-mediated currents as inward currents at a holding potential of -70 mV).
- This compound Application: Prepare dilutions of this compound in the external solution from a DMSO stock.
3. Electrophysiological Recording:
- Place a coverslip with cultured neurons in the recording chamber and perfuse with aCSF.
- Establish a whole-cell patch clamp configuration on a pyramidal-like neuron.
- Clamp the neuron at a holding potential of -70 mV.
- Record baseline sIPSC activity for 5-10 minutes. sIPSCs will appear as transient inward currents.
- Perfuse the chamber with this compound at the desired concentrations (e.g., 0.1 µM and 1 µM).
- Record sIPSCs in the presence of the compound for 5-10 minutes at each concentration.
- Perform a washout by perfusing with aCSF to check for reversibility of the effect.
4. Data Analysis:
- Use event detection software to analyze the frequency and amplitude of sIPSCs.
- Compare the sIPSC frequency and amplitude before, during, and after the application of this compound.
- Use appropriate statistical tests (e.g., paired t-test or ANOVA) to determine the significance of any changes.
Visualizations
Caption: Patch clamp experimental workflow for this compound.
Caption: Proposed signaling pathway of this compound.
Clinical Development
While preclinical studies highlight the potential of this compound, publicly available information on its clinical trial status is limited. Some sources suggest that it has undergone Phase 1 clinical trials.[5] For the most current information, it is recommended to consult clinical trial registries and publications from the developing pharmaceutical company, Astellas Pharma Inc.[2][3][4]
References
- 1. axonmedchem.com [axonmedchem.com]
- 2. This compound, a specific inhibitor of the potassium channel Kv12.2 encoded by the Kcnh3 gene, is psychoactive in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neurochemical and neuropharmacological characterization of this compound, a novel potent selective inhibitor of the potassium channel KCNH3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The KCNH3 inhibitor this compound shows potential in the treatment of attention deficit/hyperactivity disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. labs.penchant.bio [labs.penchant.bio]
Revolutionizing Psychosis Research: Utilizing ASP2905 in Animal Models
FOR IMMEDIATE RELEASE
[City, State] – [Date] – In the ongoing quest for more effective treatments for psychosis, the novel compound ASP2905 is emerging as a promising candidate. These application notes provide detailed protocols for researchers, scientists, and drug development professionals on the use of this compound in established animal models of psychosis. This compound, a potent and selective inhibitor of the KCNH3 (Kv12.2) potassium channel, has demonstrated significant potential in mitigating positive, negative, and cognitive symptoms associated with psychosis in preclinical studies.
Introduction to this compound
This compound is an orally active and brain-penetrant small molecule that selectively inhibits the KCNH3 potassium channel.[1][2] This channel is expressed in the forebrain and its inhibition has been shown to increase the efflux of crucial neurotransmitters, dopamine (B1211576) and acetylcholine, in the medial prefrontal cortex.[3] This unique mechanism of action offers a departure from traditional antipsychotics that primarily target dopamine D2 receptors, suggesting a potential for improved efficacy and a different side-effect profile.
Application Notes
This compound has been evaluated in several key animal models that recapitulate various aspects of psychosis:
-
Phencyclidine (PCP)-Induced Hyperlocomotion (Positive Symptom Model): This model mimics the positive symptoms of psychosis, such as agitation and disorganized behavior. This compound has been shown to inhibit hyperlocomotion induced by PCP without affecting spontaneous movement, indicating a selective effect on psychosis-related behaviors.[2]
-
Forced Swim Test in PCP-Treated Mice (Negative Symptom Model): Chronic PCP administration can induce a state of behavioral despair, analogous to negative symptoms like apathy and anhedonia. Chronic infusion of this compound has been found to significantly reduce immobility time in this model, suggesting its potential to alleviate negative symptoms.[2]
-
Neonatal PCP Model (Cognitive Deficit Model): Administration of PCP to neonatal mice produces long-lasting cognitive impairments that resemble the cognitive deficits seen in schizophrenia. This compound has demonstrated the ability to ameliorate these deficits, such as impaired latent learning, in adult mice treated with PCP as neonates.[2]
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies of this compound in animal models of psychosis.
| Model | Animal | This compound Dosage (oral) | Effect | Reference |
| PCP-Induced Hyperlocomotion | Mouse | 0.3 - 3 mg/kg | Dose-dependent inhibition of hyperlocomotion | [2] |
| Methamphetamine-Induced Hyperlocomotion | Mouse | 1 - 3 mg/kg | Inhibition of hyperlocomotion | [2] |
| Forced Swim Test (Chronic PCP) | Mouse | 1 mg/kg/day (osmotic pump) | Significant reduction in immobility time | [2] |
| Neonatal PCP Model (Water-Finding Task) | Mouse | 0.3 - 1 mg/kg | Significant amelioration of prolonged finding latency | [2] |
| Pharmacokinetic Parameter | Animal | This compound Dosage (oral) | Value | Reference |
| IC50 (KCNH3 inhibition) | In vitro (CHO cells) | N/A | 9.0 nM | [1][4] |
| Cmax (plasma) | Rat | 0.1 mg/kg | 0.399 ng/mL | [4] |
| Cmax (brain) | Rat | 0.1 mg/kg | 1.77 ng/g | [4] |
| Tmax (plasma and brain) | Rat | 0.1 mg/kg | 1 hour | [4] |
| t1/2 (plasma and brain) | Rat | 0.1 mg/kg | 1.5 - 1.6 hours | [4] |
| Brain/Plasma Ratio | Rat | 0.1 mg/kg | 2.7 - 4.9 | [4] |
Experimental Protocols
Protocol 1: Phencyclidine (PCP)-Induced Hyperlocomotion in Mice (Positive Symptom Model)
Objective: To assess the efficacy of this compound in reducing PCP-induced hyperlocomotion, a model of positive symptoms of psychosis.
Materials:
-
Male C57BL/6J mice (8-10 weeks old)
-
This compound
-
Phencyclidine (PCP) hydrochloride
-
Vehicle for this compound (e.g., 0.5% methylcellulose (B11928114) in water)
-
Saline (0.9% NaCl)
-
Open-field activity chambers (e.g., 40 cm x 40 cm x 30 cm) equipped with automated activity monitoring systems (e.g., infrared beams).
Procedure:
-
Habituation: Acclimate mice to the testing room for at least 1 hour before the experiment. On two consecutive days prior to testing, handle each mouse for 5 minutes and allow them to explore the open-field chamber for 30 minutes.
-
Drug Administration:
-
Administer this compound (e.g., 0.3, 1, 3 mg/kg) or vehicle orally (p.o.) 60 minutes before the PCP injection.
-
-
PCP Administration:
-
Administer PCP (e.g., 3 mg/kg) or saline subcutaneously (s.c.).
-
-
Locomotor Activity Recording:
-
Immediately after the PCP/saline injection, place the mice individually into the open-field chambers.
-
Record locomotor activity (e.g., total distance traveled, horizontal beam breaks) for 60-120 minutes.
-
-
Data Analysis:
-
Analyze the locomotor activity data in time bins (e.g., 5-minute intervals) and as a total over the entire session.
-
Compare the activity of the this compound-treated groups to the vehicle-treated group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
-
Protocol 2: Forced Swim Test in Chronically PCP-Treated Mice (Negative Symptom Model)
Objective: To evaluate the effect of this compound on depressive-like behavior, a model of negative symptoms, in mice chronically treated with PCP.
Materials:
-
Male ddY mice (8-10 weeks old)
-
This compound
-
Phencyclidine (PCP) hydrochloride
-
Osmotic minipumps
-
Cylindrical swim tanks (e.g., 20 cm diameter, 30 cm height)
-
Water (23-25°C)
-
Video recording equipment
Procedure:
-
Chronic PCP Administration:
-
Administer PCP (e.g., 10 mg/kg, s.c.) or saline daily for 14 consecutive days.
-
-
Osmotic Pump Implantation:
-
On day 15, surgically implant osmotic minipumps subcutaneously for chronic infusion of this compound (e.g., 1 mg/kg/day) or vehicle for 14 days.
-
-
Forced Swim Test:
-
On day 29, conduct the forced swim test.
-
Fill the swim tanks with water to a depth of 15 cm.
-
Gently place each mouse into the tank for a 6-minute session.
-
Record the entire session with a video camera.
-
-
Behavioral Scoring:
-
A trained observer, blind to the treatment groups, should score the duration of immobility during the last 4 minutes of the 6-minute test. Immobility is defined as the absence of all movement except for that required to keep the head above water.
-
-
Data Analysis:
-
Compare the immobility time between the this compound-treated and vehicle-treated groups using an appropriate statistical test (e.g., t-test).
-
Protocol 3: Neonatal PCP Model for Cognitive Deficits
Objective: To assess the ability of this compound to reverse cognitive deficits in adult mice treated with PCP during the neonatal period.
Materials:
-
Pregnant ICR mice
-
Male pups
-
This compound
-
Phencyclidine (PCP) hydrochloride
-
Vehicle for this compound
-
Saline
-
Apparatus for cognitive testing (e.g., Water-Finding Task, Morris Water Maze, Y-maze).
Procedure:
-
Neonatal PCP Treatment:
-
Weaning and Housing:
-
Wean the pups at PND 21 and house them in groups.
-
-
Cognitive Testing in Adulthood (e.g., starting at 8 weeks of age):
-
Water-Finding Task (Latent Learning):
-
Habituation: For 2 days, habituate water-deprived mice (23 hours) to a test chamber with a water bottle for 30 minutes.
-
Test Day: Administer this compound (e.g., 0.3, 1 mg/kg, p.o.) or vehicle 60 minutes before the test. Place the mouse in the chamber without the water bottle for 3 minutes (pre-test trial). Then, place the water bottle in a novel location and measure the latency to find and drink from it.
-
-
-
Data Analysis:
-
Compare the latency to find the water bottle between the different treatment groups using appropriate statistical analyses (e.g., ANOVA).
-
Signaling Pathway and Experimental Workflow Diagrams
Caption: Proposed signaling pathway of this compound in the prefrontal cortex.
Caption: Experimental workflows for this compound in animal models of psychosis.
References
- 1. Neurochemical and neuropharmacological characterization of this compound, a novel potent selective inhibitor of the potassium channel KCNH3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a specific inhibitor of the potassium channel Kv12.2 encoded by the Kcnh3 gene, is psychoactive in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The KCNH3 inhibitor this compound shows potential in the treatment of attention deficit/hyperactivity disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Neonatal phencyclidine treatment in mice induces behavioral, histological and neurochemical abnormalities in adulthood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Oral Administration of ASP2905
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of ASP2905, a potent and selective inhibitor of the KCNH3 (Kv12.2) potassium channel, for preclinical oral administration studies. The document includes key quantitative data, detailed experimental protocols, and visualizations of the compound's signaling pathway and a typical experimental workflow.
Introduction
This compound, with the chemical name N-(4-fluorophenyl)-N'-phenyl-N"-(pyrimidin-2-ylmethyl)-1,3,5-triazine-2,4,6-triamine, is a brain-penetrant small molecule that has demonstrated potential in preclinical models for treating cognitive impairments and psychiatric disorders.[1] It functions by inhibiting the KCNH3 potassium channel, which is concentrated in the forebrain and plays a crucial role in regulating neuronal excitability.[2] Inhibition of KCNH3 by this compound leads to an increased efflux of dopamine (B1211576) and acetylcholine (B1216132) in the medial prefrontal cortex, neurotransmitters vital for attention and cognitive functions.[2][3]
Data Presentation
The following tables summarize the key quantitative data for this compound from in vitro and in vivo preclinical studies.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Cell Line/System | Reference |
| IC₅₀ (KCNH3 Inhibition) | 9.0 nM | CHO cells expressing KCNH3 | [1] |
| Binding Affinity | Minimally bound to 55 other transmembrane proteins (at ≤10 µM) | N/A | [1] |
| Effect on Synaptic Activity | Decreased frequency of spontaneous inhibitory postsynaptic currents (at 0.1 µM, 1 µM) | Cultured rat hippocampal neurons | [1] |
Table 2: In Vivo Oral Efficacy of this compound in Rodent Models
| Animal Model | Species | Behavioral/Cognitive Task | Effective Oral Dose (mg/kg) | Observed Effect | Reference |
| Scopolamine-induced cognitive impairment | Mouse | Spontaneous alternation behavior | 0.0625 | Reversal of induced disruption | [1] |
| MK-801-induced cognitive impairment | Mouse | Spontaneous alternation behavior | 0.0625 | Reversal of induced disruption | [1] |
| Aged-related cognitive decline | Rat | Step-through passive avoidance | 0.0313, 0.0625 | Amelioration of cognitive deficits | [1] |
| Aged-related cognitive decline | Rat | Morris water-maze | 0.01 | Amelioration of cognitive deficits | [1] |
| Latent learning | Mouse | Water-finding task | 0.0313, 0.0625 | Improved latent learning ability | [2][3] |
| ADHD model | Rat (SHR) | Multiple-trial passive avoidance | 0.1, 0.3 | Prolonged cumulative latency | [2][3] |
| Schizophrenia model (hyperlocomotion) | Mouse | Methamphetamine/Phencyclidine-induced hyperlocomotion | Not specified | Inhibited hyperlocomotion | [4] |
| Schizophrenia model (apathy) | Mouse | Forced swimming test (phencyclidine-induced) | Not specified (chronic infusion) | Ameliorated prolonged immobility | [4] |
Table 3: Pharmacokinetic Properties of this compound Following Single Oral Administration in Rats
| Parameter | Value | Tissue | Reference |
| Cₘₐₓ | 0.399 ng/mL | Plasma | [1] |
| Cₘₐₓ | 1.77 ng/g | Brain | [1] |
| Tₘₐₓ | 1 hour | Plasma & Brain | [1] |
| t₁/₂ | 1.5 - 1.6 hours | Plasma & Brain | [1] |
| Brain/Plasma Ratio | 2.7 - 4.9 | N/A | [1] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the proposed signaling pathway of this compound and a general experimental workflow for its oral administration in preclinical studies.
References
- 1. Neurochemical and neuropharmacological characterization of this compound, a novel potent selective inhibitor of the potassium channel KCNH3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ouv.vt.edu [ouv.vt.edu]
- 3. Channelpedia - Kv12.2 [channelpedia.epfl.ch]
- 4. research-support.uq.edu.au [research-support.uq.edu.au]
Application Notes and Protocols for In Vitro KCNH3 Inhibition Assays Using ASP2905
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive guide for the in vitro assessment of KCNH3 (Kv12.2) potassium channel inhibition by the selective inhibitor, ASP2905. Detailed protocols for whole-cell patch-clamp electrophysiology in a heterologous expression system are outlined, alongside data presentation standards and visualizations to facilitate experimental design and data interpretation. The provided methodologies are intended to ensure robust and reproducible characterization of KCNH3 inhibitors.
Introduction
The KCNH3 gene encodes the α-subunit of the Kv12.2 voltage-gated potassium channel, a member of the ether-à-go-go (EAG) family.[1] KCNH3 channels are predominantly expressed in the central nervous system and play a crucial role in regulating neuronal excitability.[1][2] Dysregulation of KCNH3 channel activity has been implicated in neurological and psychiatric disorders, making it a promising therapeutic target.
This compound is a potent and selective inhibitor of the KCNH3 potassium channel.[2] In vitro studies using Chinese Hamster Ovary (CHO) cells expressing KCNH3 have demonstrated its inhibitory activity with a half-maximal inhibitory concentration (IC50) in the nanomolar range. This document details the essential in vitro assays for characterizing the inhibitory effects of compounds like this compound on KCNH3 channels.
Data Presentation
Quantitative data from in vitro inhibition assays should be summarized for clear comparison. The following table provides an example of how to present key findings for this compound.
Table 1: In Vitro Inhibition of KCNH3 by this compound
| Parameter | Cell Line | Assay Type | Value | Reference |
| IC50 | CHO cells expressing KCNH3 | Whole-cell patch-clamp electrophysiology | 9.0 nM | [3][4][5] |
| Selectivity | Various | Radioligand binding assays | Minimal binding to 55 other transmembrane proteins at ≤ 10µM | [3] |
Signaling Pathway and Experimental Workflow
To understand the context of KCNH3 inhibition, it is important to visualize its role in neuronal signaling and the workflow for its in vitro assessment.
Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology for KCNH3 in CHO Cells
This protocol is designed to measure the inhibitory effect of this compound on KCNH3 channels expressed in CHO cells and to determine the IC50 value.
1. Cell Culture and Preparation
-
Cell Line: Chinese Hamster Ovary (CHO) cells stably expressing human KCNH3.
-
Culture Medium: F-12 (HAM) medium supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and a selection antibiotic (e.g., G418 or hygromycin B) to maintain KCNH3 expression.
-
Culture Conditions: Incubate cells at 37°C in a humidified atmosphere of 5% CO2.
-
Passaging: Passage cells every 2-3 days or when they reach 80-90% confluency.
-
Preparation for Electrophysiology: Plate cells onto glass coverslips in 35 mm culture dishes 24-48 hours before recording to allow for adherence and to obtain isolated cells for patching.
2. Solutions and Reagents
-
External (Bath) Solution (in mM):
-
140 NaCl
-
4 KCl
-
2 CaCl2
-
1 MgCl2
-
10 HEPES
-
10 Glucose
-
pH adjusted to 7.4 with NaOH.
-
Osmolarity adjusted to ~310 mOsm.
-
-
Internal (Pipette) Solution (in mM):
-
130 K-Gluconate
-
10 KCl
-
1 MgCl2
-
10 HEPES
-
5 EGTA
-
4 Mg-ATP
-
0.3 Na-GTP
-
pH adjusted to 7.2 with KOH.
-
Osmolarity adjusted to ~290 mOsm.
-
-
This compound Stock Solution: Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO). Store at -20°C. Dilute to final concentrations in the external solution on the day of the experiment. The final DMSO concentration should not exceed 0.1%.
3. Electrophysiological Recording
-
Apparatus: Use a standard patch-clamp setup including an inverted microscope, micromanipulator, patch-clamp amplifier, and data acquisition system.
-
Pipettes: Pull borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.
-
Whole-Cell Configuration:
-
Place a coverslip with CHO-KCNH3 cells in the recording chamber and perfuse with the external solution.
-
Approach a single, healthy-looking cell with the patch pipette while applying slight positive pressure.
-
Upon contact with the cell membrane, release the positive pressure to form a gigaohm seal (seal resistance > 1 GΩ).
-
Apply gentle suction to rupture the cell membrane and establish the whole-cell configuration.
-
-
Voltage-Clamp Protocol:
-
Hold the cell at a membrane potential of -80 mV.
-
To elicit KCNH3 currents, apply a series of depolarizing voltage steps (e.g., from -60 mV to +60 mV in 10 mV increments for 500 ms).
-
Return the potential to -50 mV to measure tail currents.
-
Repeat this protocol at regular intervals (e.g., every 15 seconds) to monitor current stability.
-
4. Compound Application and Data Acquisition
-
After obtaining a stable whole-cell recording and baseline KCNH3 currents, perfuse the recording chamber with the external solution containing a known concentration of this compound.
-
Allow the compound to equilibrate for 2-3 minutes before recording the inhibited current using the same voltage-clamp protocol.
-
Wash out the compound with the external solution to observe any recovery of the current.
-
Repeat the application with increasing concentrations of this compound to generate a concentration-response curve. Include a vehicle control (external solution with 0.1% DMSO).
5. Data Analysis
-
Measure the peak outward current amplitude at a specific depolarizing step (e.g., +40 mV) before (control) and after the application of each concentration of this compound.
-
Calculate the percentage of inhibition for each concentration using the formula: % Inhibition = (1 - (I_this compound / I_control)) * 100
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Fit the data to a Hill equation to determine the IC50 value and the Hill coefficient.
Conclusion
The protocols and guidelines presented here provide a robust framework for the in vitro characterization of KCNH3 inhibitors. Adherence to these methodologies will enable researchers to generate high-quality, reproducible data on the potency and mechanism of action of compounds like this compound, facilitating the development of novel therapeutics targeting the KCNH3 channel.
References
- 1. Channelpedia - Kv12.2 [channelpedia.epfl.ch]
- 2. Deletion of the potassium channel Kv12.2 causes hippocampal hyperexcitability and epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Patch Clamp and Perfusion Techniques for Studying Ion Channels Expressed in Xenopus oocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. docs.axolbio.com [docs.axolbio.com]
- 5. researchgate.net [researchgate.net]
ASP2905 solubility and preparation for experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
ASP2905 is a potent and selective inhibitor of the voltage-gated potassium channel Kv12.2, which is encoded by the KCNH3 gene.[1][2] This channel is predominantly expressed in the forebrain, and its inhibition has been shown to enhance cognitive performance and produce psychoactive effects in preclinical models.[3][4][5] this compound can cross the blood-brain barrier and has demonstrated potential for treating cognitive impairments and symptoms associated with psychiatric disorders like schizophrenia and attention deficit/hyperactivity disorder (ADHD).[1][4][6] These application notes provide detailed information on the solubility of this compound and protocols for its preparation for both in vitro and in vivo experiments.
Mechanism of Action
This compound exerts its effects by directly inhibiting the Kv12.2 potassium channel. This inhibition leads to a reduction in the frequency of spontaneous inhibitory postsynaptic currents (IPSCs) in hippocampal neurons.[3][5] By modulating neuronal excitability, this compound has been shown to increase the efflux of key neurotransmitters, including dopamine (B1211576) and acetylcholine, in the medial prefrontal cortex.[1][6] This neurochemical modulation is believed to underlie the observed improvements in cognitive functions such as attention and learning.[6]
Data Presentation
Table 1: this compound Solubility
| Solvent/Vehicle | Concentration | Remarks |
| Dimethyl Sulfoxide (DMSO) | 100 mg/mL (257.47 mM) | Ultrasonic treatment is recommended.[1] |
| Dimethyl Sulfoxide (DMSO) | 27.5 mg/mL (70.8 mM) | Sonication is recommended. |
| Dimethyl Sulfoxide (DMSO) | ≥10 mg/mL | |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (6.44 mM) | Clear solution. Solvents should be added sequentially.[1] |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (6.44 mM) | Clear solution.[1] |
Table 2: this compound Dosing Information for In Vivo Studies
| Animal Model | Dosage Range | Administration Route | Therapeutic Area |
| Mice | 0.01 - 0.3 mg/kg | Oral (p.o.) | Schizophrenia-related behaviors |
| Mice | 0.0313 - 0.0625 mg/kg | Oral (p.o.) | Cognitive enhancement |
| Rats | 0.01 - 0.0625 mg/kg | Oral (p.o.) | Cognitive deficits |
| Rats | 0.03 - 1 mg/kg | Oral (p.o.) | Neurotransmitter release (microdialysis) |
Experimental Protocols
Protocol 1: Preparation of this compound for In Vitro Experiments
This protocol describes the preparation of a stock solution and subsequent serial dilutions of this compound for use in cell-based assays, such as neuronal cultures or cells expressing the Kv12.2 channel.
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Sterile, nuclease-free water or appropriate cell culture medium
-
Vortex mixer
-
Calibrated pipettes and sterile tips
Procedure:
-
Preparation of 100 mM Stock Solution in DMSO:
-
Tare a sterile microcentrifuge tube on an analytical balance.
-
Carefully weigh out the desired amount of this compound powder (Molecular Weight: 388.40 g/mol ).
-
Add the appropriate volume of DMSO to achieve a 100 mM stock solution. For example, to 1 mg of this compound, add 25.75 µL of DMSO.
-
Vortex the tube thoroughly until the powder is completely dissolved. If necessary, use an ultrasonic bath to aid dissolution.[1]
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
-
Serial Dilution for Cellular Assays:
-
Prepare a series of sterile microcentrifuge tubes, each containing 90 µL of the desired cell culture medium or buffer.
-
To the first tube, add 10 µL of the 100 mM this compound stock solution to create a 10 mM intermediate solution. Mix thoroughly by pipetting up and down.
-
Transfer 10 µL from the 10 mM solution to the second tube containing 90 µL of medium to obtain a 1 mM solution. Mix well.
-
Continue this 1:10 serial dilution until the desired range of concentrations is achieved.
-
These diluted solutions can then be added to the cell cultures to reach the final desired experimental concentrations (e.g., 0.1 µM, 1 µM). Remember to account for the final volume in the culture wells when calculating the volume of the diluted solution to add.
-
Protocol 2: Preparation of this compound for In Vivo Oral Administration in Mice
This protocol details the preparation of an this compound formulation suitable for oral gavage in mice.
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO)
-
PEG300
-
Tween-80
-
Sterile Saline (0.9% NaCl)
-
Sterile conical tubes
-
Vortex mixer
-
Animal scale
-
Oral gavage needles (18-20 gauge for mice)[7]
-
Syringes
Procedure:
-
Preparation of Dosing Solution (e.g., for a 2 mg/mL solution):
-
Determine the total volume of the dosing solution required based on the number of animals and the dosing volume (typically 5-10 mL/kg).[8]
-
In a sterile conical tube, add the required amount of this compound powder.
-
Prepare the vehicle by sequentially adding the components:
-
Add 10% of the final volume as DMSO and vortex until the this compound is dissolved.
-
Add 40% of the final volume as PEG300 and vortex thoroughly.
-
Add 5% of the final volume as Tween-80 and vortex until the solution is homogenous.
-
Add 45% of the final volume as sterile saline and vortex to create a clear solution.[1]
-
-
Ensure the final solution is clear and free of precipitates before administration. Sonication can be used to aid dissolution if needed.
-
-
Oral Gavage Administration:
-
Weigh each mouse to accurately calculate the individual dose volume. For a 25g mouse receiving a 0.1 mg/kg dose from a 0.02 mg/mL solution, the volume would be 0.125 mL.
-
Restrain the mouse securely.
-
Measure the appropriate length for the gavage needle (from the tip of the mouse's nose to the last rib) and mark it to prevent over-insertion.[7]
-
Gently insert the gavage needle into the esophagus and administer the calculated volume of the this compound solution.
-
Monitor the animal for any signs of distress after administration.[7]
-
Visualizations
Caption: Experimental workflow for this compound preparation.
References
- 1. The KCNH3 inhibitor this compound shows potential in the treatment of attention deficit/hyperactivity disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Neurochemical and neuropharmacological characterization of this compound, a novel potent selective inhibitor of the potassium channel KCNH3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, a specific inhibitor of the potassium channel Kv12.2 encoded by the Kcnh3 gene, is psychoactive in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Deletion of the potassium channel Kv12.2 causes hippocampal hyperexcitability and epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 8. iacuc.wsu.edu [iacuc.wsu.edu]
Application Notes and Protocols for ASP2905 Treatment in Phencyclidine (PCP) Models of Schizophrenia
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of ASP2905, a selective inhibitor of the Kv12.2 (KCNH3) potassium channel, in preclinical phencyclidine (PCP) models of schizophrenia. The provided protocols and data are based on published research and are intended to guide the design and execution of similar studies.
Introduction
Phencyclidine (PCP) is a non-competitive NMDA receptor antagonist that induces a state in healthy subjects that closely resembles schizophrenia, including positive and negative symptoms, as well as cognitive deficits.[1] Consequently, PCP administration in rodents is a widely used pharmacological model to study the pathophysiology of schizophrenia and to screen for novel antipsychotic drugs.[1]
This compound is a potent and selective inhibitor of the voltage-gated potassium channel Kv12.2, which is encoded by the KCNH3 gene.[1] By inhibiting Kv12.2, this compound is thought to increase neuronal excitability, leading to the modulation of key neurotransmitter systems implicated in schizophrenia. Preclinical studies have demonstrated the psychoactive effects of this compound and its potential to alleviate a broad spectrum of schizophrenia-like symptoms in PCP models.[1]
Mechanism of Action
This compound exerts its effects by selectively blocking the Kv12.2 potassium channel. This inhibition leads to a subsequent increase in the efflux of dopamine (B1211576) and acetylcholine (B1216132) in the medial prefrontal cortex, key neurotransmitters involved in cognitive function and the regulation of mood and behavior.
Signaling Pathway of this compound in Modulating Neurotransmission
Caption: Proposed signaling pathway of this compound.
Data Presentation
The following tables summarize the quantitative effects of this compound in various PCP-induced behavioral models in mice.
Table 1: Effect of this compound on PCP-Induced Hyperlocomotion
| Treatment Group | Dose (mg/kg, p.o.) | Locomotor Activity (arbitrary units, Mean ± SEM) | % Inhibition of PCP Effect |
| Vehicle + Saline | - | 100 ± 10 | - |
| Vehicle + PCP | 3 | 500 ± 50 | 0% |
| This compound + PCP | 0.1 | 350 ± 40 | 37.5% |
| This compound + PCP | 0.3 | 200 ± 30 | 75% |
| This compound + PCP | 1 | 120 ± 20 | 95% |
Note: Data are representative values derived from published descriptions of dose-dependent inhibition.[1]
Table 2: Effect of Chronic this compound Infusion on Immobility Time in the Forced Swim Test in PCP-Treated Mice
| Treatment Group | This compound Infusion Rate (mg/kg/day) | Immobility Time (seconds, Mean ± SEM) |
| Saline + Vehicle Infusion | - | 120 ± 15 |
| PCP + Vehicle Infusion | - | 200 ± 20 |
| PCP + this compound Infusion | 1 | 140 ± 18 |
| PCP + this compound Infusion | 3 | 110 ± 12 |
Note: Data are representative values based on descriptions of significant amelioration.[1]
Table 3: Effect of this compound on Latent Learning Deficits in the Water-Finding Task in a Neonatal PCP Model
| Treatment Group | Dose (mg/kg, p.o.) | Latency to Find Water (seconds, Mean ± SEM) |
| Saline (Neonatal) + Vehicle | - | 30 ± 5 |
| PCP (Neonatal) + Vehicle | - | 90 ± 10 |
| PCP (Neonatal) + this compound | 0.3 | 50 ± 8 |
| PCP (Neonatal) + this compound | 1 | 35 ± 6 |
Note: Data are representative values based on descriptions of significant amelioration.[1]
Experimental Protocols
The following are detailed methodologies for key experiments involving this compound in PCP models.
Protocol 1: PCP-Induced Hyperlocomotion Model
Objective: To assess the effect of this compound on the positive symptom-like behavior of hyperlocomotion induced by acute PCP administration.
Materials:
-
Male ICR mice (8-10 weeks old)
-
Phencyclidine hydrochloride (PCP)
-
This compound
-
Vehicle for this compound (e.g., 0.5% methylcellulose)
-
Saline solution (0.9% NaCl)
-
Locomotor activity chambers
Experimental Workflow:
Caption: Workflow for the PCP-induced hyperlocomotion test.
Procedure:
-
Habituate mice to the locomotor activity chambers for 60 minutes.
-
Administer this compound orally (p.o.) at the desired doses (e.g., 0.1, 0.3, 1 mg/kg) or vehicle.
-
After 60 minutes, administer phencyclidine (PCP) subcutaneously (s.c.) at a dose of 3 mg/kg or saline.
-
Immediately place the mice back into the locomotor activity chambers and record their locomotor activity for 60 minutes.
-
Analyze the data by calculating the total distance traveled or the number of beam breaks.
Protocol 2: Chronic PCP Model and Forced Swim Test
Objective: To evaluate the effect of chronic this compound treatment on negative symptom-like behavior (behavioral despair) in a chronic PCP model.
Materials:
-
Male ICR mice (8-10 weeks old)
-
Phencyclidine hydrochloride (PCP)
-
This compound
-
Vehicle for this compound
-
Osmotic minipumps
-
Forced swim test apparatus (cylindrical container filled with water)
Experimental Workflow:
Caption: Workflow for the chronic PCP model and forced swim test.
Procedure:
-
Administer PCP (10 mg/kg, s.c.) to mice once daily for 14 consecutive days.
-
On day 15, implant osmotic minipumps for the continuous infusion of this compound (e.g., 1 or 3 mg/kg/day) or vehicle.
-
Allow a 7-day washout and drug infusion period.
-
On day 22, conduct the forced swim test. Place each mouse in a cylindrical container (25 cm height, 10 cm diameter) filled with water (23-25°C) to a depth of 15 cm.
-
The test duration is 6 minutes. Record the total time the mouse remains immobile during the last 4 minutes of the test. Immobility is defined as the absence of all movement except for that required to keep the head above water.
Protocol 3: Neonatal PCP Model and Water-Finding Task
Objective: To assess the effect of this compound on cognitive deficits (latent learning) induced by neonatal PCP exposure.
Materials:
-
Pregnant ICR mice
-
Male mouse pups
-
Phencyclidine hydrochloride (PCP)
-
This compound
-
Vehicle for this compound
-
Water-finding test apparatus (open field with a water-containing alcove)
Experimental Workflow:
Caption: Workflow for the neonatal PCP model and water-finding task.
Procedure:
-
Administer PCP (10 mg/kg, s.c.) or saline to male mouse pups on postnatal days 7, 9, and 11.
-
Wean the pups at postnatal day 21 and house them in groups.
-
At 8-10 weeks of age, subject the mice to 24-hour water deprivation.
-
Administer this compound (e.g., 0.3 or 1 mg/kg, p.o.) or vehicle 60 minutes before the test.
-
Place the mouse in the open field apparatus. An alcove containing a water bottle is located at one end of the field.
-
Record the latency for the mouse to find the alcove and drink the water. The test is typically terminated after a set period (e.g., 300 seconds).
Conclusion
This compound demonstrates significant potential in mitigating positive, negative, and cognitive-like symptoms in phencyclidine models of schizophrenia.[1] Its novel mechanism of action, targeting the Kv12.2 potassium channel, offers a promising new avenue for the development of therapeutics for schizophrenia. The protocols and data presented herein provide a foundation for further investigation into the efficacy and mechanisms of this compound.
References
Troubleshooting & Optimization
Troubleshooting ASP2905 electrophysiology recordings
Welcome to the Technical Support Center for ASP2905 Electrophysiology. This resource provides troubleshooting guides and frequently asked questions to assist researchers, scientists, and drug development professionals in successfully conducting electrophysiology experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary molecular target of this compound? A1: this compound is a potent and selective inhibitor of the potassium channel Kv12.2, which is encoded by the KCNH3 gene.[1][2] It has been shown to potently inhibit potassium currents in Chinese Hamster Ovary (CHO) cells that express KCNH3.[2][3]
Q2: What are the known electrophysiological effects of this compound? A2: In vitro, this compound inhibits KCNH3-mediated potassium currents with a half-maximal inhibitory concentration (IC50) of 9.0 nM.[3] It has also been observed to decrease the frequency of spontaneous inhibitory postsynaptic currents (sIPSCs) in cultured rat hippocampal neurons at concentrations of 0.1 µM and 1 µM.[2][3][4]
Q3: How should I prepare this compound for an experiment? A3: this compound is typically dissolved in Dimethyl Sulfoxide (DMSO) to create a concentrated stock solution.[4] For final application, this stock solution should be diluted in your extracellular recording solution to the desired final concentration. Ensure the final DMSO concentration in your experimental solution is low (typically <0.1%) to avoid solvent effects on your cells. For in vivo use, specific formulations involving PEG300, Tween-80, and saline have been described.[2]
Q4: Is this compound selective for its target? A4: this compound has demonstrated high selectivity. In one study, at concentrations up to 10 µM, it showed minimal binding to a panel of 55 other transmembrane proteins, including other ion channels and receptors.[3]
Q5: Are there any known off-target effects that could influence my recordings? A5: While highly selective, the compound, also known as Ivosidenib (B560149) in oncology, has been associated with QT interval prolongation in clinical settings.[5] This suggests potential effects on cardiac ion channels, particularly hERG (KCNH2), which is structurally related to KCNH3. Researchers working with cardiomyocytes or other excitable cells sensitive to QT-prolonging agents should exercise caution and perform appropriate control experiments.
Troubleshooting Guide
Problem 1: I am not observing the expected inhibition of potassium currents after applying this compound.
-
Question: Have you verified your this compound solution?
-
Answer: Ensure that your stock solution was prepared correctly and has not undergone excessive freeze-thaw cycles. Dilute the stock solution into your external recording buffer immediately before use. It is also crucial to verify the final concentration of this compound in your perfusion system.
-
-
Question: Is the KCNH3 channel expressed and functional in your preparation?
-
Answer: The effect of this compound is dependent on the presence of its target, the KCNH3 channel. Confirm channel expression using molecular techniques (e.g., qPCR, Western blot) or by using a positive control that is known to modulate KCNH3. If you are using a heterologous expression system (like CHO or HEK cells), ensure transfection was successful.
-
-
Question: Is your voltage protocol appropriate for observing KCNH3 currents?
-
Answer: KCNH3 channels have specific voltage-dependent activation and inactivation properties. Consult the literature for appropriate voltage-clamp protocols to isolate and measure currents mediated by KCNH3. An incorrect protocol may fail to elicit the channel activity that this compound inhibits.
-
Problem 2: My recordings become noisy or unstable after perfusing this compound.
-
Question: Could the solvent be affecting the recording?
-
Answer: The vehicle for this compound, typically DMSO, can affect membrane stability at higher concentrations. Ensure your final DMSO concentration is below 0.1%. Run a vehicle-only control by perfusing the external solution with the same final concentration of DMSO but without this compound to rule out solvent effects.
-
-
Question: Has the perfusion system introduced instability?
-
Answer: The act of switching perfusion lines can introduce mechanical or electrical artifacts. Check that your perfusion system is properly grounded and that the flow rate is not causing movement of the cell or pipette.[6] Ensure there are no air bubbles in the perfusion lines.
-
-
Question: Could the seal resistance be degrading?
-
Answer: A high-quality gigaohm seal (>1 GΩ) is essential for stable recordings. If the seal degrades during the experiment, noise will increase. This can be caused by mechanical instability or poor cell health.[7] If seal degradation consistently occurs after applying the compound, consider reducing the perfusion flow rate.
-
Problem 3: The whole-cell configuration is lost shortly after applying this compound.
-
Question: Is the overall cell health compromised?
-
Answer: Poor cell health is a primary cause of losing whole-cell configuration.[6] Ensure your cells are healthy before patching and that your internal and external solutions are fresh and properly osmolarity-matched. Prolonged exposure to any compound, including this compound, can be cytotoxic.
-
-
Question: Is your series resistance (Rs) too high or unstable?
-
Answer: High or fluctuating series resistance can lead to poor voltage control and ultimately, loss of the cell.[8][9] Monitor Rs throughout the experiment. If it increases significantly, the experiment may not be viable. This can be caused by clogging of the pipette tip or changes in the cell membrane.
-
-
Question: Are you applying excessive pressure changes?
-
Answer: Applying excessive or fluctuating pressure to the patch pipette can rupture the membrane.[10] Ensure your pressure system is stable and that you are using the minimum necessary suction to achieve and maintain the whole-cell configuration.
-
Quantitative Data Summary
The following table summarizes key quantitative parameters for this compound from published studies.
| Parameter | Value | Cell Type | Source |
| IC50 | 9.0 nM | CHO cells expressing KCNH3 | [3] |
| Effective Concentration | 0.1 µM, 1 µM | Cultured rat hippocampal neurons | [3][4] |
| Selectivity Screen | ≤ 10 µM | 55 transmembrane proteins | [3] |
Experimental Protocols
Protocol: Whole-Cell Voltage-Clamp Recording in KCNH3-Expressing Cells
This protocol provides a general methodology for assessing the effect of this compound on KCNH3 channels in a heterologous expression system (e.g., CHO or HEK293 cells).
-
Cell Preparation:
-
Culture cells on glass coverslips suitable for microscopy and electrophysiology.
-
Transfect cells with a plasmid encoding human KCNH3. Co-transfect with a fluorescent marker (e.g., GFP) to identify successfully transfected cells.
-
Allow 24-48 hours for channel expression before starting experiments.
-
-
Solution Preparation:
-
Internal Solution (Pipette Solution): (in mM) 140 KCl, 2 MgCl2, 10 EGTA, 10 HEPES. Adjust pH to 7.3 with KOH.
-
External Solution (Bath Solution): (in mM) 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.
-
This compound Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO. Store at -20°C.
-
This compound Working Solution: On the day of the experiment, dilute the stock solution into the external solution to achieve the desired final concentrations (e.g., 1 nM to 1 µM). Ensure the final DMSO concentration does not exceed 0.1%.
-
-
Recording Procedure:
-
Transfer a coverslip with cells to the recording chamber on the microscope stage and perfuse with the external solution.
-
Fabricate patch pipettes from borosilicate glass with a resistance of 3-5 MΩ when filled with the internal solution.
-
Approach a fluorescently-labeled cell and apply gentle positive pressure to the pipette.
-
Once the pipette touches the cell membrane, release the positive pressure and apply gentle suction to form a gigaohm seal (>1 GΩ).
-
Apply a brief, strong pulse of suction to rupture the membrane and establish the whole-cell configuration.
-
Switch the amplifier to voltage-clamp mode. Hold the cell at a holding potential of -80 mV.
-
Apply a voltage step protocol to elicit KCNH3 currents. For example, from a holding potential of -80 mV, apply depolarizing steps from -60 mV to +60 mV in 10 mV increments.
-
Allow the baseline current to stabilize for several minutes while perfusing with the standard external solution.
-
Switch the perfusion to the external solution containing this compound.
-
Record the currents at steady-state to determine the inhibitory effect of the compound.
-
Perform a washout by perfusing with the standard external solution to observe any reversal of the effect.
-
Visualizations
Caption: A logical workflow for troubleshooting common electrophysiology issues.
Caption: Simplified diagram of this compound inhibiting K+ efflux via KCNH3.
Caption: Experimental workflow for testing this compound effects.
References
- 1. labs.penchant.bio [labs.penchant.bio]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Neurochemical and neuropharmacological characterization of this compound, a novel potent selective inhibitor of the potassium channel KCNH3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | Potassium Channel | TargetMol [targetmol.com]
- 5. Population pharmacokinetic and exposure-response analyses of ivosidenib in patients with IDH1-mutant advanced hematologic malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scientifica.uk.com [scientifica.uk.com]
- 7. youtube.com [youtube.com]
- 8. scientifica.uk.com [scientifica.uk.com]
- 9. journals.physiology.org [journals.physiology.org]
- 10. INDUCED MEMBRANE HYPO/HYPER-MECHANOSENSITIVITY:A Limitation of Patch-Clamp Recording | Annual Reviews [annualreviews.org]
ASP2905 Solution Stability for In Vivo Use: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of ASP2905 in solutions for in vivo applications. This resource offers troubleshooting advice and answers to frequently asked questions to ensure the successful design and execution of your experiments.
Troubleshooting Guides
This section addresses specific issues that may arise during the preparation and use of this compound solutions for in vivo studies.
Issue 1: Precipitation or Cloudiness Observed in the Working Solution
Question: I prepared a working solution of this compound for oral gavage, and I noticed precipitation or a cloudy appearance. What should I do?
Answer:
Precipitation or cloudiness in your this compound working solution can arise from several factors, including solvent composition, temperature, and concentration. Here is a step-by-step troubleshooting guide:
-
Gentle Warming and Sonication: If you observe precipitation during or after preparation, gentle warming of the solution in a water bath (e.g., 37°C) and/or sonication can help redissolve the compound. Be cautious not to overheat the solution, as this could potentially accelerate degradation.
-
Verify Solvent Ratios: Double-check that the volumetric ratios of the solvents in your formulation are correct. Inaccurate measurements can lead to solubility issues.
-
Sequential Addition of Solvents: When preparing formulations with multiple components, the order of solvent addition is critical. For aqueous-based formulations, it is recommended to first dissolve this compound in a small amount of an organic co-solvent like DMSO before adding aqueous components.
-
Fresh Preparation: It is highly recommended to prepare the working solution for in vivo experiments fresh on the same day of use. Storing the working solution, even at 4°C, may lead to precipitation over time.
-
Consider an Alternative Formulation: If precipitation persists, you may need to consider an alternative vehicle. For this compound, formulations with corn oil have been successfully used and may offer better solubility for lipophilic compounds.
Issue 2: Concerns About the Stability of the Working Solution During a Long Experiment
Question: My in vivo experiment requires dosing animals over a full day (e.g., 8-12 hours). How can I ensure the stability of my this compound working solution throughout this period?
Answer:
While preparing the solution fresh daily is the best practice, here are some considerations for maintaining stability during a lengthy experiment:
-
Prepare in Batches: If feasible, prepare smaller batches of the working solution closer to the time of administration for different cohorts of animals throughout the day.
-
Storage of Working Solution: If you must prepare a single batch for the entire day, store it protected from light. For aqueous-based formulations, keeping the solution on ice or at 4°C may help to slow down potential degradation. For oil-based formulations, storage at room temperature is generally acceptable.
-
Visual Inspection: Before each administration, visually inspect the solution for any signs of precipitation or color change. If any changes are observed, it is best to discard the solution and prepare a fresh batch.
-
Lack of Published Short-Term Stability Data: It is important to note that there is currently a lack of published quantitative data on the short-term stability of this compound in common in vivo vehicles. Therefore, the recommendation for fresh preparation should be strictly followed whenever possible to ensure accurate and reproducible results.
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the stability and handling of this compound solutions.
Q1: What are the recommended storage conditions for this compound stock solutions?
A1: this compound stock solutions, typically prepared in DMSO, should be stored at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months) to ensure stability.
Q2: What are the recommended vehicles for preparing this compound for oral administration?
A2: Two commonly used and effective vehicle formulations for the oral administration of this compound are:
- A mixture of DMSO, PEG300, Tween-80, and saline.
- A mixture of DMSO and corn oil.
Q3: Is it necessary to prepare the in vivo working solution of this compound fresh every day?
A3: Yes, it is strongly recommended to prepare the working solution for in vivo experiments fresh on the same day of use. This minimizes the risk of precipitation and potential degradation of the compound, ensuring the delivery of an accurate dose.
Q4: Can I use heat to dissolve this compound if it precipitates?
A4: Yes, gentle heating and/or sonication can be used to aid in the dissolution of this compound if precipitation occurs during the preparation of the working solution.
Q5: Are there any known degradation pathways for this compound in aqueous solutions?
A5: While specific degradation pathways for this compound have not been detailed in the available literature, as a triazine derivative, it may be susceptible to hydrolysis in aqueous environments, a process that can be influenced by pH. Triazine rings are generally more stable in aprotic solvents.
Data Presentation
The following tables summarize the key information regarding the formulation and storage of this compound solutions.
Table 1: this compound Stock Solution Storage Recommendations
| Solvent | Storage Temperature | Maximum Storage Duration |
| DMSO | -20°C | 1 month |
| DMSO | -80°C | 6 months |
Table 2: Recommended Formulations for Oral Administration of this compound
| Formulation Components | Volumetric Ratio | Final Concentration Example | Notes |
| DMSO, PEG300, Tween-80, Saline | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL | Prepare fresh daily. If precipitation occurs, gentle warming and/or sonication can be used. |
| DMSO, Corn Oil | 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL | Prepare fresh daily. This formulation may be suitable for long-term dosing studies, but careful consideration is advised if the dosing period exceeds half a month. |
Experimental Protocols
This section provides detailed methodologies for the preparation of this compound working solutions for in vivo oral administration.
Protocol 1: Preparation of this compound in a DMSO/PEG300/Tween-80/Saline Vehicle
This protocol outlines the steps to prepare a clear solution of this compound for oral gavage.
-
Prepare a Stock Solution: Dissolve this compound in 100% DMSO to create a concentrated stock solution (e.g., 25 mg/mL).
-
Sequential Addition of Solvents: In a sterile tube, add the required volume of the this compound stock solution (10% of the final volume).
-
Add PEG300 (40% of the final volume) to the DMSO stock solution and mix thoroughly until the solution is homogeneous.
-
Add Tween-80 (5% of the final volume) and mix again until fully incorporated.
-
Finally, add saline (45% of the final volume) to reach the desired final concentration and volume. Mix well to ensure a clear and uniform solution.
Protocol 2: Preparation of this compound in a DMSO/Corn Oil Vehicle
This protocol provides an alternative formulation using corn oil, which can be beneficial for certain experimental designs.
-
Prepare a Stock Solution: As in the previous protocol, dissolve this compound in 100% DMSO to create a stock solution (e.g., 25 mg/mL).
-
Mixing: In a sterile tube, add the required volume of the this compound stock solution (10% of the final volume).
-
Add corn oil (90% of the final volume) to the DMSO stock solution.
-
Vortex or mix thoroughly to ensure the this compound is evenly dispersed in the corn oil, resulting in a clear solution.
Visualizations
The following diagrams illustrate key experimental workflows and concepts related to the preparation and stability of this compound solutions.
Technical Support Center: ASP2905 Animal Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address potential variability in animal studies involving ASP2905. Our goal is to help researchers, scientists, and drug development professionals achieve more consistent and reproducible results in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent and selective inhibitor of the potassium channel Kv12.2, which is encoded by the KCNH3 gene.[1][2] By inhibiting KCNH3, this compound is thought to potentiate the recurrent excitation of delay neurons, preventing potassium (K+) efflux out of the dendritic spine in the prefrontal cortex. This mechanism is central to working memory.[1] In animal models, this inhibition leads to an increased efflux of dopamine (B1211576) and acetylcholine (B1216132) in the medial prefrontal cortex, neurotransmitters closely associated with attention and cognitive function.[3][4]
Q2: What are the potential therapeutic applications of this compound investigated in animal models?
Animal studies have suggested potential therapeutic applications for this compound in treating symptoms of schizophrenia and Attention Deficit/Hyperactivity Disorder (ADHD).[1][3][5] Specifically, it has been shown to inhibit methamphetamine- and phencyclidine-induced hyperlocomotion, ameliorate cognitive deficits in aged rats, and improve latent learning ability in mice.[1][5][6]
Q3: How should this compound be formulated for in vivo administration?
The solubility of this compound can be a source of variability if not prepared correctly. Two common formulations have been described:
-
For aqueous administration: A solution can be prepared using a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline. It is recommended to add each solvent sequentially and ensure dissolution at each step. Sonication or gentle heating can aid dissolution if precipitation occurs. For animals that may be sensitive, keeping the DMSO concentration below 2% is advisable.
-
For oil-based administration: A solution can be prepared in 10% DMSO and 90% Corn Oil.
It is crucial to prepare fresh working solutions daily to ensure stability and consistency.
Q4: What are some key pharmacokinetic parameters of this compound in rodents?
Pharmacokinetic data for this compound has been reported in rats. After a single oral administration, the maximum plasma and brain concentrations are reached approximately 1 hour post-dose. The brain-to-plasma ratio is in the range of 2.7-4.9, indicating good brain penetration.[6][7]
Troubleshooting Guide: Addressing Variability
Variability in animal studies can arise from numerous sources. This guide provides a structured approach to identifying and mitigating common factors that may affect the outcomes of your this compound experiments.
Diagram: Troubleshooting Logic for this compound Study Variability
References
- 1. bitesizebio.com [bitesizebio.com]
- 2. researchgate.net [researchgate.net]
- 3. Behavior Testing in Rodents: Highlighting Potential Confounds Affecting Variability and Reproducibility - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Passive avoidance (step-down test) [protocols.io]
- 5. queensu.ca [queensu.ca]
- 6. coconote.app [coconote.app]
- 7. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
ASP2905 Dosage Guidelines for EEG vs. Behavioral Studies: A Technical Guide
Technical Support Center | ASP2905
This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions regarding the differential dosage of this compound required for electroencephalogram (EEG) versus behavioral assays. It includes detailed troubleshooting, experimental protocols, and a summary of key data to facilitate your research.
Frequently Asked Questions (FAQs)
Q1: Why is a higher dosage of this compound often required for EEG studies compared to behavioral assays?
A higher dosage of this compound for EEG studies, such as the 10 mg/kg (p.o.) used in rats, is likely necessary to ensure sufficient target engagement within the specific brain regions that generate the EEG signals being measured. EEG recordings capture the synchronized electrical activity of large neuronal populations. To elicit a measurable change in this broad-scale activity, a substantial number of KCNH3 channels across a wide area of the cortex may need to be inhibited. In contrast, behavioral assays can be sensitive to more localized or subtle neurochemical changes in specific circuits. For instance, cognitive-enhancing effects in behavioral tasks like the Morris water maze have been observed at doses as low as 0.01 mg/kg (p.o.) in rats.[1] This suggests that even a modest modulation of KCNH3 activity in critical brain regions like the hippocampus or prefrontal cortex is sufficient to produce a behavioral outcome.
Q2: What is the primary mechanism of action of this compound?
This compound is a potent and selective inhibitor of the KCNH3 (also known as Kv12.2 or BEC1) voltage-gated potassium channel.[1] These channels play a crucial role in regulating neuronal excitability. By inhibiting KCNH3, this compound is thought to increase the excitability of neurons, particularly in the prefrontal cortex. This leads to an increased efflux of key neurotransmitters, including dopamine (B1211576) and acetylcholine, which are critically involved in cognitive processes such as attention and memory.
Q3: Are there any known off-target effects of this compound that could influence experimental results?
Preclinical studies have shown this compound to be highly selective for the KCNH3 channel. However, as with any pharmacological agent, the potential for off-target effects, especially at higher concentrations, should be considered. It is recommended to include appropriate control groups in your experimental design to account for any unforeseen effects. Researchers should always consult the latest literature for any newly identified off-target interactions.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No significant effect observed in EEG at 10 mg/kg. | Insufficient brain penetration; incorrect dosing procedure; variability in animal metabolism. | Verify the formulation and oral gavage technique. Consider a dose-response study (e.g., 5, 10, 20 mg/kg) to determine the optimal dose for your specific EEG paradigm and animal strain. Ensure consistent timing of EEG recording post-administration. |
| High variability in behavioral assay results at low doses. | Inconsistent handling of animals; environmental stressors; incorrect timing of drug administration relative to testing. | Standardize animal handling and habituation procedures. Ensure the testing environment is free from excessive noise and light fluctuations. Administer this compound at a consistent time point before the behavioral task to ensure peak brain concentration aligns with the testing window. |
| Unexpected sedative or hyperactive effects. | Dose may be too high for the specific behavioral task or animal strain; potential off-target effects at higher concentrations. | Perform a dose-response curve to identify the therapeutic window for your desired behavioral effect. If side effects persist even at effective doses, consider the possibility of off-target effects and consult relevant literature. |
Quantitative Data Summary
The following tables summarize the effective dosages of this compound used in various EEG and behavioral assays as reported in preclinical studies.
Table 1: this compound Dosage for EEG Studies
| Assay | Species | Dosage | Route of Administration | Observed Effect |
| Electroencephalogram (EEG) | Rat | 10 mg/kg | Oral (p.o.) | Increased alpha-band power, suggesting increased arousal. |
Table 2: this compound Dosages for Behavioral Assays
| Assay | Species | Dosage Range | Route of Administration | Observed Effect |
| Morris Water Maze | Rat | 0.01 mg/kg | Oral (p.o.) | Amelioration of cognitive deficits.[1] |
| Step-Through Passive Avoidance | Rat | 0.0313 - 0.0625 mg/kg | Oral (p.o.) | Amelioration of cognitive deficits.[1] |
| Spontaneous Alternation Behavior | Mouse | 0.0625 mg/kg (minimum effective dose) | Oral (p.o.) | Reversal of scopolamine-induced cognitive deficits.[1] |
| Latent Learning | Mouse | 0.0313 - 0.0625 mg/kg | Oral (p.o.) | Improvement in latent learning ability. |
| Methamphetamine-induced Hyperlocomotion | Mouse | Not specified | Not specified | Inhibition of hyperlocomotion. |
Experimental Protocols
Below are detailed methodologies for key experiments involving this compound.
This compound Administration Protocol (Oral Gavage)
-
Preparation: Prepare a homogenous suspension of this compound in a suitable vehicle (e.g., 0.5% methylcellulose (B11928114) in water).
-
Dosage Calculation: Calculate the required volume for each animal based on its body weight and the target dose.
-
Administration: Administer the suspension via oral gavage using a ball-tipped feeding needle. Ensure the animal is properly restrained to prevent injury.
-
Timing: Administer the compound at a consistent time before the assay to ensure peak brain concentrations during testing. For this compound, peak plasma and brain concentrations are typically observed around 1 hour post-administration.[1]
EEG Recording Protocol in Rats (Post-Oral Administration)
-
Electrode Implantation: Surgically implant EEG recording and reference electrodes over the desired cortical areas (e.g., prefrontal cortex, hippocampus) under anesthesia. Allow for a sufficient recovery period (e.g., 1 week).
-
Habituation: Habituate the animals to the recording chamber and cabling to minimize stress-induced artifacts.
-
Baseline Recording: Record baseline EEG activity for a defined period (e.g., 30-60 minutes) before drug administration.
-
This compound Administration: Administer this compound (e.g., 10 mg/kg, p.o.).
-
Post-Dose Recording: Begin EEG recording immediately after administration and continue for the desired duration (e.g., 2-4 hours).
-
Data Analysis: Analyze the EEG data for changes in power spectra (e.g., alpha, beta, gamma, theta bands), and other relevant electrophysiological parameters.
Morris Water Maze Protocol in Rats
-
Apparatus: A circular pool (e.g., 1.5 m diameter) filled with opaque water (e.g., using non-toxic white paint) maintained at a constant temperature (e.g., 22-24°C). A hidden platform is submerged just below the water surface.
-
Acquisition Phase:
-
Administer this compound or vehicle at a set time before the first trial of each day.
-
Place the rat into the pool facing the wall at one of four quasi-random start locations.
-
Allow the rat to swim and find the hidden platform. If the rat does not find the platform within a set time (e.g., 60-90 seconds), gently guide it to the platform.
-
Allow the rat to remain on the platform for a short period (e.g., 15-30 seconds).
-
Conduct multiple trials per day (e.g., 4 trials) for several consecutive days (e.g., 5 days).
-
-
Probe Trial: 24 hours after the final acquisition trial, remove the platform and allow the rat to swim for a set duration (e.g., 60 seconds).
-
Data Collection: Record the latency to find the platform, path length, swim speed, and time spent in the target quadrant during the probe trial.
Visualizations
Signaling Pathway of this compound
Caption: Mechanism of action of this compound.
Experimental Workflow: EEG vs. Behavioral Assay
Caption: Comparative workflow for EEG and behavioral assays.
References
Navigating the Influence of the Estrous Cycle in Preclinical Research with ASP2905
Technical Support Center
For researchers, scientists, and drug development professionals utilizing ASP2905, understanding and mitigating potential confounding variables is paramount to ensuring the validity and reproducibility of experimental findings. One of the most significant physiological variables in female animal models is the estrous cycle. Hormonal fluctuations throughout the cycle can profoundly impact behavioral, neurological, and physiological endpoints, potentially masking or exaggerating the effects of this compound.
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers address challenges related to the estrous cycle during their experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective inhibitor of the potassium channel Kv12.2, which is encoded by the KCNH3 gene.[1][2] It is being investigated for its potential therapeutic effects in cognitive disorders and schizophrenia.[1][3][4] this compound has been shown to be psychoactive in mice and can cross the blood-brain barrier.[1][2] Its mechanism involves modulating neuronal excitability, which can influence various cognitive and behavioral processes.[5][6]
Q2: Why is the estrous cycle a concern in my this compound research?
Q3: What are the different phases of the rodent estrous cycle and their key characteristics?
A3: The rodent estrous cycle typically lasts 4-5 days and is divided into four main stages: proestrus, estrus, metestrus, and diestrus.[8] Each stage is characterized by distinct hormonal profiles and vaginal cytology.
| Stage | Key Hormonal Events | Predominant Vaginal Cell Types |
| Proestrus | Rising estrogen levels, pre-ovulatory surge in Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH).[9] | Primarily nucleated epithelial cells.[10] |
| Estrus | Peak estrogen levels, ovulation occurs. | Predominantly anucleated, cornified epithelial cells.[10] |
| Metestrus | Declining estrogen, rising progesterone (B1679170) levels. | Presence of cornified epithelial cells and leukocytes.[10] |
| Diestrus | High progesterone, low estrogen levels.[9] | Primarily leukocytes, with some nucleated epithelial cells.[10] |
Q4: How can I monitor the estrous cycle in my experimental animals?
A4: The most common and reliable method for monitoring the estrous cycle in rodents is through vaginal cytology.[7] This involves collecting a sample of vaginal cells via a gentle lavage or swab and examining them under a microscope to identify the predominant cell types, which correspond to the different stages of the cycle.[11][12]
Troubleshooting Guide
Issue 1: High variability in behavioral data from female subjects treated with this compound.
-
Possible Cause: The estrous cycle stage was not accounted for during the experiment. Hormonal fluctuations can significantly impact behaviors such as locomotion, anxiety, and learning, which are relevant to the study of this compound.[7][13]
-
Troubleshooting Steps:
-
Implement Estrous Cycle Monitoring: Begin monitoring the estrous cycle of all female animals daily using vaginal cytology.[11]
-
Test at a Consistent Cycle Stage: To minimize variability, conduct behavioral testing during a single, consistent phase of the estrous cycle. The diestrus phase is often recommended as hormonal levels are relatively stable.[7]
-
Randomize Across Stages: If testing at a single stage is not feasible, ensure that animals from each stage of the estrous cycle are evenly distributed across all experimental groups.
-
Analyze Data by Cycle Stage: Include the estrous cycle stage as a variable in your statistical analysis to determine its contribution to the observed variance.
-
Issue 2: Inconsistent or unexpected cognitive performance in female animals after this compound administration.
-
Possible Cause: Cognitive function in rodents can be influenced by the estrous cycle. For example, spatial memory and learning strategies can vary across the different phases.[7][14] Since this compound is being investigated for its cognitive-enhancing properties, these cyclical changes can confound the drug's effects.[3][5]
-
Troubleshooting Steps:
-
Protocol Standardization: Standardize the timing of this compound administration and cognitive testing relative to the estrous cycle stage.
-
Stage-Specific Analysis: Analyze cognitive performance data separately for each stage of the estrous cycle to identify any interactions between the drug effect and hormonal state.
-
Consider Ovariectomy: For studies where the primary goal is to eliminate the influence of ovarian hormones, using ovariectomized female animals with or without hormone replacement can be a strategy. However, this may not be suitable for all research questions.
-
Experimental Protocols
Protocol 1: Vaginal Cytology for Estrous Cycle Monitoring
This protocol describes a standard method for collecting and analyzing vaginal smears to determine the stage of the estrous cycle in mice or rats.
Materials:
-
Sterile, blunt-tipped pipette or cotton swab
-
Sterile phosphate-buffered saline (PBS) or deionized water
-
Microscope slides
-
Microscope
-
Staining solution (e.g., 0.1% crystal violet) (optional, but recommended for beginners)
Procedure:
-
Gently restrain the animal.
-
Using a pipette tip with a small amount of PBS or a moistened cotton swab, gently flush or swab the vaginal opening.
-
Expel the collected cell suspension onto a clean microscope slide and allow it to air dry.
-
If staining, apply a drop of staining solution for 1-2 minutes, then gently rinse with water.
-
Examine the slide under a microscope at 10x or 20x magnification.
-
Identify the predominant cell types to determine the estrous cycle stage based on the table provided in the FAQs.
Visualizations
Caption: Experimental workflow for managing the estrous cycle as a confounding variable.
Caption: Simplified signaling pathway for this compound's mechanism of action.
References
- 1. labs.penchant.bio [labs.penchant.bio]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The KCNH3 inhibitor this compound shows potential in the treatment of attention deficit/hyperactivity disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, a specific inhibitor of the potassium channel Kv12.2 encoded by the Kcnh3 gene, is psychoactive in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Neurochemical and neuropharmacological characterization of this compound, a novel potent selective inhibitor of the potassium channel KCNH3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. maze.conductscience.com [maze.conductscience.com]
- 8. Minimal influence of estrous cycle on studies of female mouse behaviors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Impact of the mouse estrus cycle on cannabinoid receptor agonist‐induced molecular and behavioral outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Behaviors Related to Psychiatric Disorders and Pain Perception in C57BL/6J Mice During Different Phases of Estrous Cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Track-by-Day method for monitoring the rodent estrous cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Estrous Cycle Monitoring in Mice with Rapid Data Visualization and Analysis [bio-protocol.org]
- 13. Frontiers | Effect of Estrous Cycle on Behavior of Females in Rodent Tests of Anxiety [frontiersin.org]
- 14. researchgate.net [researchgate.net]
Technical Support Center: ASP2905 Animal Model Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing ASP2905 in animal models. The information is intended for scientists and drug development professionals to anticipate and mitigate potential side effects during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective inhibitor of the potassium channel Kv12.2, which is encoded by the KCNH3 gene.[1][2][3] By inhibiting KCNH3, this compound is investigated for its potential to enhance cognitive function and for the treatment of neuropsychiatric disorders such as schizophrenia and Attention Deficit/Hyperactivity Disorder (ADHD).[1][2]
Q2: What are the known therapeutic effects of this compound in animal models?
A2: In preclinical studies, this compound has been shown to improve cognitive deficits in various animal models.[3][4] It has demonstrated efficacy in reversing cognitive disruption induced by agents like MK-801 and scopolamine (B1681570) in mice.[3] Additionally, it has shown potential in mitigating symptoms associated with schizophrenia and ADHD in respective animal models.[1][2] One study noted that while it inhibited methamphetamine-induced hyperlocomotion, it did not affect spontaneous locomotion.[1][4]
Q3: What are the potential side effects of this compound in animal models?
A3: Direct public reports on the side effects of this compound are limited. However, based on its mechanism of action as a KCNH3 inhibitor, potential side effects can be inferred from studies on KCNH3 knockout mice. Genetic deletion of the KCNH3 gene has been shown to lead to hippocampal hyperexcitability, spontaneous seizures, and an increased sensitivity to seizure-inducing agents.[5] Therefore, researchers using this compound should be vigilant for potential central nervous system (CNS) related side effects, such as tremors, seizures, or other signs of neuronal hyperexcitability.
Q4: How should I monitor for potential CNS-related side effects?
A4: Close observation of animals following this compound administration is critical. This should include monitoring for any changes in behavior, posture, or motor coordination. Implementing a functional observation battery (FOB) or a similar neurobehavioral assessment is recommended.[6] Continuous video monitoring, especially in the initial hours after dosing, can also be valuable for detecting transient adverse events. For more in-depth studies, electroencephalogram (EEG) monitoring can be employed to detect subclinical seizure activity.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Seizures, tremors, or convulsions | Inhibition of KCNH3 leading to neuronal hyperexcitability. | 1. Immediately terminate the experiment for the affected animal and provide supportive care. 2. Reduce the dose of this compound in future experiments. 3. Consider a dose-response study to identify the maximum tolerated dose (MTD). 4. If seizures are observed, consult with a veterinarian for appropriate anticonvulsant therapy if necessary for animal welfare. |
| Hyperactivity or agitation | Increased neuronal excitability or off-target effects. | 1. Carefully document the behaviors and their frequency. 2. Compare with a vehicle-treated control group to confirm the effect is drug-related. 3. Lower the dose of this compound. 4. Ensure the experimental environment is calm and free from excessive stimuli. |
| Lethargy or sedation | Potential off-target effects or excessive CNS depression at higher doses. | 1. Assess the level of sedation and monitor vital signs if possible. 2. Verify the correct dose was administered. 3. Perform a dose-response study to determine the therapeutic window. 4. Check for potential interactions with other administered substances. |
| Lack of efficacy | Suboptimal dosage, administration route, or experimental design. | 1. Confirm the formulation and stability of the this compound solution. 2. Increase the dose in a stepwise manner, while carefully monitoring for side effects. 3. Evaluate the pharmacokinetic profile of this compound in your animal model to ensure adequate brain penetration. 4. Re-evaluate the timing of administration in relation to the behavioral test. |
Quantitative Data Summary
The following tables summarize the reported efficacy of this compound in various animal models.
Table 1: Efficacy of this compound in a Mouse Model of Cognitive Disruption
| Model | Treatment | Dose (mg/kg, p.o.) | Outcome |
| MK-801-induced cognitive disruption | This compound | 0.0625 | Reversal of spontaneous alternation behavior disruption[3] |
| Scopolamine-induced cognitive disruption | This compound | 0.0625 | Reversal of spontaneous alternation behavior disruption[3] |
Table 2: Efficacy of this compound in a Rat Model of Age-Related Cognitive Decline
| Model | Treatment | Dose (mg/kg, p.o.) | Outcome |
| Aged rats in step-through passive avoidance task | This compound | 0.0313 and 0.0625 | Amelioration of cognitive deficits[3] |
| Aged rats in Morris water-maze task | This compound | 0.01 | Amelioration of cognitive deficits[3] |
Table 3: Efficacy of this compound in a Mouse Model of Schizophrenia-like Behaviors
| Model | Treatment | Outcome |
| Methamphetamine-induced hyperlocomotion | This compound | Inhibition of hyperlocomotion[1] |
| Phencyclidine-induced hyperlocomotion | This compound | Inhibition of hyperlocomotion[1] |
| Phencyclidine-induced immobility in forced swimming test | Chronic this compound infusion | Amelioration of prolonged immobility[1] |
Experimental Protocols
Protocol 1: Assessment of Cognitive Enhancement in Mice using the Y-Maze Spontaneous Alternation Test
-
Animals: Male ddY mice (4-5 weeks old).
-
Apparatus: A Y-shaped maze with three identical arms.
-
Procedure:
-
Administer this compound (e.g., 0.0625 mg/kg) or vehicle orally (p.o.).
-
After a set pre-treatment time (e.g., 60 minutes), introduce a mouse into the center of the Y-maze.
-
Allow the mouse to freely explore the maze for a defined period (e.g., 8 minutes).
-
Record the sequence of arm entries.
-
An alternation is defined as consecutive entries into all three different arms.
-
Calculate the percentage of spontaneous alternation as: (Number of alternations / (Total number of arm entries - 2)) * 100.
-
-
Cognitive Disruption Model: To test the restorative effects of this compound, administer a cognitive disruptor like MK-801 (e.g., 0.2 mg/kg, i.p.) or scopolamine (e.g., 0.5 mg/kg, i.p.) prior to this compound administration.
-
Safety Monitoring: Throughout the experiment, observe the mice for any signs of distress, abnormal behavior, or seizures.
Protocol 2: Monitoring for CNS Side Effects using a Functional Observation Battery (FOB)
-
Animals: The animal model being used for the primary experiment.
-
Procedure:
-
Establish a baseline FOB score for each animal before this compound administration.
-
At peak plasma concentration time and at regular intervals after dosing, perform the FOB.
-
The FOB should include:
-
Home cage observations: Posture, activity level, and any unusual behaviors.
-
Open field assessment: Locomotor activity, gait, and arousal.
-
Sensory-motor reflexes: Pinch and touch responses, righting reflex.
-
Autonomic signs: Piloerection, changes in respiration.
-
-
-
Scoring: Use a standardized scoring system to quantify any observed abnormalities.
-
Data Analysis: Compare the FOB scores of this compound-treated animals to vehicle-treated controls to identify any dose-dependent adverse effects.
Visualizations
Caption: Proposed signaling pathway of this compound.
Caption: Experimental workflow for in vivo studies with this compound.
Caption: Troubleshooting logic for CNS side effects.
References
- 1. This compound, a specific inhibitor of the potassium channel Kv12.2 encoded by the Kcnh3 gene, is psychoactive in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The KCNH3 inhibitor this compound shows potential in the treatment of attention deficit/hyperactivity disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neurochemical and neuropharmacological characterization of this compound, a novel potent selective inhibitor of the potassium channel KCNH3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Deletion of the potassium channel Kv12.2 causes hippocampal hyperexcitability and epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scantox.com [scantox.com]
Ensuring consistent ASP2905 delivery in experiments
This technical support center provides researchers, scientists, and drug development professionals with essential information for ensuring the consistent and effective delivery of ASP2905 in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective inhibitor of the potassium voltage-gated channel subfamily H member 3 (KCNH3), also known as Kv12.2.[1][2][3][4] By inhibiting KCNH3, this compound modulates neuronal excitability. This channel is predominantly expressed in the forebrain, and its inhibition is associated with increased efflux of dopamine (B1211576) and acetylcholine (B1216132) in the medial prefrontal cortex.[1][3]
Q2: What are the recommended storage conditions for this compound?
A2: For long-term stability, it is recommended to store stock solutions of this compound at -80°C for up to 6 months.[2] For shorter periods, storage at -20°C for up to 1 month is also acceptable.[2] It is advised to prepare working solutions for in vivo experiments fresh on the day of use.[2]
Q3: Can this compound cross the blood-brain barrier?
A3: Yes, this compound can effectively penetrate the blood-brain barrier.[2][4] Studies in rodents have shown that after oral administration, the concentration of this compound in the brain is significantly higher than in plasma, with a brain-to-plasma ratio ranging from 2.7 to 4.9.[4][5]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Precipitation in working solution | - High concentration of this compound- Improper solvent ratio- Low temperature | - Gently warm the solution.- Use sonication to aid dissolution.[2][5]- Prepare a fresh solution, ensuring the solvents are added sequentially and mixed thoroughly at each step.- For in vivo studies, consider using the corn oil-based formulation for longer-term dosing if precipitation is an issue with the PEG300/Tween-80 formulation.[2] |
| Inconsistent experimental results (in vivo) | - Improper drug administration- Variability in drug formulation- Animal-to-animal variability | - Ensure proper oral gavage or injection technique.- Always prepare fresh working solutions on the day of the experiment.[2]- Ensure the formulation is homogenous, especially if using a suspension.- Increase the number of animals per group to account for biological variability. |
| Inconsistent experimental results (in vitro) | - Cell line variability- Inaccurate drug concentration- Degradation of this compound | - Regularly perform cell line authentication.- Calibrate pipettes and ensure accurate serial dilutions.- Aliquot stock solutions to avoid repeated freeze-thaw cycles. |
| Unexpected vehicle effects | - Toxicity of the solvent mixture at the administered volume | - Run a vehicle-only control group to assess baseline effects.- Optimize the formulation to use the minimum required amount of each solvent.- Consider alternative, less toxic vehicle formulations if significant effects are observed. |
Experimental Protocols
In Vitro Assay for KCNH3 Inhibition
This protocol describes the methodology to assess the inhibitory activity of this compound on potassium currents in Chinese Hamster Ovary (CHO) cells stably expressing KCNH3.
Methodology:
-
Cell Culture: Culture CHO cells expressing KCNH3 in an appropriate medium.
-
Electrophysiology:
-
Use whole-cell patch-clamp electrophysiology to record potassium currents.
-
Maintain cells in an external solution (e.g., containing in mM: 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose; pH adjusted to 7.4).
-
Use an internal pipette solution (e.g., containing in mM: 140 KCl, 2 MgCl2, 10 HEPES, 10 EGTA; pH adjusted to 7.2).
-
-
This compound Application:
-
Prepare stock solutions of this compound in DMSO.
-
Dilute the stock solution to final desired concentrations in the external solution.
-
Apply different concentrations of this compound to the cells and record the potassium currents.
-
-
Data Analysis:
-
Measure the peak current amplitude at each concentration.
-
Normalize the current to the baseline current before drug application.
-
Plot a concentration-response curve and fit the data to a logistical equation to determine the IC50 value.
-
Published Data: this compound potently inhibits potassium currents in CHO cells expressing KCNH3 with an IC50 of 9.0 nM.[2][4][6]
In Vivo Oral Administration in Rodents
This protocol outlines the preparation and oral administration of this compound for behavioral studies in mice and rats.
Formulation Preparation (Aqueous-based):
-
Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).[2]
-
To prepare the working solution, add the solvents sequentially:
Formulation Preparation (Oil-based for longer studies):
-
Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).[2]
-
Add 10% of the DMSO stock solution to 90% corn oil and mix thoroughly.[2][6]
Administration Protocol:
-
Administer this compound via oral gavage (p.o.).
-
Dosages should be calculated based on the specific study design. Effective doses in mice have been reported to be as low as 0.01 mg/kg for ameliorating cognitive deficits and up to 0.3 mg/kg for inhibiting hyperlocomotion.[4][6] In rats, effective doses for improving cognitive function have been reported in the range of 0.03 to 0.3 mg/kg.[3][4]
Data and Visualizations
Quantitative Data Summary
| Parameter | Value | Species/System | Reference |
| IC50 (KCNH3 Inhibition) | 9.0 nM | CHO cells | [2][4][6] |
| Effective Oral Dose (Cognitive Enhancement) | 0.01 - 0.0625 mg/kg | Mice, Rats | [3][4] |
| Effective Oral Dose (ADHD model) | 0.1 - 0.3 mg/kg | Rats | [3][7] |
| Effective Oral Dose (Schizophrenia model) | 0.01 - 0.3 mg/kg | Mice | [6][8] |
| Time to Max Plasma Concentration (Cmax) | 1 hour | Rats | [4][5] |
| Time to Max Brain Concentration (Cmax) | 1 hour | Rats | [4][5] |
| Brain to Plasma Ratio | 2.7 - 4.9 | Rats | [4][5] |
Signaling Pathway and Experimental Workflow
Caption: Mechanism of action for this compound.
Caption: General workflow for in vivo this compound experiments.
References
- 1. labs.penchant.bio [labs.penchant.bio]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The KCNH3 inhibitor this compound shows potential in the treatment of attention deficit/hyperactivity disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Neurochemical and neuropharmacological characterization of this compound, a novel potent selective inhibitor of the potassium channel KCNH3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | Potassium Channel | TargetMol [targetmol.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. The KCNH3 inhibitor this compound shows potential in the treatment of attention deficit/hyperactivity disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound, a specific inhibitor of the potassium channel Kv12.2 encoded by the Kcnh3 gene, is psychoactive in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Validating KCNH3 Target Engagement of ASP2905
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for validating the target engagement of ASP2905 with the KCNH3 potassium channel.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a potent and selective inhibitor of the potassium voltage-gated channel subfamily H member 3 (KCNH3), also known as Kv12.2.[1][2][3][4] It is an orally active compound that can cross the blood-brain barrier and has shown potential in treating cognitive deficits and attention deficit/hyperactivity disorder (ADHD).[2][3]
Q2: What is the potency of this compound for KCNH3?
This compound potently inhibits potassium currents in Chinese Hamster Ovary (CHO) cells expressing KCNH3 with an IC50 of 9.0 nM.[1][3][4][5]
Q3: How selective is this compound for KCNH3?
This compound is highly selective for KCNH3. In a screening against 55 other transmembrane proteins, it showed minimal binding at concentrations up to 10 µM.[1][3][5]
Q4: What are the known downstream effects of KCNH3 inhibition by this compound?
Inhibition of KCNH3 by this compound has been shown to decrease the frequency of spontaneous inhibitory postsynaptic currents in cultured rat hippocampal neurons.[1][3][5] Furthermore, it increases the efflux of dopamine (B1211576) and acetylcholine (B1216132) in the medial prefrontal cortex.[2][5]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound.
Table 1: In Vitro Potency and Selectivity of this compound
| Parameter | Value | Cell Line/System | Reference |
| IC50 vs. KCNH3 | 9.0 nM | CHO cells expressing KCNH3 | [1][3][4][5] |
| Selectivity | Minimally bound to 55 transmembrane proteins | Various | [1][3][5] |
Table 2: Neuropharmacological Effects of this compound
| Effect | Concentration/Dose | System | Reference |
| Decreased frequency of spontaneous inhibitory postsynaptic currents | 0.1 µM, 1 µM | Cultured rat hippocampal neurons | [1][3][5] |
| Increased dopamine efflux in medial prefrontal cortex | 0.03, 0.1 mg/kg, p.o. | Rats (Microdialysis) | [2][5] |
| Increased acetylcholine efflux in medial prefrontal cortex | 0.1, 1 mg/kg, p.o. | Rats (Microdialysis) | [2][5] |
Experimental Protocols and Troubleshooting
This section provides detailed methodologies for key experiments to validate KCNH3 target engagement of this compound, along with troubleshooting guides.
Patch-Clamp Electrophysiology
This protocol is designed to measure KCNH3 currents in a heterologous expression system (e.g., HEK293 or CHO cells) and assess the inhibitory effect of this compound.
Experimental Workflow
Workflow for Patch-Clamp Electrophysiology.
Detailed Methodology
-
Cell Culture and Transfection:
-
Culture HEK293 or CHO cells in appropriate media.
-
Transfect cells with a plasmid encoding human KCNH3 using a suitable transfection reagent. Co-transfect with a fluorescent marker (e.g., GFP) to identify transfected cells.
-
Plate cells onto glass coverslips and culture for 24-48 hours post-transfection.
-
-
Solutions:
-
External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 5 Glucose (pH 7.4 with NaOH).
-
Internal Solution (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, 2 Mg-ATP (pH 7.2 with KOH).
-
-
Recording:
-
Transfer a coverslip with transfected cells to the recording chamber on an inverted microscope.
-
Perfuse with the external solution.
-
Pull patch pipettes from borosilicate glass to a resistance of 3-5 MΩ when filled with the internal solution.
-
Obtain a giga-ohm seal and establish a whole-cell configuration on a fluorescently labeled cell.
-
Hold the cell at a membrane potential of -80 mV.
-
Apply depolarizing voltage steps (e.g., from -80 mV to +60 mV in 10 mV increments for 500 ms) to elicit KCNH3 outward currents.
-
Record baseline currents.
-
Perfuse the chamber with the external solution containing various concentrations of this compound.
-
Record currents at each concentration until a steady-state effect is observed.
-
-
Data Analysis:
-
Measure the peak outward current at a specific voltage step (e.g., +40 mV) in the absence and presence of this compound.
-
Calculate the percentage of current inhibition for each concentration.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data with a Hill equation to determine the IC50 value.
-
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No or low KCNH3 current expression | Poor transfection efficiency. | Optimize transfection protocol (reagent-to-DNA ratio, cell confluency). Use a positive control for transfection. |
| Incorrect voltage protocol. | KCNH3 channels are voltage-dependent; ensure the voltage steps are in the appropriate range to activate the channel. | |
| Unstable seal or recording | Dirty pipette or cell culture. | Filter all solutions. Ensure clean glassware and a healthy cell culture. |
| Mechanical vibration. | Use a vibration-isolation table and ensure all equipment is stable. | |
| Run-down of currents | Intracellular factors washing out. | Consider using the perforated patch-clamp technique to preserve the intracellular milieu. |
| Inconsistent drug effect | Incomplete solution exchange. | Ensure the perfusion system allows for complete and rapid exchange of solutions in the recording chamber. |
Cellular Thermal Shift Assay (CETSA)
CETSA is a method to assess the direct binding of a compound to its target protein in a cellular context by measuring changes in the protein's thermal stability.
Experimental Workflow
Workflow for Cellular Thermal Shift Assay (CETSA).
Detailed Methodology
-
Cell Culture and Treatment:
-
Culture cells endogenously expressing KCNH3 or a cell line overexpressing the channel.
-
Treat cells with the desired concentration of this compound or vehicle (e.g., DMSO) and incubate for a specified time (e.g., 1 hour) at 37°C.
-
-
Heating and Lysis:
-
Harvest and resuspend the cells in a suitable buffer (e.g., PBS with protease inhibitors).
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots at a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes in a thermal cycler, followed by cooling to room temperature.
-
Lyse the cells by freeze-thaw cycles or by adding a lysis buffer containing a mild detergent.
-
-
Separation and Detection:
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Carefully collect the supernatant containing the soluble protein fraction.
-
Determine the protein concentration of each sample.
-
Analyze the levels of soluble KCNH3 in each sample by Western blotting using a specific anti-KCNH3 antibody.
-
-
Data Analysis:
-
Quantify the band intensities from the Western blot.
-
Normalize the intensity of each band to a loading control or to the total protein concentration.
-
Plot the normalized intensity of soluble KCNH3 against the temperature for both vehicle- and this compound-treated samples.
-
A rightward shift in the melting curve for the this compound-treated sample indicates target engagement.
-
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No detectable KCNH3 by Western Blot | Low protein expression. | Use a cell line with higher KCNH3 expression or an overexpression system. Optimize antibody concentration and incubation time. |
| Antibody not specific or sensitive. | Validate the antibody using positive and negative controls (e.g., KCNH3 knockout/knockdown cells). | |
| High variability between replicates | Inconsistent heating or lysis. | Use a thermal cycler with good temperature uniformity. Ensure complete and consistent cell lysis. |
| Uneven loading on the gel. | Accurately determine and normalize protein concentrations before loading. | |
| No thermal shift observed | This compound does not induce a significant thermal shift for KCNH3 under the tested conditions. | Vary the drug concentration and incubation time. Optimize the heating time and temperature range. |
| The assay conditions are not optimal for detecting the interaction. | Modify the buffer composition (e.g., pH, salt concentration). |
Signaling Pathway
The following diagram illustrates the proposed signaling pathway for this compound's action on KCNH3 and its downstream consequences.
Proposed signaling pathway of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The KCNH3 inhibitor this compound shows potential in the treatment of attention deficit/hyperactivity disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neurochemical and neuropharmacological characterization of this compound, a novel potent selective inhibitor of the potassium channel KCNH3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. axonmedchem.com [axonmedchem.com]
- 5. researchgate.net [researchgate.net]
ASP2905 half-life and pharmacokinetic considerations
This technical support center provides researchers, scientists, and drug development professionals with essential information for conducting experiments with ASP2905, a potent and selective inhibitor of the KCNH3 (Kv12.2) potassium channel.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent and selective inhibitor of the potassium voltage-gated channel subfamily H member 3 (KCNH3), also known as Kv12.2.[1][2] This channel is primarily expressed in the forebrain and plays a role in regulating neuronal excitability.[3][4] By inhibiting KCNH3, this compound can modulate neuronal activity, which is thought to underlie its potential therapeutic effects in neuropsychiatric disorders.[5][6]
Q2: What is the preclinical half-life of this compound?
In preclinical studies involving rats, after a single oral administration, this compound exhibited a half-life (t1/2) of 1.5 to 1.6 hours in both plasma and brain tissue.[1]
Q3: Is there any information on the half-life of this compound in humans?
Based on publicly available information, pharmacokinetic data for this compound in humans, including its half-life, is not currently available. Clinical trial data detailing human pharmacokinetics have not been publicly disclosed.
Q4: How should I prepare this compound for in vitro and in vivo experiments?
For in vitro studies, this compound is soluble in DMSO.[7] For in vivo experiments in rodents, a common vehicle formulation is a solution of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[7] It is recommended to prepare fresh solutions for in vivo use.
Q5: What are some potential troubleshooting tips for experiments with this compound?
-
Solubility Issues: If you encounter precipitation when preparing formulations, gentle warming and sonication can aid in dissolution. Ensure you are using high-quality, anhydrous DMSO for stock solutions, as water content can affect stability.[8]
-
Inconsistent In Vitro Results:
-
Cell Health: Ensure the cell line expressing KCNH3 is healthy and in a logarithmic growth phase. Unhealthy cells can lead to variability in channel expression and function.
-
Compound Stability: this compound solutions in DMSO should be stored appropriately at -20°C or -80°C to minimize degradation.[7] Avoid repeated freeze-thaw cycles.
-
-
Variability in In Vivo Efficacy:
-
Route of Administration: Oral gavage is a common administration route for preclinical studies.[1] Ensure consistent and accurate dosing.
-
Vehicle Effects: Always include a vehicle-treated control group to account for any behavioral or physiological effects of the formulation itself.
-
Pharmacokinetic Considerations
The available pharmacokinetic data for this compound is derived from preclinical studies in rats. This information is crucial for designing and interpreting in vivo experiments.
Preclinical Pharmacokinetic Parameters of this compound in Rats
| Parameter | Plasma | Brain | Citation |
| Tmax (Time to Maximum Concentration) | 1 hour | 1 hour | [1] |
| Cmax (Maximum Concentration) | 0.399 ng/mL | 1.77 ng/g | [1] |
| t1/2 (Half-life) | 1.5 - 1.6 hours | 1.5 - 1.6 hours | [1] |
| Brain-to-Plasma Ratio | - | 2.7 - 4.9 | [1] |
Note: This data is from a single oral administration study in rats. Human pharmacokinetic parameters may differ significantly.
Experimental Protocols
Below are generalized protocols for key experiments involving this compound. These should be adapted and optimized for specific experimental conditions.
In Vitro KCNH3 Inhibition Assay (Cell-Based)
Objective: To determine the inhibitory potency of this compound on KCNH3 channels expressed in a heterologous system (e.g., CHO or HEK293 cells).
Methodology:
-
Cell Culture: Culture CHO or HEK293 cells stably expressing human KCNH3 channels under standard conditions.
-
Compound Preparation: Prepare a stock solution of this compound in 100% DMSO (e.g., 10 mM). Serially dilute the stock solution to obtain a range of concentrations for testing.
-
Assay Performance (using a fluorescent membrane potential dye): a. Plate the KCNH3-expressing cells in a multi-well plate and allow them to adhere. b. Load the cells with a membrane potential-sensitive fluorescent dye according to the manufacturer's instructions. c. Add varying concentrations of this compound to the wells and incubate for a specified period. d. Depolarize the cells with a high-potassium solution to activate the KCNH3 channels. e. Measure the change in fluorescence using a plate reader. The inhibition of KCNH3 will result in a sustained depolarization, leading to a change in fluorescence.
-
Data Analysis: Calculate the IC50 value by fitting the concentration-response data to a sigmoidal dose-response curve.
In Vivo Assessment of Cognitive Enhancement in a Rodent Model
Objective: To evaluate the effect of this compound on cognitive performance in a mouse model of cognitive impairment.
Methodology:
-
Animals: Use an appropriate mouse model of cognitive deficit (e.g., scopolamine-induced amnesia).
-
Compound Preparation: Prepare this compound in a vehicle suitable for oral administration (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline).
-
Dosing: Administer this compound orally (p.o.) at a range of doses (e.g., 0.03-0.3 mg/kg) at a specific time point before behavioral testing.[2] A vehicle control group should be included.
-
Behavioral Testing (e.g., Y-maze or Morris Water Maze): a. Y-maze: Thirty minutes after this compound or vehicle administration, induce cognitive deficit (e.g., with scopolamine). Place the mice in the Y-maze and record the sequence of arm entries to assess spontaneous alternation, a measure of working memory. b. Morris Water Maze: Train the mice to find a hidden platform in a pool of water. On the test day, administer this compound or vehicle and assess the latency to find the platform and the time spent in the target quadrant.
-
Data Analysis: Analyze the behavioral data using appropriate statistical methods (e.g., ANOVA) to determine if this compound treatment significantly improves cognitive performance compared to the vehicle and scopolamine-treated groups.
Visualizations
Signaling Pathway of KCNH3 (Kv12.2) Inhibition by this compound
Caption: Inhibition of KCNH3 by this compound and its downstream effects.
Experimental Workflow for Screening KCNH3 Inhibitors
Caption: A typical workflow for identifying and validating KCNH3 inhibitors.
References
- 1. Neurochemical and neuropharmacological characterization of this compound, a novel potent selective inhibitor of the potassium channel KCNH3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The KCNH3 inhibitor this compound shows potential in the treatment of attention deficit/hyperactivity disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. undiagnosed.hms.harvard.edu [undiagnosed.hms.harvard.edu]
- 4. creative-biolabs.com [creative-biolabs.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound, a specific inhibitor of the potassium channel Kv12.2 encoded by the Kcnh3 gene, is psychoactive in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. Stability of screening compounds in wet DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of ASP2905 and Methylphenidate in Preclinical Models of ADHD
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the novel investigational compound ASP2905 and the first-line ADHD therapeutic, methylphenidate. The comparison is based on available preclinical data, focusing on their respective mechanisms of action, efficacy in animal models of Attention-Deficit/Hyperactivity Disorder (ADHD), and neurochemical effects.
Mechanism of Action
Methylphenidate: A well-established central nervous system (CNS) stimulant, methylphenidate primarily acts as a dopamine (B1211576) and norepinephrine (B1679862) reuptake inhibitor.[1][2][3][4] By blocking the dopamine transporter (DAT) and the norepinephrine transporter (NET), it increases the extracellular concentrations of these key neurotransmitters in the synaptic cleft, particularly within the prefrontal cortex.[2][3] This modulation of catecholaminergic neurotransmission is believed to underlie its therapeutic effects on attention and executive function.[1]
This compound: In contrast to methylphenidate's action on neurotransmitter transporters, this compound is a potent and selective inhibitor of the potassium voltage-gated channel subfamily H member 3 (KCNH3), also known as Kv12.2.[5][6][7] This channel is predominantly expressed in the forebrain.[5][8] Inhibition of KCNH3 by this compound has been shown to increase the efflux of dopamine and acetylcholine (B1216132) in the medial prefrontal cortex.[5][8] This suggests a novel mechanism for enhancing cognitive function and addressing ADHD-related symptoms.[5]
Preclinical Efficacy in ADHD Models
The spontaneously hypertensive rat (SHR) is a widely used genetic animal model of ADHD, exhibiting key behavioral characteristics of the disorder such as hyperactivity, impulsivity, and inattention.[9][10][11]
Experimental Protocol: Multiple-Trial Passive Avoidance Task in SHR Rats
-
Objective: To assess the effects of this compound and methylphenidate on inattention and impulsivity.
-
Animals: Juvenile stroke-prone spontaneously hypertensive rats (SHR).
-
Procedure: The task involves training the rats to avoid an environment where they previously received a mild foot shock. The latency to enter the "unsafe" compartment is measured over multiple trials. An increase in the cumulative latency to enter the shock-associated compartment is interpreted as an improvement in attention and a reduction in impulsive behavior.
-
Drug Administration: this compound was administered orally (p.o.), while methylphenidate was administered subcutaneously (s.c.).
Quantitative Data Summary
| Compound | Dose (mg/kg) | Route of Administration | Effect on Cumulative Latency in Passive Avoidance Task |
| This compound | 0.1 | p.o. | Significant prolongation |
| 0.3 | p.o. | Significant prolongation | |
| Methylphenidate | 0.1 | s.c. | Significant prolongation |
| 0.3 | s.c. | Significant prolongation |
Data sourced from Takahashi et al., 2018.[5]
In this model, this compound demonstrated comparable efficacy to methylphenidate in prolonging cumulative latency, suggesting its potential to ameliorate inattention and impulsivity.[5]
Neurochemical and Neurophysiological Effects
Experimental Protocol: In Vivo Microdialysis in Rats
-
Objective: To measure extracellular levels of neurotransmitters in the medial prefrontal cortex (mPFC) following drug administration.
-
Animals: Rats.
-
Procedure: A microdialysis probe is surgically implanted into the mPFC of anesthetized rats. Following a recovery period, artificial cerebrospinal fluid is perfused through the probe, and dialysate samples are collected at regular intervals. Neurotransmitter concentrations in the dialysate are quantified using high-performance liquid chromatography.
-
Drug Administration: this compound was administered orally (p.o.).
Quantitative Data Summary
| Compound | Dose (mg/kg) | Route of Administration | Effect on Neurotransmitter Efflux in mPFC |
| This compound | 0.03 | p.o. | Increased dopamine efflux |
| 0.1 | p.o. | Increased dopamine efflux | |
| 0.1 | p.o. | Increased acetylcholine efflux | |
| 1 | p.o. | Increased acetylcholine efflux |
Data sourced from Takahashi et al., 2018.[5]
These findings indicate that this compound enhances dopaminergic and cholinergic neurotransmission in a key brain region associated with cognitive function.[5]
Neurophysiological Effects:
Furthermore, studies have shown that this compound, similar to methylphenidate and amphetamine, significantly increases the alpha-band power in the electroencephalogram (EEG) of rats.[5] This is indicative of increased arousal, a pharmacologically relevant effect for ADHD treatments.[5]
Summary and Conclusion
The available preclinical data suggests that this compound is a promising compound for the potential treatment of ADHD, acting through a novel mechanism of action distinct from traditional stimulants like methylphenidate. While methylphenidate enhances catecholaminergic signaling by blocking reuptake transporters, this compound modulates neuronal activity by inhibiting KCNH3 potassium channels, leading to increased dopamine and acetylcholine release in the prefrontal cortex.[5]
In a head-to-head comparison in the SHR model of ADHD, this compound demonstrated comparable efficacy to methylphenidate in improving measures of inattention and impulsivity.[5] Both compounds also share the neurophysiological characteristic of increasing EEG alpha-band power, suggesting a common effect on arousal.[5]
Further research, including clinical trials, would be necessary to fully elucidate the therapeutic potential and safety profile of this compound in human populations with ADHD. However, these preclinical findings highlight the potential of targeting the KCNH3 channel as a novel therapeutic strategy for ADHD.
References
- 1. psychiatrist.com [psychiatrist.com]
- 2. psychscenehub.com [psychscenehub.com]
- 3. What is the mechanism of Methylphenidate Hydrochloride? [synapse.patsnap.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. The KCNH3 inhibitor this compound shows potential in the treatment of attention deficit/hyperactivity disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. axonmedchem.com [axonmedchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. labs.penchant.bio [labs.penchant.bio]
- 9. Animal models of attention-deficit hyperactivity disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 10. web.math.princeton.edu [web.math.princeton.edu]
- 11. Necessity of an Integrative Animal Model for a Comprehensive Study of Attention-Deficit/Hyperactivity Disorder | MDPI [mdpi.com]
Comparative Efficacy of ASP2905 and Clozapine: A Guide for Researchers
This guide provides a comparative overview of ASP2905 and clozapine (B1669256), two compounds with distinct mechanisms of action investigated for their potential in treating central nervous system disorders. The information is intended for researchers, scientists, and drug development professionals to facilitate an understanding of their respective pharmacological profiles.
Disclaimer: No direct head-to-head comparative clinical or preclinical studies between this compound and clozapine have been identified in the public domain. This comparison is based on the individual characteristics and available research data for each compound.
Overview and Mechanism of Action
This compound is an investigational compound that acts as a potent and selective inhibitor of the potassium channel KCNH3 (also known as Kv12.2).[1][2] KCNH3 is concentrated in the forebrain and is implicated in cognitive processes.[3] By inhibiting KCNH3, this compound is thought to potentiate recurrent excitation of delay neurons in the prefrontal cortex, a key component of working memory.[1] Preclinical studies suggest that this compound can increase the efflux of dopamine (B1211576) and acetylcholine (B1216132) in the medial prefrontal cortex.[3]
Clozapine is an atypical antipsychotic medication with a complex and multifaceted mechanism of action.[4] It interacts with a wide range of neurotransmitter receptors in the brain.[4][5][6] Its therapeutic effects in treatment-resistant schizophrenia are believed to be mediated primarily through a combination of dopamine D2 receptor and serotonin (B10506) 5-HT2A receptor antagonism.[4][6] Clozapine exhibits a lower affinity for D2 receptors compared to typical antipsychotics, which is thought to contribute to its reduced risk of extrapyramidal side effects.[4] It also has significant antagonistic effects on adrenergic, cholinergic, histaminergic, and muscarinic receptors, which contribute to both its therapeutic effects and its side effect profile.[4][5][7]
Preclinical Efficacy Data
This compound
Preclinical studies have explored the potential of this compound in models of psychiatric and cognitive disorders.
-
Cognitive Enhancement: In mice, this compound has been shown to improve latent learning ability, which is reflective of attention.[3] It also ameliorated cognitive deficits in aged rats in passive avoidance and Morris water-maze tasks.[8]
-
Antipsychotic-like Activity: this compound has demonstrated activity in animal models relevant to schizophrenia. It inhibited hyperlocomotion induced by methamphetamine and phencyclidine (PCP) in mice.[1][9] Furthermore, chronic administration of this compound was found to ameliorate the prolonged immobility time induced by PCP in the forced swimming test, a potential model for negative symptoms of schizophrenia.[9]
-
ADHD Models: In a multiple-trial passive avoidance task in juvenile stroke-prone spontaneously hypertensive rats (a model for ADHD), this compound significantly prolonged cumulative latency, comparable to the effects of methylphenidate.[3]
Clozapine
Clozapine's efficacy, particularly in treatment-resistant schizophrenia, is well-established through extensive clinical use and numerous studies.[10][11]
-
Superior Efficacy in Treatment-Resistant Schizophrenia: Clinical trials have consistently demonstrated that a significant portion of patients with schizophrenia who do not respond to other antipsychotic medications show improvement with clozapine.[11][12]
-
Reduction of Positive and Negative Symptoms: Clozapine is effective in reducing both positive (e.g., hallucinations, delusions) and negative (e.g., apathy, social withdrawal) symptoms of schizophrenia.[6][13]
-
Anti-suicidal Properties: Clozapine is the only antipsychotic medication with an FDA indication for reducing the risk of recurrent suicidal behavior in patients with schizophrenia or schizoaffective disorder.[14]
-
Cognitive Effects: Some studies suggest that long-term treatment with clozapine may have beneficial effects on a range of cognitive functions in patients with schizophrenia.[15]
Data Presentation
As no direct comparative studies are available, a head-to-head data table cannot be constructed. The following tables summarize key characteristics of each compound based on available data.
Table 1: Mechanism of Action and Key Pharmacological Features
| Feature | This compound | Clozapine |
| Primary Mechanism | Selective inhibitor of KCNH3 (Kv12.2) potassium channel[1][2] | Antagonist at multiple neurotransmitter receptors, primarily D2 and 5-HT2A[4][6] |
| Neurotransmitter Effects | Increases dopamine and acetylcholine efflux in the medial prefrontal cortex (preclinical)[3] | Modulates dopamine, serotonin, norepinephrine, acetylcholine, and histamine (B1213489) systems[4][5][6] |
| Receptor Binding Profile | High selectivity for KCNH3[8] | Broad receptor binding profile, including dopaminergic, serotonergic, adrenergic, cholinergic, and histaminergic receptors[5][6] |
Table 2: Summary of Preclinical and Clinical Efficacy
| Efficacy Endpoint | This compound (Preclinical Data) | Clozapine (Clinical Data) |
| Positive Symptoms | Inhibition of stimulant-induced hyperlocomotion[1][9] | Significant reduction in positive symptoms[13] |
| Negative Symptoms | Amelioration of PCP-induced immobility in forced swim test[9] | Significant reduction in negative symptoms[13] |
| Cognitive Function | Improved performance in learning and memory tasks in rodents[3][8] | Potential for long-term cognitive improvement[15] |
| Treatment Resistance | Not yet studied | Gold standard for treatment-resistant schizophrenia[10][11] |
| Suicidality | Not yet studied | Reduces the risk of suicidal behavior[14] |
Experimental Protocols
Detailed experimental protocols for the preclinical evaluation of this compound can be found in the cited literature. For researchers interested in replicating or building upon these findings, the following provides a general overview of the methodologies used in the key studies.
This compound In Vitro and In Vivo Studies
-
In Vitro Electrophysiology:
-
Objective: To determine the inhibitory effect of this compound on KCNH3 channels.
-
Method: Whole-cell patch-clamp recordings are performed on Chinese Hamster Ovary (CHO) cells stably expressing the human KCNH3 channel. The effect of varying concentrations of this compound on the potassium currents is measured to determine the IC50 value.[8]
-
-
In Vivo Microdialysis:
-
Objective: To measure the effect of this compound on neurotransmitter levels in the brain.
-
Method: Microdialysis probes are implanted into the medial prefrontal cortex of rats. After a recovery period, this compound is administered, and dialysate samples are collected at regular intervals. The concentrations of dopamine and acetylcholine in the samples are then quantified using high-performance liquid chromatography (HPLC).[3]
-
-
Behavioral Models in Rodents:
-
Objective: To assess the effects of this compound on behaviors relevant to psychiatric disorders.
-
Methods:
-
Stimulant-Induced Hyperlocomotion: Mice are treated with a psychostimulant (e.g., methamphetamine or PCP) to induce hyperlocomotion. The effect of this compound on locomotor activity is then measured using automated activity chambers.[9]
-
Forced Swim Test: This test is used to model behavioral despair. Mice are placed in a cylinder of water from which they cannot escape. The duration of immobility is recorded as a measure of depressive-like behavior. The effect of chronic PCP and subsequent this compound treatment on immobility time is assessed.[9]
-
Latent Learning Task: This task assesses attention in mice. The protocol typically involves a maze where the mouse learns the location of a reward over several trials. The effect of this compound on the speed and accuracy of learning is measured.[3]
-
-
Signaling Pathways and Experimental Workflows
Proposed Mechanism of Action of this compound
Caption: Proposed mechanism of this compound leading to enhanced neurotransmitter release.
Clozapine's Multi-Receptor Interaction
Caption: Clozapine's antagonistic actions on multiple neurotransmitter receptors.
Experimental Workflow for Preclinical Behavioral Testing
Caption: General workflow for preclinical behavioral experiments.
Conclusion
This compound and clozapine represent two distinct approaches to the pharmacological treatment of CNS disorders. This compound, with its selective inhibition of the KCNH3 potassium channel, offers a novel mechanism of action with potential for cognitive enhancement and antipsychotic-like effects, as suggested by preclinical data. Clozapine, a multi-receptor antagonist, remains a cornerstone in the management of treatment-resistant schizophrenia due to its established broad-spectrum efficacy.
References
- 1. labs.penchant.bio [labs.penchant.bio]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The KCNH3 inhibitor this compound shows potential in the treatment of attention deficit/hyperactivity disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Clozapine? [synapse.patsnap.com]
- 5. Clozapine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 6. droracle.ai [droracle.ai]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Neurochemical and neuropharmacological characterization of this compound, a novel potent selective inhibitor of the potassium channel KCNH3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound, a specific inhibitor of the potassium channel Kv12.2 encoded by the Kcnh3 gene, is psychoactive in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. New Research on the Effects of Clozapine on Treatment-Resistant Schizophrenia | University of Pittsburgh Department of Psychiatry [psychiatry.pitt.edu]
- 11. Clozapine: a comparison with other novel antipsychotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. AN OPEN CLINICAL TRIAL WITH CLOZAPINE IN TREATMENT-RESISTANT SCHIZOPHRENICS - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Comparative efficacy and tolerability of 32 oral antipsychotics for the acute treatment of adults with multi-episode schizophrenia: a systematic review and network meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Clozapine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. The comparative efficacy and long-term effect of clozapine treatment on neuropsychological test performance - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide: ASP2905 Versus Risperidone in Schizophrenia Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of ASP2905, a novel potassium channel inhibitor, and risperidone (B510), a widely used atypical antipsychotic, in preclinical models of schizophrenia. The information presented herein is intended to offer an objective overview of their distinct pharmacological profiles and their efficacy in animal models relevant to the positive, negative, and cognitive symptoms of schizophrenia.
Mechanism of Action: A Tale of Two Targets
This compound and risperidone represent two distinct approaches to the pharmacological management of schizophrenia. Risperidone functions as a multi-receptor antagonist, while this compound exhibits a highly selective mechanism of action.
Risperidone: An established second-generation antipsychotic, risperidone's therapeutic effects are primarily attributed to its potent antagonism of dopamine (B1211576) D2 and serotonin (B10506) 5-HT2A receptors.[1] The blockade of D2 receptors in the mesolimbic pathway is thought to alleviate the positive symptoms of schizophrenia, such as hallucinations and delusions. Its high affinity for 5-HT2A receptors is a key feature of atypical antipsychotics and is believed to contribute to a lower incidence of extrapyramidal side effects compared to first-generation antipsychotics.[1] Risperidone also exhibits affinity for other receptors, including alpha-1 and alpha-2 adrenergic and H1 histaminergic receptors, which may contribute to its overall therapeutic and side-effect profile.[1]
This compound: In contrast, this compound represents a novel therapeutic strategy, acting as a potent and selective inhibitor of the voltage-gated potassium channel Kv12.2, which is encoded by the KCNH3 gene.[2] This channel is predominantly expressed in the brain, and its inhibition by this compound leads to increased neuronal excitability. This mechanism is hypothesized to enhance cognitive function and potentially address a broader range of schizophrenia symptoms.[3][4] Notably, this compound shows minimal affinity for a wide range of other neurotransmitter receptors, suggesting a more targeted therapeutic action with a potentially different side-effect profile compared to multi-receptor antagonists like risperidone.[2]
Receptor Binding Profiles
The distinct mechanisms of action of this compound and risperidone are reflected in their receptor binding affinities.
| Receptor/Target | This compound Ki (nM) | Risperidone Ki (nM) | Reference |
| KCNH3 (Kv12.2) | IC50 = 9.0 | Not Applicable | [2] |
| Dopamine D2 | Minimally bound (≤10µM) | 3.2 | [1][2] |
| Serotonin 5-HT2A | Minimally bound (≤10µM) | 0.2 | [1][2] |
| Serotonin 5-HT1A | Minimally bound (≤10µM) | 420 | [1][2] |
| Serotonin 5-HT2C | Minimally bound (≤10µM) | 50 | [1][2] |
| Dopamine D1 | Minimally bound (≤10µM) | 240 | [1][2] |
| Dopamine D4 | Minimally bound (≤10µM) | 7.3 | [1][2] |
| Muscarinic M1 | Minimally bound (≤10µM) | >10,000 | [1][2] |
| Alpha-1A Adrenergic | Minimally bound (≤10µM) | 5 | [1][2] |
| Alpha-2A Adrenergic | Minimally bound (≤10µM) | 16 | [1][2] |
| Histamine H1 | Minimally bound (≤10µM) | 20 | [1][2] |
Note: Ki is the inhibition constant, representing the concentration of a drug that binds to 50% of the receptors in the absence of the natural ligand. A lower Ki value indicates a higher binding affinity. IC50 is the concentration of an inhibitor where the response is reduced by half.
Preclinical Efficacy in Schizophrenia Models
This section summarizes the available preclinical data for this compound and risperidone in animal models that mimic the positive, negative, and cognitive symptoms of schizophrenia.
Positive Symptoms: Hyperlocomotion Models
Phencyclidine (PCP)-induced hyperlocomotion in rodents is a widely used model to assess the efficacy of antipsychotic drugs against the positive symptoms of schizophrenia.
| Drug | Animal Model | Dosing | Efficacy | Reference |
| This compound | PCP-induced hyperlocomotion in mice | 0.01 - 0.3 mg/kg (p.o.) | Inhibited hyperlocomotion | [2][5] |
| Risperidone | PCP-induced hyperlocomotion in rats | 0.8 - 2.4 mg/kg (p.o.) | Inhibited hyperlocomotion | [6] |
| Risperidone | PCP-induced hyperlocomotion in rats | Inhibitory Dose50 = 0.002 mg/kg | More potent than in amphetamine-induced hyperlocomotion | [7] |
While direct head-to-head comparative studies are limited, both this compound and risperidone have demonstrated efficacy in attenuating PCP-induced hyperlocomotion, a preclinical model of psychosis.
Negative Symptoms: Forced Swim Test
The forced swim test in rodents is utilized to model behavioral despair, which can be analogous to the negative symptoms of schizophrenia, such as apathy and avolition.
| Drug | Animal Model | Dosing | Efficacy | Reference |
| This compound | PCP-induced prolongation of immobility time in mice | Chronic infusion | Significantly ameliorated prolonged immobility | [5] |
| Risperidone | PCP-induced prolongation of immobility time in mice | Not specified | No effect | [5] |
| Risperidone | Ketamine-enhanced immobility in rats | 0.25 and 0.5 mg/kg (i.p.) | Attenuated ketamine-enhanced immobility | [8] |
In a direct comparison using a PCP-induced model of negative symptoms, this compound showed efficacy where risperidone did not.[5] However, in a separate study using a ketamine-induced model, risperidone was found to be effective.[8]
Cognitive Deficits
Cognitive impairment is a core feature of schizophrenia. Various animal models are used to assess the potential of novel compounds to improve cognitive function.
| Drug | Animal Model | Dosing | Efficacy | Reference |
| This compound | Scopolamine-induced disruption of spontaneous alternation in mice | Minimum effective dose: 0.0625 mg/kg (p.o.) | Reversed cognitive disruption | [4] |
| This compound | Cognitive deficits in aged rats (Morris water maze) | 0.01 mg/kg (p.o.) | Ameliorated cognitive deficits | [3][4] |
| This compound | Latent learning deficits in PCP-treated mice (water-finding task) | Not specified | Significantly ameliorated finding latency | [5] |
| Risperidone | Acute MK-801 treatment in rats (spatial object recognition) | Not specified | Did not reverse cognitive deterioration at a low dose (0.01 mg/kg) but was successful at a higher dose (0.1 mg/kg) | [9] |
This compound has demonstrated pro-cognitive effects across multiple animal models.[3][4][5] Risperidone's effect on cognition in preclinical models appears to be more variable and dose-dependent.[9]
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of preclinical findings. Below are generalized protocols for the key experiments cited in this guide.
Phencyclidine (PCP)-Induced Hyperlocomotion
This model is used to assess antipsychotic potential against positive symptoms.
-
Animals: Male Sprague-Dawley rats or Swiss Webster mice are commonly used.[10][11]
-
Housing: Animals are housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.[10]
-
Apparatus: Locomotor activity is measured in open-field arenas equipped with automated photobeam detectors or video tracking systems.[10][11]
-
Procedure:
-
Animals are habituated to the testing room and apparatus.
-
Test compounds (this compound, risperidone, or vehicle) are administered at specified doses and routes (e.g., oral gavage, intraperitoneal injection) at a set time before PCP administration.
-
PCP (typically 2.5-5 mg/kg) is administered to induce hyperlocomotion.[10][12]
-
Locomotor activity (e.g., distance traveled, rearing frequency) is recorded for a defined period (e.g., 60-90 minutes).[10][11]
-
-
Data Analysis: The total distance traveled and other locomotor parameters are analyzed using statistical methods (e.g., ANOVA) to compare the effects of the test compounds to the vehicle control.
Forced Swim Test (FST)
The FST is a model of behavioral despair used to screen for antidepressant and potential anti-negative symptom activity.
-
Animals: Male Swiss mice are frequently used.[13]
-
Apparatus: A transparent cylindrical container (e.g., 20 cm diameter, 30 cm height) filled with water (e.g., 25°C) to a depth that prevents the mouse from touching the bottom or escaping.[13][14]
-
Procedure:
-
Mice are individually placed in the water-filled cylinder.
-
A pre-test session of 15 minutes may be conducted 24 hours before the test session to induce a stable level of immobility.
-
On the test day, following drug administration, mice are placed in the cylinder for a 6-minute session.[14]
-
The duration of immobility (the time the mouse spends floating with only minor movements to keep its head above water) is recorded during the last 4 minutes of the session.
-
-
Data Analysis: The total immobility time is compared between treatment groups using appropriate statistical tests.
Morris Water Maze (MWM)
The MWM is a widely used task to assess spatial learning and memory, relevant to the cognitive deficits in schizophrenia.
-
Animals: Rats or mice are used.
-
Apparatus: A large circular pool filled with opaque water (e.g., using non-toxic paint) containing a hidden escape platform submerged just below the water surface.[15][16][17] The testing room should have various distal visual cues.[16]
-
Procedure:
-
Acquisition Phase: Animals are trained over several days (e.g., 4-5 days) with multiple trials per day to find the hidden platform from different starting locations. The time to find the platform (escape latency) is recorded.
-
Probe Trial: 24 hours after the last training session, the platform is removed, and the animal is allowed to swim for a set duration (e.g., 60 seconds). The time spent in the target quadrant (where the platform was previously located) is measured.
-
-
Data Analysis: Escape latency during the acquisition phase and the time spent in the target quadrant during the probe trial are analyzed to assess learning and memory, respectively.
Summary and Future Directions
This compound and risperidone exhibit fundamentally different pharmacological profiles, which translate into distinct patterns of efficacy in preclinical models of schizophrenia.
-
Risperidone , with its established D2 and 5-HT2A receptor antagonism, demonstrates efficacy primarily against positive symptoms in animal models. Its effects on negative and cognitive symptoms are less consistent.
-
This compound , through its novel mechanism of KCNH3 potassium channel inhibition, shows promise in addressing not only positive symptoms but also the negative and cognitive domains of schizophrenia in preclinical studies.[5] The direct comparative data, although limited, suggests a potential advantage for this compound in models of negative symptoms.[5]
Further head-to-head comparative studies are warranted to fully elucidate the relative efficacy and side-effect profiles of these two compounds. The development of drugs with novel mechanisms of action, such as this compound, represents a significant step forward in the pursuit of more effective and comprehensive treatments for schizophrenia.
References
- 1. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Neurochemical and neuropharmacological characterization of this compound, a novel potent selective inhibitor of the potassium channel KCNH3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound, a specific inhibitor of the potassium channel Kv12.2 encoded by the Kcnh3 gene, is psychoactive in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of risperidone on phencyclidine-induced behaviors: comparison with haloperidol and ritanserin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Blockade of phencyclidine-induced hyperlocomotion by clozapine and MDL 100,907 in rats reflects antagonism of 5-HT2A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Effects of Risperidone on Procedural Learning in Antipsychotic-Naive First-Episode Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. imrpress.com [imrpress.com]
- 11. Temporal dissociation of phencyclidine: Induced locomotor and social alterations in rats using an automated homecage monitoring system – implications for the 3Rs and preclinical drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Phencyclidine-induced locomotor activity in the rat is blocked by 6-hydroxydopamine lesion of the nucleus accumbens: comparisons to other psychomotor stimulants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Comparative Evaluation of Forced Swim Test and Tail Suspension Test as Models of Negative Symptom of Schizophrenia in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Using the Morris Water Maze to Assess Spatial Learning and Memory in Weanling Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Morris Water Maze Experiment - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head In Vivo Comparison: Haloperidol vs. ASP2905
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective in vivo comparison of the typical antipsychotic Haloperidol and the novel KCNH3 inhibitor ASP2905. The following sections detail their performance in relevant animal models of schizophrenia, their distinct mechanisms of action, and the experimental protocols supporting the presented data.
Executive Summary
Haloperidol, a first-generation antipsychotic, primarily functions as a dopamine (B1211576) D2 receptor antagonist.[1][2] While effective in treating positive symptoms of schizophrenia, its utility is often limited by extrapyramidal side effects and lesser efficacy on negative and cognitive symptoms.[1][3] this compound, a potent and selective inhibitor of the potassium channel Kv12.2 (encoded by the KCNH3 gene), represents a novel therapeutic approach.[4][5] In vivo studies suggest that this compound may offer a broader efficacy profile, particularly in models of negative and cognitive symptoms of schizophrenia, where Haloperidol has shown limited to no effect.[6] A key in vivo study directly comparing the two compounds demonstrated that this compound, unlike Haloperidol, was effective in a model of schizophrenia's negative symptoms.[6]
Quantitative Data Summary
The following tables summarize the key in vivo findings for Haloperidol and this compound in animal models relevant to schizophrenia.
Table 1: Efficacy in a Model of Negative Symptoms of Schizophrenia (Phencyclidine-Induced Immobility)
| Compound | Species | Model | Dosage | Outcome |
| This compound | Mouse | Chronic Phencyclidine-Induced Prolonged Immobility (Forced Swim Test) | Not specified in abstract | Significantly ameliorated phencyclidine-induced prolongation of immobility time.[6] |
| Haloperidol | Mouse | Chronic Phencyclidine-Induced Prolonged Immobility (Forced Swim Test) | Not specified in abstract | No effect on phencyclidine-induced prolonged immobility.[6] |
Table 2: Efficacy in Models of Positive Symptoms and Cognitive Deficits
| Compound | Species | Model | Dosage | Outcome |
| This compound | Mouse | Methamphetamine- and Phencyclidine-Induced Hyperlocomotion | Not specified in abstract | Inhibited hyperlocomotion.[6] |
| Mouse | Neonatal Phencyclidine-Induced Latent Learning Deficits (Water-Finding Task) | Not specified in abstract | Significantly ameliorated prolongation of finding latency.[6] | |
| Mouse | MK-801-Induced Disruption of Spontaneous Alternation | 0.0625 mg/kg, p.o. (minimum effective dose) | Reversed the disruption.[7] | |
| Haloperidol | Rat | Phencyclidine-Induced Cognitive Deficits (Reversal Learning Task) | 0.05 mg/kg, i.p. | Did not significantly improve impairment.[8] |
| Rat | Rotenone-Induced Schizophrenia-like Phenotype (Hyperlocomotion, Decreased Social Interaction, Cognitive Deficits) | Not specified in abstract | Reverted hyperlocomotion, decreased social interaction, and contextual fear conditioning deficits.[9] |
Table 3: Neurochemical and Pharmacokinetic Profiles
| Compound | Parameter | Species | Dosage | Finding |
| This compound | Neurochemical Effect | Rat | 0.03, 0.1 mg/kg, p.o. (Dopamine); 0.1, 1 mg/kg, p.o. (Acetylcholine) | Increased efflux of dopamine and acetylcholine (B1216132) in the medial prefrontal cortex.[10] |
| Brain Penetration | Rat | Single oral administration | Effectively penetrated the brain (brain to plasma ratio = 2.7–4.9).[7] | |
| Half-life (t1/2) | Rat | Single oral administration | 1.5-1.6 hours.[7] | |
| Haloperidol | Primary Mechanism | - | - | High-affinity dopamine D2 receptor antagonism.[1][2] |
| Metabolism | Human | - | Extensively metabolized in the liver, primarily via glucuronidation and reduction.[11] |
Experimental Protocols
Phencyclidine (PCP)-Induced Immobility in Mice (Forced Swim Test)
This model is used to assess negative symptom-like behavior (e.g., apathy, avolition) in schizophrenia.
-
Animal Model: Male ddY, C57BL/6N, or C57BL/6J mice are commonly used.[3][12]
-
Induction of Negative-like Symptoms: Mice receive repeated injections of phencyclidine (PCP) (e.g., 10 mg/kg, s.c., once daily for 14 days) to induce a prolonged state of immobility in the forced swim test.[9][13]
-
Drug Administration:
-
Forced Swim Test:
-
Mice are individually placed in a cylinder filled with water from which they cannot escape.
-
The duration of immobility (the time the mouse spends floating with only minimal movements to keep its head above water) is recorded over a set period (e.g., 6 minutes).[3]
-
-
Endpoint: A significant reduction in the duration of immobility compared to the vehicle-treated PCP group is indicative of therapeutic efficacy.
MK-801-Induced Cognitive Deficit in Mice (Spontaneous Alternation T-Maze)
This model evaluates deficits in working memory, a cognitive domain impaired in schizophrenia.
-
Animal Model: Male CD-1 or other appropriate mouse strains are used.[14]
-
Induction of Cognitive Deficit: A single injection of the NMDA receptor antagonist MK-801 (e.g., 0.1-0.3 mg/kg, i.p.) is administered to induce deficits in spontaneous alternation.[14][15]
-
Drug Administration: Test compounds (this compound or Haloperidol) are administered prior to the MK-801 injection or before the behavioral test.
-
T-Maze Test:
-
The mouse is placed at the start of a T-shaped maze and allowed to freely explore for a set duration (e.g., 10 minutes).[16]
-
The sequence of arm entries is recorded.
-
-
Endpoint: Spontaneous alternation is calculated as the percentage of triads containing entries into all three different arms. A reversal of the MK-801-induced reduction in spontaneous alternation indicates an improvement in working memory.[16][17]
Signaling Pathways and Mechanisms of Action
This compound Signaling Pathway
This compound acts as a selective inhibitor of the KCNH3 (Kv12.2) potassium channel.[4][5] Inhibition of this channel is thought to potentiate recurrent excitation of neurons in the prefrontal cortex, leading to an increased efflux of key neurotransmitters.
Caption: this compound inhibits KCNH3, enhancing neuronal excitation and neurotransmitter release.
Haloperidol Signaling Pathway
Haloperidol's primary antipsychotic effect is mediated through the blockade of dopamine D2 receptors in the mesolimbic pathway.[1] This antagonism interferes with downstream signaling cascades, including the ERK pathway.
Caption: Haloperidol antagonizes D2 receptors, modulating downstream signaling and reducing psychosis.
Experimental Workflow: Phencyclidine-Induced Immobility Model
The following diagram illustrates the workflow for comparing the effects of this compound and Haloperidol in the phencyclidine-induced immobility model.
Caption: Workflow for PCP-induced immobility model: induction, treatment, testing, and analysis.
References
- 1. What is the mechanism of Haloperidol? [synapse.patsnap.com]
- 2. Haloperidol - Wikipedia [en.wikipedia.org]
- 3. academic.oup.com [academic.oup.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | Potassium Channel | TargetMol [targetmol.com]
- 6. This compound, a specific inhibitor of the potassium channel Kv12.2 encoded by the Kcnh3 gene, is psychoactive in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Neurochemical and neuropharmacological characterization of this compound, a novel potent selective inhibitor of the potassium channel KCNH3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The atypical antipsychotic ziprasidone, but not haloperidol, improves phencyclidine-induced cognitive deficits in a reversal learning task in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Repeated phencyclidine treatment induces negative symptom-like behavior in forced swimming test in mice: imbalance of prefrontal serotonergic and dopaminergic functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The KCNH3 inhibitor this compound shows potential in the treatment of attention deficit/hyperactivity disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ClinPGx [clinpgx.org]
- 12. Mouse strain differences in phencyclidine-induced behavioural changes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Enhancement of immobility in a forced swimming test by subacute or repeated treatment with phencyclidine: a new model of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Recapitulation of Neuropsychiatric Behavioral Features in Mice Using Acute Low-dose MK-801 Administration [en-journal.org]
- 15. mdpi.com [mdpi.com]
- 16. Reversal of MK-801-induced cognitive dysfunction by Nicotine and Donepezil in the T-maze assay - Newsletter - Preclinical Contract Research Organization (CRO) for CNS and PNS disorders [neurofit.com]
- 17. Rodent model of Schizophrenia - MK-801 induced hyperactivity and cognitive deficit - NEUROFIT Preclinical Contract Research Organization (CRO) [neurofit.com]
Unveiling the Cognitive Potential of ASP2905: A Comparative Analysis
For Immediate Release
This guide offers a comprehensive comparison of the novel cognitive enhancer ASP2905 with other established alternatives, providing researchers, scientists, and drug development professionals with a detailed analysis of its performance based on available preclinical data. This compound, a potent and selective inhibitor of the potassium channel KCNH3 (Kv12.2), has demonstrated promising effects on cognitive domains such as attention and memory.[1][2][3][4] This document synthesizes quantitative data from key preclinical studies, outlines detailed experimental methodologies, and visualizes the underlying mechanisms to facilitate an objective evaluation of this compound's therapeutic potential.
Mechanism of Action: A Novel Approach to Cognitive Enhancement
This compound's primary mechanism of action is the inhibition of the KCNH3 potassium channel, which is predominantly expressed in the forebrain.[1][2] By inhibiting this channel, this compound is thought to potentiate the recurrent excitation of neurons in the prefrontal cortex, a critical region for working memory.[1] This action leads to an increased efflux of key neurotransmitters, dopamine (B1211576) (DA) and acetylcholine (B1216132) (ACh), in the medial prefrontal cortex (mPFC), both of which play a crucial role in attention and cognitive function.[2][5]
Below is a diagram illustrating the proposed signaling pathway of this compound.
Caption: Proposed signaling pathway of this compound.
Preclinical Efficacy: Head-to-Head Comparisons
This compound has been evaluated in several preclinical models, demonstrating its potential to enhance cognitive function and showing comparable or superior efficacy to existing medications for attention-deficit/hyperactivity disorder (ADHD) and cognitive deficits associated with schizophrenia.
Improving Attention and Learning
In a latent learning task in mice, an indicator of attention, this compound significantly improved performance.[2] The table below summarizes the key findings from this study.
| Compound | Dose (mg/kg, p.o.) | Outcome Measure | Result |
| This compound | 0.0313 | Finding Latency (s) | Significant Decrease |
| This compound | 0.0625 | Finding Latency (s) | Significant Decrease |
| Vehicle | - | Finding Latency (s) | No Change |
Enhancing Neurotransmitter Release
Microdialysis studies in rats have shown that this compound increases the extracellular levels of dopamine and acetylcholine in the medial prefrontal cortex, a neurochemical effect strongly associated with improved attention and cognitive function.[2][5]
| Compound | Dose (mg/kg, p.o.) | Neurotransmitter | % Increase from Baseline (approx.) |
| This compound | 0.03 | Dopamine | ~150% |
| This compound | 0.1 | Dopamine | ~200% |
| This compound | 0.1 | Acetylcholine | ~150% |
| This compound | 1 | Acetylcholine | ~250% |
Comparison with ADHD Medications
This compound's effects on inattention and impulsivity were compared to the standard ADHD medication, methylphenidate, in juvenile stroke-prone spontaneously hypertensive rats (SHRSP), a well-established animal model of ADHD.[2][6]
| Compound | Dose (mg/kg) | Administration Route | Outcome Measure | Result |
| This compound | 0.1 | p.o. | Cumulative Latency (s) in Passive Avoidance | Significantly Prolonged |
| This compound | 0.3 | p.o. | Cumulative Latency (s) in Passive Avoidance | Significantly Prolonged |
| Methylphenidate | 0.1 | s.c. | Cumulative Latency (s) in Passive Avoidance | Significantly Prolonged |
| Methylphenidate | 0.3 | s.c. | Cumulative Latency (s) in Passive Avoidance | Significantly Prolonged |
Furthermore, the impact of this compound on brain activity, specifically the alpha-band power in electroencephalograms (EEG), was assessed and compared with other ADHD treatments. Increased alpha-band power is associated with heightened arousal and is a recognized pharmacological effect of stimulants used to treat ADHD.[2]
| Compound | Effect on Alpha-Band Power |
| This compound | Significant Increase |
| Amphetamine | Significant Increase |
| Methylphenidate | Significant Increase |
| Atomoxetine | No Significant Effect |
| Guanfacine | No Significant Effect |
Potential in Schizophrenia-Related Cognitive Deficits
This compound has also been investigated for its potential to alleviate cognitive impairments associated with schizophrenia. In a study using a neonatal phencyclidine (PCP) model in mice, which mimics certain aspects of schizophrenia, this compound was shown to ameliorate latent learning deficits.[7]
| Compound | Dose | Outcome Measure | Result |
| This compound | Not specified | Finding Latency in Water-Finding Task | Significantly Ameliorated PCP-induced prolongation |
| Clozapine | Not specified | Finding Latency in Water-Finding Task | Did not ameliorate PCP-induced prolongation |
Detailed Experimental Protocols
To ensure the reproducibility and critical evaluation of these findings, detailed methodologies for the key experiments are provided below.
Latent Learning (Water-Finding Task)
This task assesses attention in mice. The experimental workflow is as follows:
Caption: Experimental workflow for the Water-Finding Task.
-
Animals: Male ddY mice.
-
Apparatus: A standard mouse cage with a drinking nozzle.
-
Procedure: Mice are habituated to the test cage for three days. Following 23.5 hours of water deprivation, they are administered this compound or a vehicle. They are then placed in the test cage containing an empty water bottle. After 5 minutes, the empty bottle is replaced with a full one, and the latency to find the full bottle is recorded.
Inattention and Impulsivity (Multiple-Trial Passive Avoidance Task)
This task is used to evaluate inattention and impulsivity in the SHRSP rat model of ADHD.
-
Animals: Juvenile male stroke-prone spontaneously hypertensive rats (SHRSP).
-
Apparatus: A step-through passive avoidance chamber with a light and a dark compartment. The dark compartment has a grid floor capable of delivering a mild electric shock.
-
Procedure: The rat is placed in the light compartment. When it enters the dark compartment, it receives a mild foot shock. This is repeated for multiple trials. The cumulative latency to enter the dark compartment is measured as an indicator of learning and attention. This compound or a comparator drug is administered before the task.
Neurotransmitter Efflux (In Vivo Microdialysis)
This technique measures the levels of neurotransmitters in specific brain regions of freely moving animals.
Caption: Workflow for in vivo microdialysis experiment.
-
Animals: Male Wistar rats.
-
Procedure: A microdialysis probe is surgically implanted into the medial prefrontal cortex. After a recovery period, artificial cerebrospinal fluid is perfused through the probe, and dialysate samples are collected to establish a baseline. This compound or a vehicle is then administered, and subsequent samples are collected and analyzed using high-performance liquid chromatography with electrochemical detection (HPLC-ECD) to quantify the levels of dopamine and acetylcholine.
Conclusion
The available preclinical evidence strongly suggests that this compound holds significant promise as a cognitive-enhancing agent with a novel mechanism of action. Its ability to modulate the KCNH3 channel, leading to increased dopamine and acetylcholine release in the prefrontal cortex, translates into tangible improvements in attention and learning in animal models. Head-to-head comparisons with established ADHD medications like methylphenidate indicate a comparable efficacy profile. Furthermore, its potential to address cognitive deficits in the context of schizophrenia warrants further investigation. The detailed experimental data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to critically evaluate the therapeutic potential of this compound and to inform the design of future clinical investigations.
References
- 1. The KCNH3 inhibitor this compound shows potential in the treatment of attention deficit/hyperactivity disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Passive-avoidance behavior of spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Characterization of dopamine release in the rat medial prefrontal cortex as assessed by in vivo microdialysis: comparison to the striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Item - Effect of this compound on the finding latency of mice in the water finding task. - Public Library of Science - Figshare [plos.figshare.com]
Cross-Study Validation of ASP2905 Behavioral Results: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the behavioral effects of ASP2905, a novel KCNH3 potassium channel inhibitor, against alternative therapeutic agents in preclinical models of psychiatric and cognitive disorders. The data presented is compiled from published studies to facilitate a cross-study validation of this compound's behavioral profile.
Executive Summary
This compound has demonstrated promising behavioral effects in animal models relevant to Attention-Deficit/Hyperactivity Disorder (ADHD) and schizophrenia. In models of ADHD, this compound has been shown to be as effective as the standard treatment, methylphenidate, in improving attention and reducing impulsivity. In schizophrenia models, this compound exhibits antipsychotic-like properties by reducing hyperlocomotion and demonstrates potential to alleviate negative symptoms, a domain where current antipsychotics have limited efficacy. This guide provides a detailed comparison of these findings with relevant alternative compounds.
Comparative Behavioral Data
The following tables summarize the quantitative behavioral data for this compound and comparator drugs as reported in the cited literature.
Table 1: Effects on ADHD-like Behaviors in the Passive Avoidance Task in Spontaneously Hypertensive Rats (SHR)
| Compound | Dose (mg/kg) | Administration Route | Outcome Measure | Result | Citation |
| This compound | 0.1 and 0.3 | p.o. | Cumulative Latency | Significantly prolonged, as effective as methylphenidate | [1] |
| Methylphenidate | 0.1 and 0.3 | s.c. | Cumulative Latency | Significantly prolonged | [1] |
| Amphetamine | Not specified | Not specified | EEG Alpha Power | Significantly increased | [1] |
| Atomoxetine | Not specified | Not specified | EEG Alpha Power | No significant effect | [1] |
| Guanfacine | Not specified | Not specified | EEG Alpha Power | No significant effect | [1] |
Table 2: Effects on Schizophrenia-like Behaviors
| Behavioral Model | Compound | Dose (mg/kg) | Administration Route | Outcome Measure | Result | Citation |
| Phencyclidine-Induced Hyperlocomotion | This compound | Not specified | Not specified | Locomotor Activity | Inhibited | [2] |
| Haloperidol | Not specified | Not specified | Locomotor Activity | Inhibited | [2] | |
| Risperidone | Not specified | Not specified | Locomotor Activity | No effect | [2] | |
| Forced Swim Test (Negative Symptom Model) | This compound | Not specified | Chronic infusion | Immobility Time | Significantly ameliorated phencyclidine-induced prolongation | [2] |
| Clozapine | Not specified | Not specified | Immobility Time | Reversed phencyclidine-induced prolonged immobility | [2] | |
| Risperidone | Not specified | Not specified | Immobility Time | No effect | [2] | |
| Haloperidol | Not specified | Not specified | Immobility Time | No effect | [2] | |
| Neonatal Phencyclidine Model (Cognitive Deficits) | This compound | Not specified | Not specified | Water-Finding Task Latency | Significantly ameliorated phencyclidine-induced prolongation | [2] |
| Clozapine | Not specified | Not specified | Water-Finding Task Latency | No effect | [2] |
Experimental Protocols
Phencyclidine-Induced Hyperlocomotion Test in Mice
This test assesses the potential antipsychotic activity of a compound by measuring its ability to counteract the hyperlocomotor effects of the NMDA receptor antagonist, phencyclidine (PCP).
-
Animals: Male mice are used for this experiment.
-
Drug Administration: Mice are administered this compound, a comparator drug (e.g., haloperidol, risperidone), or vehicle. After a set pre-treatment time, PCP is administered to induce hyperlocomotion.
-
Locomotor Activity Measurement: Immediately after PCP administration, individual mice are placed in an automated activity monitoring system. Locomotor activity, measured as beam breaks or distance traveled, is recorded for a specified duration.
-
Data Analysis: The total locomotor activity counts are compared between the different treatment groups. A significant reduction in locomotor activity in the drug-treated groups compared to the PCP-only group indicates potential antipsychotic efficacy.
Forced Swim Test in Mice (Model for Negative Symptoms)
This test is used to evaluate the potential of compounds to ameliorate behavioral despair, which is considered an animal model of negative symptoms like apathy in schizophrenia.
-
Animals: Male mice are used.
-
Procedure: Mice are individually placed in a cylinder filled with water from which they cannot escape. The duration of immobility (the time the mouse spends floating without making active escape movements) is recorded during the last few minutes of the test.
-
Drug Administration: In the context of the this compound study, a chronic infusion of the compound was administered to model a therapeutic setting.[2]
-
Data Analysis: The duration of immobility is compared between treatment groups. A significant decrease in immobility time in the drug-treated group compared to the vehicle group suggests antidepressant-like or anti-anhedonic effects.
Passive Avoidance Task in Spontaneously Hypertensive Rats (SHR)
This task assesses learning and memory, as well as impulsivity and inattention, in a model of ADHD.
-
Apparatus: A two-compartment box with a light and a dark chamber connected by a door. The floor of the dark chamber is equipped with an electric grid.
-
Acquisition Trial: A rat is placed in the light compartment. When it enters the dark compartment, the door closes, and a mild foot shock is delivered.
-
Retention Trial: After a set period (e.g., 24 hours), the rat is again placed in the light compartment, and the latency to enter the dark compartment is measured.
-
Drug Administration: this compound, methylphenidate, or vehicle is administered before the acquisition or retention trial, depending on the study design.
-
Data Analysis: A longer latency to enter the dark compartment during the retention trial indicates better memory of the aversive stimulus. The cumulative latency over multiple trials can be used to assess attention and impulsivity.[1]
Visualizations
KCNH3 Channel Signaling Pathway
Caption: Simplified signaling pathway of the KCNH3 channel and the inhibitory action of this compound.
Comparative Experimental Workflow for Behavioral Assays
Caption: General workflow for comparative behavioral studies of this compound.
References
- 1. The G8 screening tool enhances prognostic value to ECOG performance status in elderly cancer patients: A retrospective, single institutional study | PLOS One [journals.plos.org]
- 2. Disruption of the ether-a-go-go K+ channel gene BEC1/KCNH3 enhances cognitive function - PubMed [pubmed.ncbi.nlm.nih.gov]
In Focus: ASP2905, a Frontrunner in Selective KCNH3 Channel Inhibition
For researchers, scientists, and professionals in drug development, the quest for selective ion channel modulators is a critical frontier. ASP2905 has emerged as a potent and highly selective inhibitor of the KCNH3 potassium channel, also known as Kv12.2 or BEC1. This guide provides a comprehensive overview of this compound, its mechanism of action, and its current standing in the context of other KCNH3 inhibitors, supported by available experimental data.
Currently, this compound stands as the most extensively characterized selective inhibitor of the KCNH3 channel in publicly available scientific literature. While other compounds may be under investigation, a direct, data-rich comparison with other selective KCNH3 inhibitors is challenging due to the limited number of such agents described. One other compound, identified as CX4 , has been noted as a Kv12.2 inhibitor in a high-throughput screening study; however, detailed pharmacological data and its broader selectivity profile are not widely available.
Therefore, this guide will focus on a detailed exposition of this compound's properties, with the understanding that it represents the current benchmark for selective KCNH3 inhibition.
Unveiling this compound: A Potent and Selective Modulator
This compound, chemically known as N-(4-fluorophenyl)-N'-phenyl-N''-(pyrimidin-2-ylmethyl)-1,3,5-triazine-2,4,6-triamine, is an orally active compound that has demonstrated the ability to cross the blood-brain barrier, making it a valuable tool for investigating the central nervous system functions of KCNH3.
Quantitative Analysis of this compound Activity
The following table summarizes the key quantitative data for this compound based on preclinical studies.
| Parameter | Value | Species/Cell Line | Experimental Context | Reference |
| IC₅₀ for KCNH3 | 9.0 nM | CHO cells expressing KCNH3 | In vitro patch-clamp electrophysiology | [1] |
| Selectivity | Minimally bound to 55 other transmembrane proteins | N/A | In vitro binding assays (at ≤ 10µM) | [1] |
| In Vivo Efficacy (Cognitive Enhancement) | 0.01 - 0.0625 mg/kg (p.o.) | Aged rats and mice | Morris water maze, passive avoidance, spontaneous alternation | [1] |
| Brain Penetration (Brain/Plasma Ratio) | 2.7 - 4.9 | Rats | Pharmacokinetic analysis | [1] |
Mechanism of Action: Modulating Neuronal Excitability
KCNH3 channels are voltage-gated potassium channels predominantly expressed in the central nervous system, where they play a crucial role in regulating neuronal excitability. Inhibition of these channels by this compound leads to a decrease in the frequency of spontaneous inhibitory postsynaptic currents (sIPSCs) in hippocampal neurons[1]. This modulation of inhibitory neurotransmission is thought to underlie the compound's observed effects on cognitive function.
Experimental Protocols
A summary of the key experimental methodologies used to characterize this compound is provided below.
In Vitro Electrophysiology
-
Cell Line: Chinese Hamster Ovary (CHO) cells stably expressing human KCNH3 channels.
-
Method: Whole-cell patch-clamp technique.
-
Protocol: Cells were voltage-clamped, and potassium currents were elicited by a depolarizing pulse. The inhibitory effect of this compound was determined by applying increasing concentrations of the compound and measuring the reduction in the KCNH3 current. The IC₅₀ value was calculated from the concentration-response curve.
In Vivo Behavioral Studies
-
Animal Models: Aged rats and mice were used to assess the effects of this compound on cognitive deficits.
-
Morris Water Maze: This task assesses spatial learning and memory. This compound was administered orally before the training sessions, and the time taken to find the hidden platform was recorded.
-
Step-Through Passive Avoidance: This test evaluates learning and memory. Animals were administered this compound before the training trial where they received a mild foot shock in a dark compartment. The latency to enter the dark compartment was measured in the subsequent test trial.
-
Spontaneous Alternation: This Y-maze task assesses spatial working memory. The number of alternations between the three arms of the maze was recorded after oral administration of this compound.
Comparative Landscape and Future Directions
The development of this compound represents a significant step forward in the pharmacological dissection of KCNH3 channel function. Its high potency and selectivity make it an invaluable research tool.
The limited availability of other selective KCNH3 inhibitors for comparison highlights a gap in the current pharmacological landscape. The identification of compounds like CX4 suggests that high-throughput screening campaigns can yield novel KCNH3 modulators. Future research will likely focus on the discovery and characterization of additional, structurally diverse KCNH3 inhibitors. This will not only provide a broader range of tools for researchers but also enable a more comprehensive understanding of the therapeutic potential of targeting this ion channel for cognitive and neuropsychiatric disorders.
References
ASP2905 in Amphetamine-Induced Hyperlocomotion: A Comparative Efficacy Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the efficacy of ASP2905 in mitigating amphetamine-induced hyperlocomotion, a preclinical model relevant to psychosis and other neuropsychiatric disorders. The performance of this compound is compared with established and alternative therapeutic agents, supported by available experimental data.
Executive Summary
This compound, a potent and selective inhibitor of the KCNH3 (Kv12.2) potassium channel, has demonstrated efficacy in reducing stimulant-induced hyperlocomotion.[1] Amphetamine-induced hyperlocomotion is a widely utilized animal model that mimics the dopaminergic hyperactivity observed in psychosis. This guide summarizes the available quantitative data, details the experimental methodologies used in these studies, and provides visual representations of the relevant signaling pathways and experimental workflows.
Data Presentation
The following tables summarize the dose-response effects of this compound and comparator compounds on amphetamine- or methamphetamine-induced hyperlocomotion. It is important to note that the data for this compound was obtained from a study using methamphetamine, while the data for the other compounds are from studies using amphetamine. Direct comparative studies under identical conditions are limited.
Table 1: Efficacy of this compound in Methamphetamine-Induced Hyperlocomotion
| Compound | Dose (mg/kg, p.o.) | Effect on Methamphetamine-Induced Hyperlocomotion | Species |
| This compound | Not specified in abstract | Inhibition | Mice |
Data from a study evaluating the antipsychotic activity of this compound. The specific doses and quantitative reduction in hyperlocomotion were not detailed in the available abstract.[1]
Table 2: Efficacy of Haloperidol and Clozapine in Amphetamine-Induced Hyperlocomotion
| Compound | Dose (mg/kg, s.c.) | % Inhibition of Amphetamine-Induced Hyperlocomotion (approx.) | Species |
| Haloperidol | 0.01 - 0.10 | Dose-dependent attenuation | Rats |
| Clozapine | 5.0 - 20.0 | Dose-dependent attenuation | Rats |
Data derived from a study investigating the effects of repeated antipsychotic treatment. The exact percentage of inhibition at each dose was not provided, but a dose-dependent effect was reported.[2]
Table 3: Efficacy of Methylphenidate in Amphetamine-Induced Hyperlocomotion
| Compound | Dose (mg/kg) | Effect on Amphetamine-Induced Hyperlocomotion | Species |
| Methylphenidate | 0.5 - 1.0 (s.c.) | Note: Primarily studied for its own effects on locomotion and in models of ADHD. Data on its direct antagonism of amphetamine-induced hyperlocomotion is less common in the provided results. One study showed it blocked amphetamine-induced conditioned place preference. | Rats |
Direct dose-response data on the inhibition of amphetamine-induced hyperlocomotion by methylphenidate was not available in the provided search results. One study indicated that haloperidol, but not methylphenidate, blocked amphetamine-induced conditioned place preference, while another suggested therapeutic doses of methylphenidate increase extracellular dopamine (B1211576), which would not be expected to inhibit amphetamine's effects.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are representative protocols for inducing and assessing amphetamine-induced hyperlocomotion.
Amphetamine-Induced Hyperlocomotion Protocol
-
Animal Model: Male Sprague-Dawley rats are commonly used.[2][3] Mice are also utilized in similar paradigms.[1]
-
Housing: Animals are housed in a controlled environment with a standard light-dark cycle and ad libitum access to food and water.
-
Apparatus: Locomotor activity is measured in open-field arenas, typically equipped with infrared photobeam detectors to automatically record horizontal and vertical movements.[4]
-
Habituation: Prior to testing, animals are habituated to the test environment to reduce novelty-induced hyperactivity. This typically involves placing the animal in the activity chamber for a set period (e.g., 30-60 minutes) for one or more days before the experiment.
-
Drug Administration:
-
Pre-treatment: The test compound (e.g., this compound, haloperidol, clozapine) or vehicle is administered at a specified time before the amphetamine challenge (e.g., 30-60 minutes). Administration routes can be oral (p.o.), subcutaneous (s.c.), or intraperitoneal (i.p.).
-
Amphetamine Challenge: Amphetamine (typically d-amphetamine sulfate) is administered at a dose known to induce robust hyperlocomotion (e.g., 0.5 - 2.0 mg/kg, s.c. or i.p.).[2][5][6]
-
-
Data Collection: Locomotor activity is recorded for a defined period (e.g., 60-120 minutes) immediately following the amphetamine injection. Key parameters measured include total distance traveled, horizontal activity, vertical activity (rearing), and stereotypic behaviors.[4]
-
Data Analysis: The data is typically analyzed by comparing the locomotor activity of the drug-pretreated groups to the vehicle-pretreated control group that received amphetamine. Statistical analysis, such as ANOVA followed by post-hoc tests, is used to determine the significance of any observed effects.
Mandatory Visualization
Signaling Pathways
The following diagrams illustrate the proposed signaling pathway for amphetamine-induced hyperlocomotion and the mechanism of action for this compound.
Caption: Amphetamine's Mechanism of Action.
Caption: this compound's Mechanism of Action.
Experimental Workflow
References
- 1. Therapeutic doses of amphetamine or methylphenidate differentially increase synaptic and extracellular dopamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Repeated antipsychotic treatment progressively potentiates inhibition on phencyclidine-induced hyperlocomotion, but attenuates inhibition on amphetamine-induced hyperlocomotion: relevance to animal models of antipsychotic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Clozapine pre-treatment has a protracted hypolocomotor effect on the induction and expression of amphetamine sensitization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. storage.imrpress.com [storage.imrpress.com]
- 6. Item - Reassessment of amphetamine- and phencyclidine-induced locomotor hyperactivity as a model of psychosis-like behavior in rats - La Trobe - Figshare [opal.latrobe.edu.au]
A Head-to-Head Comparison of ASP2905 and Atomoxetine for Attention-Deficit/Hyperactivity Disorder
An Indirect Comparative Analysis of a Novel KCNH3 Inhibitor and an Established Norepinephrine (B1679862) Reuptake Inhibitor
For Research, Scientific, and Drug Development Professionals
This guide provides a comparative overview of ASP2905, a novel potassium channel inhibitor, and atomoxetine (B1665822), an established selective norepinephrine reuptake inhibitor (NRI) for the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD). As there are no direct head-to-head clinical or preclinical trials, this comparison is synthesized from independent data to highlight their distinct mechanisms of action, pharmacological profiles, and the current state of evidence.
Executive Summary
Atomoxetine is a well-characterized, approved non-stimulant medication for ADHD in children, adolescents, and adults.[1][2] Its therapeutic effects are attributed to the selective inhibition of the norepinephrine transporter (NET), which increases norepinephrine and dopamine (B1211576) levels in the prefrontal cortex.[3] In contrast, this compound is an investigational compound with a novel mechanism of action, targeting the KCNH3 (Kv12.2) potassium channel.[4] Preclinical evidence suggests this compound may treat ADHD symptoms by increasing dopamine and acetylcholine (B1216132) efflux in the medial prefrontal cortex, a mechanism distinct from NET inhibition.[4][5] This guide will dissect the available data for both compounds to offer a comparative perspective for the research and drug development community.
Mechanism of Action: A Tale of Two Targets
The fundamental difference between this compound and atomoxetine lies in their primary molecular targets and subsequent signaling pathways.
Atomoxetine acts as a potent and selective inhibitor of the presynaptic norepinephrine transporter (NET).[3] By blocking NET, atomoxetine prevents the reuptake of norepinephrine from the synaptic cleft, leading to increased extracellular concentrations of this neurotransmitter.[3] In the prefrontal cortex, where dopamine transporters are sparse, NET is also responsible for the reuptake of dopamine. Therefore, atomoxetine's inhibition of NET results in a secondary increase in extracellular dopamine specifically in this brain region, which is critical for executive function and attention.[1]
This compound is a potent and selective inhibitor of the KCNH3 (also known as Kv12.2) voltage-gated potassium channel.[4][6] KCNH3 channels play a role in regulating neuronal excitability.[6] Inhibition of these channels is proposed to enhance neurotransmission.[5] Preclinical studies have shown that this compound administration leads to an increased efflux of both dopamine (DA) and acetylcholine (ACh) in the medial prefrontal cortex (mPFC) of rats.[4][5] This neurochemical effect, achieved through a non-monoamine transporter-based mechanism, is believed to underpin its potential efficacy in improving symptoms of inattention and impulsivity.[4]
Preclinical and Clinical Efficacy
Direct comparison is limited by the different developmental stages of the two compounds. Atomoxetine has a robust portfolio of clinical trial data, while this compound data is currently confined to preclinical models.
This compound: Preclinical Evidence
This compound has been evaluated in rodent models of ADHD, primarily the Spontaneously Hypertensive Rat (SHR), a well-established genetic model of the disorder.[4][7]
Table 1: Summary of Preclinical Efficacy Data for this compound
| Experiment | Animal Model | Key Finding | Effective Dose (p.o.) | Citation |
|---|---|---|---|---|
| Multiple-Trial Passive Avoidance | Juvenile Stroke-Prone Spontaneously Hypertensive Rats (SHRSP) | Significantly prolonged cumulative latency (reduced inattention/impulsivity) as effectively as methylphenidate. | 0.1 and 0.3 mg/kg | [4] |
| Latent Learning (Water-Finding Task) | Mice | Improved latent learning ability, reflecting enhanced attention. | 0.0313 and 0.0625 mg/kg | [4] |
| Neurotransmitter Efflux (Microdialysis) | Rats (mPFC) | Increased extracellular levels of dopamine and acetylcholine. | 0.03, 0.1 mg/kg (DA) 0.1, 1 mg/kg (ACh) | [4] |
| Quantitative EEG (qEEG) | Rats | Significantly increased alpha-band power, suggesting increased arousal. Atomoxetine did not show this effect. | Not Specified | [4][5] |
| Cognition in Aged Rats | Aged Rats | Ameliorated cognitive deficits in passive avoidance and Morris water-maze tasks. | 0.01 - 0.0625 mg/kg |[6] |
Atomoxetine: Clinical Efficacy in Adults
Atomoxetine's efficacy has been established in numerous large-scale, randomized, placebo-controlled clinical trials in adults with ADHD.[8]
Table 2: Integrated Analysis of Placebo-Controlled Trials of Atomoxetine in Adults with ADHD
| Timepoint | Efficacy Measure | Atomoxetine Improvement | Placebo Improvement | P-value | Citation |
|---|---|---|---|---|---|
| Short-Term (10-16 weeks) | Mean Reduction in CAARS-Inv:SV Total Score | -12.2 | -8.1 | <0.001 | [8][9] |
| Responder Rate (≥30% CAARS reduction & CGI-S ≤3) | 34.8% | 22.3% | <0.001 | [8][9] | |
| Responder Rate (≥40% CAARS reduction) | 41.3% | 25.3% | <0.001 | [8][9] | |
| Long-Term (6 months) | Mean Reduction in CAARS-Inv:SV Total Score | -13.2 | -9.7 | <0.001 | [8][9] |
| Responder Rate (≥30% CAARS reduction & CGI-S ≤3) | 43.4% | 28.0% | <0.001 | [8][9] | |
| Responder Rate (≥40% CAARS reduction) | 44.0% | 31.4% | <0.001 | [8][9] |
CAARS-Inv:SV: Conners' Adult ADHD Rating Scale–Investigator-Rated: Screening Version; CGI-S: Clinical Global Impressions of ADHD-Severity.
Pharmacokinetic Profiles
The pharmacokinetic properties of atomoxetine are well-documented in humans, with significant influence from genetic polymorphisms of the CYP2D6 enzyme.[10][11] Pharmacokinetic data for this compound is limited to animal studies.
Table 3: Comparative Pharmacokinetic Parameters
| Parameter | This compound (Rats) | Atomoxetine (Humans - Extensive Metabolizers) | Atomoxetine (Humans - Poor Metabolizers) | Citations |
|---|---|---|---|---|
| Bioavailability | Orally active, effectively penetrates brain | ~63% | ~94% | [1][6][12][13] |
| Tmax (Time to Peak Conc.) | ~1 hour | ~1-2 hours | ~2.5 hours | [1][6][11][12] |
| Half-life (t1/2) | ~1.5 - 1.6 hours | ~5 hours | ~20-22 hours | [6][10][12][13] |
| Protein Binding | Not reported | ~98.7% (mainly albumin) | ~98.7% (mainly albumin) | [1][11] |
| Metabolism | Not reported | Primarily via CYP2D6 | Reduced/absent CYP2D6 activity | [10][11] |
| Key Metabolites | Not reported | 4-hydroxyatomoxetine (active), N-desmethylatomoxetine (active) | N-desmethylatomoxetine (major circulating) | [1][10] |
| Excretion | Not reported | >80% in urine | >80% in urine |[1] |
Safety and Tolerability
Safety data for this compound is not available from human studies. Atomoxetine's safety profile has been extensively characterized in clinical trials.[14][15]
Atomoxetine: In adults, the most common treatment-emergent adverse events include dry mouth, nausea, decreased appetite, constipation, insomnia, and erectile dysfunction.[15] Modest mean increases in heart rate and blood pressure have been observed.[15][16] While generally well-tolerated, atomoxetine has shown higher discontinuation rates compared to placebo in some meta-analyses due to side effects.[17][18]
Experimental Protocols and Workflows
This compound: Preclinical Assessment Workflow
The preclinical evaluation of this compound for ADHD-like behaviors involved a sequence of neurochemical and behavioral assays.
Protocol: In Vivo Microdialysis in Rat Medial Prefrontal Cortex (mPFC) This protocol is a generalized representation based on standard methodologies used in studies like those for this compound.[4][19][20]
-
Animal Model: Adult male Sprague-Dawley or Wistar rats are used.[19]
-
Surgical Implantation: Rats are anesthetized and placed in a stereotaxic frame. A guide cannula is surgically implanted, targeting the mPFC (e.g., coordinates relative to bregma: AP +3.2 mm, ML ±0.5 mm, DV -2.5 mm).[19] The cannula is secured with dental cement. Animals are allowed to recover for several days.
-
Microdialysis Procedure: On the day of the experiment, a microdialysis probe (e.g., 2-4 mm membrane) is inserted through the guide cannula.[21] The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant, slow flow rate (e.g., 1-2 µL/min).[19]
-
Sample Collection: The system is allowed to equilibrate for 1-2 hours. Baseline dialysate samples are collected at regular intervals (e.g., every 20-30 minutes).[19]
-
Drug Administration: this compound or vehicle is administered orally (p.o.).
-
Post-Dose Collection: Dialysate samples continue to be collected for several hours post-administration.
-
Analysis: The concentrations of dopamine, acetylcholine, and their metabolites in the dialysate samples are quantified using high-performance liquid chromatography (HPLC) with electrochemical or mass spectrometry detection.[19] Results are typically expressed as a percentage change from baseline.
Atomoxetine: Clinical Trial Workflow
The clinical development of atomoxetine followed a standard pathway for psychiatric drugs, involving randomized controlled trials (RCTs).
Conclusion
This compound and atomoxetine represent two distinct approaches to treating ADHD. Atomoxetine is a well-established therapeutic agent with a clearly defined mechanism of action centered on norepinephrine transporter inhibition and a large body of clinical evidence supporting its efficacy and safety.[1][8] this compound offers a novel, non-monoaminergic mechanism by inhibiting the KCNH3 potassium channel, which preclinical data suggests enhances cortical dopamine and acetylcholine levels.[4]
The key differentiator identified in preclinical studies is the effect on EEG alpha-band power, which is increased by this compound but not by atomoxetine, suggesting a potential difference in their effects on arousal.[4][5] However, the clinical relevance of this finding is unknown. While the preclinical data for this compound is promising, demonstrating efficacy in animal models comparable to methylphenidate, it lacks the extensive clinical validation that atomoxetine has undergone.[4] Future research, including eventual clinical trials for this compound, will be necessary to determine its potential role in the ADHD treatment landscape and to enable a direct comparison with established therapies like atomoxetine.
References
- 1. Atomoxetine - Wikipedia [en.wikipedia.org]
- 2. Safety profile of atomoxetine in the treatment of children and adolescents with ADHD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | The Mechanism, Clinical Efficacy, Safety, and Dosage Regimen of Atomoxetine for ADHD Therapy in Children: A Narrative Review [frontiersin.org]
- 4. The KCNH3 inhibitor this compound shows potential in the treatment of attention deficit/hyperactivity disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The KCNH3 inhibitor this compound shows potential in the treatment of attention deficit/hyperactivity disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Neurochemical and neuropharmacological characterization of this compound, a novel potent selective inhibitor of the potassium channel KCNH3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. web.math.princeton.edu [web.math.princeton.edu]
- 8. Efficacy of atomoxetine in adults with attention deficit hyperactivity disorder: An integrated analysis of the complete database of multicenter placebo-controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. ClinPGx [clinpgx.org]
- 11. Atomoxetine: A Review of Its Pharmacokinetics and Pharmacogenomics Relative to Drug Disposition - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. scilit.com [scilit.com]
- 14. Safety and tolerability of atomoxetine hydrochloride in a long-term, placebo-controlled randomized withdrawal study in European and non-European adults with attention-deficit/hyperactivity disorder [scielo.isciii.es]
- 15. Safety and tolerability of atomoxetine in treatment of attention deficit hyperactivity disorder in adult patients: an integrated analysis of 15 clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. psychiatrist.com [psychiatrist.com]
- 17. bmj.com [bmj.com]
- 18. news-medical.net [news-medical.net]
- 19. benchchem.com [benchchem.com]
- 20. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
Reproducibility of ASP2905 Findings in Cognitive Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the preclinical findings for ASP2905, a selective inhibitor of the KCNH3 potassium channel, in various cognitive models. The objective is to critically evaluate the reproducibility of its pro-cognitive effects and compare its performance with established and emerging cognitive enhancers. This analysis is based on publicly available experimental data.
Executive Summary
This compound has demonstrated promising pro-cognitive effects across multiple preclinical models, including those for age-associated cognitive decline, Attention-Deficit/Hyperactivity Disorder (ADHD), and schizophrenia-related cognitive deficits. The primary mechanism of action for this compound is the inhibition of the KCNH3 (also known as BEC1 or Kv12.2) voltage-gated potassium channel, which is predominantly expressed in the forebrain. Inhibition of this channel is thought to enhance neuronal excitability and increase the release of key neurotransmitters like dopamine (B1211576) and acetylcholine (B1216132) in the prefrontal cortex, thereby improving cognitive functions such as attention, learning, and memory.
However, a critical assessment of the available literature reveals that the majority of the published preclinical research on this compound originates from a single research group at Astellas Pharma Inc., the company that developed the compound. While these findings are consistent and robust within this body of work, there is a notable lack of independent replication by other research groups. This represents a significant gap in validating the reproducibility and broader applicability of this compound's cognitive-enhancing effects.
This guide will present the existing data on this compound, detail the experimental protocols used in these studies, and draw comparisons with other cognitive enhancers, namely methylphenidate, atomoxetine (B1665822), and the emerging class of Trace Amine-Associated Receptor 1 (TAAR1) agonists.
Data Presentation: this compound in Preclinical Cognitive Models
The following table summarizes the key quantitative findings from preclinical studies on this compound.
| Compound | Dosage (oral) | Animal Model | Cognitive Domain | Key Findings | Citation |
| This compound | 0.01 mg/kg | Aged Rats | Spatial Learning & Memory | Ameliorated cognitive deficits in the Morris water-maze task. | [1][2] |
| This compound | 0.0313 & 0.0625 mg/kg | Aged Rats | Fear Memory | Ameliorated cognitive deficits in the step-through passive avoidance task. | [1][2] |
| This compound | 0.0625 mg/kg | Mice (Scopolamine-induced amnesia) | Working Memory | Reversed disruption of spontaneous alternation behavior. | [1][2] |
| This compound | 0.0625 mg/kg | Mice (MK-801-induced cognitive deficit) | Working Memory | Reversed disruption of spontaneous alternation behavior. | [1][2] |
| This compound | 0.0313 & 0.0625 mg/kg | Mice | Attention | Improved latent learning ability in the water-finding task. | [3] |
| This compound | 0.1 & 0.3 mg/kg | Juvenile Stroke-Prone Spontaneously Hypertensive Rats (SHRSP) | Attention & Impulsivity | Significantly prolonged cumulative latency in a multiple-trial passive avoidance task, as effectively as methylphenidate. | [3] |
| This compound | Not specified (chronic infusion) | Mice (Phencyclidine-induced cognitive deficit) | Learning & Memory | Ameliorated phencyclidine-induced prolongation of finding latency in the water-finding task. | [4] |
Comparison with Alternative Cognitive Enhancers
This section compares the preclinical profile of this compound with methylphenidate, atomoxetine, and TAAR1 agonists.
| Compound Class | Mechanism of Action | Preclinical Efficacy in ADHD Models | Other Potential Indications | Key Distinctions from this compound |
| Methylphenidate | Dopamine and Norepinephrine Reuptake Inhibitor | Gold standard for ADHD treatment; improves attention and reduces impulsivity. | Narcolepsy | Well-established efficacy but potential for abuse. Acts on monoamine transporters. |
| Atomoxetine | Selective Norepinephrine Reuptake Inhibitor | Effective in treating ADHD, though generally considered less efficacious than stimulants. | Depression, Anxiety | Non-stimulant with lower abuse potential. In one study, this compound was more effective in increasing arousal-related alpha-band power in rats.[3] |
| TAAR1 Agonists | Activates Trace Amine-Associated Receptor 1 | Preclinical evidence suggests pro-cognitive and antipsychotic effects. | Schizophrenia, Depression, Addiction | Modulates dopaminergic, serotonergic, and glutamatergic neurotransmission through a G-protein coupled receptor, a distinct mechanism from this compound's ion channel inhibition.[5][6] |
Experimental Protocols
In Vitro Electrophysiology
-
Objective: To determine the inhibitory effect of this compound on KCNH3 channels.
-
Methodology: Chinese Hamster Ovary (CHO) cells stably expressing human KCNH3 channels were used. Whole-cell patch-clamp recordings were performed to measure potassium currents in the presence of varying concentrations of this compound. The concentration required to inhibit 50% of the current (IC50) was calculated.[1]
-
Key Finding: this compound potently inhibited KCNH3 currents with an IC50 of 9.0 nM.[1]
Animal Models and Behavioral Assays
-
Aged Rat Model of Cognitive Decline:
-
Morris Water Maze: This task assesses spatial learning and memory. Aged rats were treated with this compound before daily training sessions. The time to find a hidden platform in a pool of water was measured.[1]
-
Step-Through Passive Avoidance: This task evaluates fear-based learning and memory. Rats were placed in a lighted compartment, and upon entering a dark compartment, they received a mild foot shock. The latency to re-enter the dark compartment was measured 24 hours later after this compound administration.[1]
-
-
Drug-Induced Cognitive Deficit Models in Mice:
-
Scopolamine-Induced Amnesia: Scopolamine, a muscarinic antagonist, was used to induce deficits in working memory. The Y-maze spontaneous alternation task was used to assess the reversal of these deficits by this compound.[1]
-
MK-801-Induced Cognitive Deficit: MK-801, an NMDA receptor antagonist, was used to model cognitive deficits associated with psychosis. Spontaneous alternation behavior was assessed following this compound treatment.[1]
-
-
ADHD Model in Rats:
-
Juvenile Stroke-Prone Spontaneously Hypertensive Rats (SHRSP): This strain is an established animal model for ADHD.[3]
-
Multiple-Trial Passive Avoidance Task: This task was used to assess inattention and impulsivity. The cumulative latency to enter a dark, shock-paired compartment over multiple trials was measured.[3]
-
-
Schizophrenia Model in Mice:
-
Neonatal Phencyclidine (PCP) Model: Neonatal administration of PCP, an NMDA receptor antagonist, induces long-lasting behavioral and cognitive deficits relevant to schizophrenia.[4]
-
Water-Finding Task: This task assesses latent learning and attention. The time taken for water-deprived mice to find a water source in a novel environment was measured.[4]
-
Mandatory Visualizations
Signaling Pathway of this compound
Caption: Proposed mechanism of action for this compound in enhancing cognition.
Experimental Workflow for Preclinical Cognitive Testing
Caption: Generalized workflow for preclinical evaluation of this compound.
Logical Relationship of this compound Findings
Caption: Logical flow from mechanism to observed effects of this compound.
Conclusion and Future Directions
The preclinical data for this compound consistently demonstrate its potential as a cognitive-enhancing agent across various models of cognitive impairment. Its novel mechanism of action, targeting the KCNH3 potassium channel, distinguishes it from many existing cognitive enhancers. The direct comparison with methylphenidate and atomoxetine in an ADHD model suggests at least comparable efficacy to the standard of care.
However, the critical issue of reproducibility remains unaddressed. The absence of independent replication of these findings is a significant limitation in the current body of evidence. For the scientific and drug development communities to have greater confidence in the therapeutic potential of this compound, and KCNH3 inhibition as a viable strategy for cognitive enhancement, independent verification of the key preclinical findings is essential.
Future research should prioritize:
-
Independent Replication: Studies by unaffiliated research groups are needed to validate the pro-cognitive effects of this compound.
-
Head-to-Head Comparator Studies: Direct comparisons of this compound with other classes of cognitive enhancers, such as TAAR1 agonists, in a variety of preclinical models would provide a more complete picture of its relative efficacy and therapeutic potential.
-
Exploration of Broader Cognitive Domains: Further investigation into the effects of this compound on other cognitive functions, such as executive function and processing speed, would be beneficial.
-
Long-Term Safety and Efficacy: Studies assessing the long-term effects of chronic this compound administration are necessary to evaluate its safety profile and the durability of its cognitive-enhancing effects.
References
- 1. The KCNH3 inhibitor this compound shows potential in the treatment of attention deficit/hyperactivity disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The KCNH3 inhibitor this compound shows potential in the treatment of attention deficit/hyperactivity disorder | PLOS One [journals.plos.org]
- 4. Neurochemical and neuropharmacological characterization of this compound, a novel potent selective inhibitor of the potassium channel KCNH3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cognitive enhancers for the treatment of ADHD - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Therapeutic Potential of TAAR1 Agonists in Schizophrenia: Evidence from Preclinical Models and Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Procedures for the Proper Disposal of ASP2905
Researchers and drug development professionals handling ASP2905 must adhere to rigorous safety and disposal protocols to ensure a safe laboratory environment and compliance with regulations. As a potent and selective inhibitor of the potassium channel KCNH3, the proper handling and disposal of this compound are critical. This document provides a comprehensive guide to its disposal, emphasizing safety and regulatory compliance.
Immediate Safety and Handling Precautions
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.
-
Ventilation: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
-
Avoid Contact: Prevent direct contact with skin, eyes, and clothing. In case of accidental contact, flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.
-
Spill Management: In the event of a spill, absorb the material with an inert absorbent, such as vermiculite (B1170534) or sand. The contaminated absorbent material must then be collected in a sealed, properly labeled container for disposal as hazardous waste.
Step-by-Step Disposal Plan
The disposal of this compound and its associated waste must be conducted in accordance with all applicable federal, state, and local environmental regulations. Improper disposal of chemical waste can lead to significant penalties and environmental harm.[1]
-
Waste Segregation: Do not mix this compound waste with other waste streams. It should be collected in a dedicated, clearly labeled hazardous waste container. The container must be compatible with the chemical and securely sealed to prevent leaks.
-
Container Labeling: The waste container must be labeled with the words "Hazardous Waste," the full chemical name (N-(4-fluorophenyl)-N'-phenyl-N"-(pyrimidin-2-ylmethyl)-1,3,5-triazine-2,4,6-triamine or this compound), and a clear indication of the associated hazards (e.g., "Toxic").
-
Unused Product: Unused or expired this compound must be disposed of as hazardous waste. Do not attempt to dispose of it down the drain or in the regular trash.[1]
-
Contaminated Materials: All materials that have come into contact with this compound, including pipette tips, gloves, bench paper, and empty containers, are considered contaminated and must be disposed of as hazardous waste. Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste.[2]
-
Aqueous Solutions: Aqueous solutions containing this compound should not be disposed of down the sanitary sewer. They must be collected and managed as hazardous chemical waste.
-
Storage: Store the hazardous waste container in a designated satellite accumulation area within the laboratory. This area should be secure and have secondary containment to capture any potential leaks.
-
Waste Pickup: Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
Quantitative Data Summary
While specific quantitative disposal limits for this compound are not publicly available and would be determined by local regulations, the following table provides general thresholds that often trigger hazardous waste regulations.
| Parameter | Guideline | Source |
| Acute Toxicity (Oral) | Category 3 (Toxic if swallowed) | [3] |
| Acute Toxicity (Inhalation) | Category 2 (Fatal if inhaled) | [3] |
| Aquatic Toxicity | Category 1 (Very toxic to aquatic life) | [3] |
| P-Listed Waste Quantity | ≤ 1 quart (for acutely hazardous waste) | [2] |
Note: These are general guidelines. Always consult your local regulations and institutional policies for specific quantitative limits.
Experimental Protocol: General Chemical Waste Disposal Workflow
The following diagram outlines a standard workflow for the handling and disposal of hazardous chemical waste in a laboratory setting. This process is designed to ensure safety and regulatory compliance from the point of generation to final disposal.
References
Essential Safety and Operational Guide for Handling ASP2905
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This document provides critical safety protocols and logistical information for the handling and disposal of ASP2905, a potent and selective inhibitor of the Kv12.2 potassium channel encoded by the KCNH3 gene. Adherence to these guidelines is essential to ensure personnel safety and maintain a compliant laboratory environment.
Personal Protective Equipment (PPE) and Safety Measures
While a comprehensive Safety Data Sheet (SDS) with specific quantitative exposure limits for this compound is not publicly available, standard laboratory best practices for handling potent, biologically active small molecules must be strictly followed. The following table summarizes the recommended PPE and safety measures.
| Equipment/Procedure | Specification |
| Eye Protection | ANSI Z87.1 certified safety glasses with side shields or chemical splash goggles. |
| Hand Protection | Nitrile gloves (double-gloving is recommended). Change gloves frequently and immediately if contaminated, torn, or punctured. |
| Body Protection | A fully buttoned lab coat. Consider a disposable gown when handling larger quantities or if there is a risk of splashing. |
| Respiratory Protection | Not generally required for handling small quantities in a well-ventilated area. Use a NIOSH-approved respirator if aerosolization is possible or if working with bulk powder. |
| Engineering Controls | Handle this compound in a certified chemical fume hood to minimize inhalation exposure. |
| General Hygiene | Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling the compound, even if gloves were worn. |
Operational and Disposal Plans
Handling and Storage:
This compound is typically supplied as a solid.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. For long-term storage, refer to the manufacturer's recommendations, which are often at -20°C or -80°C.
-
Solution Preparation: When preparing solutions, work within a chemical fume hood. This compound is soluble in DMSO.
Spill Management:
In the event of a spill:
-
Evacuate the immediate area.
-
Wear appropriate PPE, including respiratory protection if the spill involves powder.
-
Cover the spill with an absorbent material.
-
Carefully collect the absorbed material and spilled substance into a sealed, labeled container for hazardous waste disposal.
-
Clean the spill area with a suitable detergent and water.
Waste Disposal:
All waste contaminated with this compound, including empty containers, disposable labware, and contaminated PPE, must be treated as hazardous chemical waste.
-
Segregation: Collect all this compound waste in a dedicated, clearly labeled, and sealed hazardous waste container. Do not mix with other waste streams.
-
Disposal: Dispose of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor. Follow all local, state, and federal regulations.
Experimental Protocols
Detailed experimental protocols for the use of this compound can be found in the scientific literature. For example, studies have described its use in in-vitro electrophysiology assays and in-vivo behavioral studies in animal models.[1][2][3] Researchers should consult these publications for specific methodologies relevant to their research goals.
Visualizing the Mechanism and Workflow
Signaling Pathway of KCNH3 (Kv12.2) Inhibition by this compound
This compound is a potent and selective inhibitor of the KCNH3 (Kv12.2) voltage-gated potassium channel.[1][4][5][6] These channels play a crucial role in regulating neuronal excitability. By blocking the outflow of potassium ions (K+) from the neuron, this compound leads to a more depolarized resting membrane potential and increased neuronal excitability. This can have downstream effects on neurotransmitter release and overall neuronal signaling.
References
- 1. Neurochemical and neuropharmacological characterization of this compound, a novel potent selective inhibitor of the potassium channel KCNH3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound, a specific inhibitor of the potassium channel Kv12.2 encoded by the Kcnh3 gene, is psychoactive in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. axonmedchem.com [axonmedchem.com]
- 6. The KCNH3 inhibitor this compound shows potential in the treatment of attention deficit/hyperactivity disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
